An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
This guide provides a comprehensive technical overview for the synthesis and characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a compound of interest for researchers and professionals in drug developm...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview for the synthesis and characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a compound of interest for researchers and professionals in drug development. The synthesis is presented as a rational, multi-step process, with explanations for the choice of reagents and conditions. The characterization section details the analytical techniques required to confirm the identity, purity, and structure of the final compound.
Introduction
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is a substituted pyrimidine derivative featuring a morpholine moiety and an N-methylaminomethyl group. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and its functionalization allows for the exploration of diverse chemical space and biological activities.[1] This guide details a robust and logical synthetic pathway to this target molecule, starting from readily available precursors.
Synthetic Strategy Overview
The synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine can be efficiently achieved through a three-step sequence. The strategy hinges on the initial formation of a key intermediate, 2-morpholino-5-cyanopyrimidine, followed by the reduction of the nitrile to a primary amine, and concluding with a selective N-methylation.
An In-depth Technical Guide to N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (CAS 944899-76-7)
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is a distinct chemical entity centered...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is a distinct chemical entity centered around a 2,5-disubstituted pyrimidine core. This heterocyclic framework is a cornerstone in the development of a multitude of biologically active agents.[1] The incorporation of a morpholine ring at the 2-position and a methylaminomethyl group at the 5-position suggests a molecule designed with intent for specific biological interactions. While direct, in-depth research on this specific compound (CAS 944899-76-7) is not extensively published, its structural motifs are prevalent in compounds targeting key signaling pathways implicated in cancer and inflammation.[2][3] This guide will, therefore, provide a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established methodologies for analogous structures, and an exploration of its potential biological activities by drawing parallels with closely related and well-studied morpholinopyrimidine derivatives.
Physicochemical Properties: A Snapshot
A summary of the known and predicted physicochemical properties of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is presented below. These parameters are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, absorption, and distribution.
Property
Value
Source
CAS Number
944899-76-7
-
Molecular Formula
C₉H₁₄N₄O
Commercial Supplier Data
Molecular Weight
194.23 g/mol
Commercial Supplier Data
Predicted Boiling Point
399.2 ± 52.0 °C
Commercial Supplier Data
Predicted Density
1.220 ± 0.06 g/cm³
Commercial Supplier Data
Predicted pKa
7.78 ± 0.29
Commercial Supplier Data
Proposed Synthesis and Mechanistic Rationale
Experimental Protocol: A Proposed Synthetic Pathway
This proposed synthesis aims to construct the 2-morpholinopyrimidine core first, followed by the introduction of the methylaminomethyl side chain at the 5-position.
Step 1: Synthesis of 2-chloro-5-(hydroxymethyl)pyrimidine
This initial step would likely involve the cyclization of appropriate precursors to form the pyrimidine ring with a handle for further functionalization at the 5-position.
Step 2: Introduction of the Morpholine Moiety
Nucleophilic aromatic substitution of the chlorine atom at the 2-position with morpholine is a standard and high-yielding reaction.
Rationale: The electron-withdrawing nature of the pyrimidine ring activates the 2-position for nucleophilic attack. Morpholine, being a secondary amine, acts as a potent nucleophile.
Step 3: Conversion of the Hydroxymethyl Group to a Halomethyl Group
The alcohol at the 5-position can be converted to a more reactive leaving group, such as a chloride or bromide, using standard halogenating agents like thionyl chloride or phosphorus tribromide.
Rationale: This conversion is necessary to facilitate the subsequent nucleophilic substitution with methylamine.
Step 4: Reaction with Methylamine to Yield the Final Product
The final step involves the reaction of the 5-(halomethyl)-2-morpholinopyrimidine with methylamine to introduce the methylaminomethyl side chain.
Rationale: Methylamine, a primary amine, will readily displace the halide to form the desired N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Caption: Proposed synthetic workflow for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Potential Biological Activities and Therapeutic Targets: An Evidence-Based Postulation
The structural components of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine strongly suggest its potential as a modulator of key cellular signaling pathways, particularly those involved in cancer and inflammation. The morpholinopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in various human cancers, making it a prime target for drug development.[3] Numerous morpholinopyrimidine derivatives have been identified as potent inhibitors of this pathway.[3][4] The morpholine moiety is often crucial for binding to the kinase active site.[3]
Mechanistic Insight: It is highly probable that N-methyl-(2-morpholinopyrimidin-5-yl)methylamine could act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds in the ATP-binding pocket of these kinases, while the morpholine and methylaminomethyl groups can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a range of diseases. Certain morpholinopyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.[2] Specifically, they have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[2]
Mechanistic Insight: The anti-inflammatory potential of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine could stem from its ability to interfere with the signaling pathways that lead to the upregulation of iNOS and COX-2. This could involve the inhibition of upstream kinases involved in inflammatory signaling.
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrimidine scaffold is also a common feature in inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, and several CDK inhibitors have been approved for cancer therapy.
Mechanistic Insight: While less direct than the link to PI3K, the 2,5-disubstituted pyrimidine core of the topic compound could potentially be accommodated within the ATP-binding site of various CDKs. The specific substitution pattern would determine the selectivity and potency against different CDK isoforms.
Future Directions and Research Opportunities
The true potential of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine remains to be fully elucidated through dedicated research. Key areas for future investigation include:
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with comprehensive analytical data (NMR, MS, HPLC), is a critical first step.
In Vitro Biological Evaluation: Screening the compound against a panel of kinases, particularly those in the PI3K/Akt/mTOR and CDK families, would provide crucial insights into its primary biological targets.
Cell-Based Assays: Evaluating the compound's effects on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines would help to validate its potential as an anticancer agent.
Anti-inflammatory Assays: Investigating its ability to modulate inflammatory responses in cellular models of inflammation would be necessary to confirm its anti-inflammatory potential.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues with modifications to the morpholine and methylaminomethyl groups would help to optimize potency and selectivity.
Conclusion
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine represents a molecule of significant interest within the field of medicinal chemistry. While direct experimental data is currently limited, its structural features, particularly the morpholinopyrimidine scaffold, strongly suggest its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. The proposed synthetic pathway provides a roadmap for its preparation, and the postulated biological activities offer a compelling rationale for its further investigation as a potential therapeutic agent. This in-depth guide serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic promise of this and related compounds.
References
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Emam, S. H., Al-Ghorbani, M., & Gomaa, A. M. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic chemistry, 102, 104051. [Link]
Kumar, A., & Singh, U. P. (2021). Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. Drug discovery today, 26(10), 2449–2460. [Link]
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Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 149. [Link]
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Zheng, P. W., Liu, K., Wang, Y. F., Li, Y., Liu, X. H., Zhu, W. F., & Xu, W. F. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. European journal of medicinal chemistry, 118, 203–215. [Link]
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A Technical Guide to the Putative Mechanism of Action of (2-MORPHOLINOPYRIMIDIN-5-YL)METHYLAMINE as a PI3K Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the hypothesized mechanism of action for the compound (2-morpholinopyrimidin-5-yl)methanamine. While direct stud...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the hypothesized mechanism of action for the compound (2-morpholinopyrimidin-5-yl)methanamine. While direct studies on this specific molecule are not extensively published, the morpholinopyrimidine scaffold is a well-established pharmacophore in the design of inhibitors targeting the Phosphoinositide 3-Kinase (PI3K) signaling pathway. This document synthesizes information from structurally related compounds to propose a likely mechanism and outlines the experimental methodologies required for its validation.
Introduction: The Morpholinopyrimidine Scaffold in Kinase Inhibition
The morpholinopyrimidine core is a privileged structure in medicinal chemistry, frequently incorporated into small molecules designed to target ATP-binding sites of various kinases. The morpholine group often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the pyrimidine ring serves as a versatile scaffold for engaging in hydrogen bonding and other interactions within the kinase hinge region. Numerous studies have demonstrated that derivatives of morpholinopyrimidine are potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2][3]
Based on this substantial body of evidence, it is hypothesized that (2-morpholinopyrimidin-5-yl)methanamine functions as an inhibitor of the PI3K pathway. This guide will explore this putative mechanism in detail.
The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Processes
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses.[4]
Pathway Activation:
Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of growth factors (e.g., EGF, IGF) to their corresponding RTKs on the cell surface. This leads to receptor dimerization and autophosphorylation of tyrosine residues.
PI3K Recruitment and Activation: The phosphorylated tyrosine residues serve as docking sites for the p85 regulatory subunit of Class IA PI3K. This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit, bringing p110 into proximity with its substrate at the plasma membrane.
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4]
Downstream Effector Recruitment: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinases Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).
Akt Activation: The co-localization of Akt and PDK1 at the membrane allows PDK1 to phosphorylate Akt at threonine 308. Full activation of Akt requires a second phosphorylation at serine 473 by the mTOR complex 2 (mTORC2).
mTORC1 Activation and Cellular Responses: Activated Akt proceeds to phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb. This leads to the activation of mTOR complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Visualizing the PI3K/Akt/mTOR Pathway
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Proposed Mechanism of Action: ATP-Competitive Inhibition of PI3K
Structurally similar morpholinopyrimidine compounds act as ATP-competitive inhibitors of the p110 catalytic subunit of PI3K.[1][2] The planar pyrimidine ring is predicted to occupy the adenine-binding region of the ATP pocket, forming key hydrogen bonds with hinge region residues. The morpholine moiety typically projects towards the solvent-exposed region, enhancing solubility and fine-tuning selectivity.
By binding to the ATP pocket, (2-morpholinopyrimidin-5-yl)methanamine would prevent the phosphorylation of PIP2 to PIP3, thereby abrogating the entire downstream signaling cascade. This blockade of signal transduction would lead to decreased Akt and S6K phosphorylation, ultimately resulting in reduced cell proliferation and survival.
Experimental Validation Workflow
To rigorously test the hypothesis that (2-morpholinopyrimidin-5-yl)methanamine inhibits the PI3K pathway, a multi-tiered experimental approach is necessary. This involves biochemical assays to confirm direct enzyme inhibition, cell-based assays to measure pathway modulation, and functional assays to assess cellular consequences.
Workflow for Characterizing the Mechanism of Action
Caption: A tiered experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibition of PI3Kα.
Principle: The assay measures the production of PIP3. A biotinylated PIP2 substrate is incubated with the PI3K enzyme and ATP. The resulting biotin-PIP3 product is detected by a Europium-labeled anti-PIP3 antibody and a streptavidin-conjugated fluorophore (e.g., APC). When in close proximity, the Europium donor excites the APC acceptor, generating a FRET signal proportional to PIP3 production.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (2-morpholinopyrimidin-5-yl)methanamine in 100% DMSO, starting at a top concentration of 1 mM.
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a low-volume 384-well assay plate. Include wells with DMSO only (negative control) and a known PI3K inhibitor like ZSTK474 (positive control).[2]
Enzyme/Substrate Addition: Prepare a master mix containing recombinant PI3Kα enzyme and biotinylated PIP2 substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.
Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the enzymatic reaction. The final concentration of ATP should be at or near its Km for the enzyme.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Add 10 µL of stop/detection mix containing EDTA (to stop the reaction), the Europium-labeled anti-PIP3 antibody, and the streptavidin-APC conjugate.
Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the TR-FRET ratio. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol assesses the compound's ability to inhibit PI3K signaling in a cellular context.
Principle: Cancer cell lines with a constitutively active PI3K pathway (e.g., MCF-7, PC-3) are treated with the compound.[1] Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated Akt (p-Akt), a key downstream marker of PI3K activity. A decrease in p-Akt relative to total Akt indicates pathway inhibition.
Step-by-Step Methodology:
Cell Culture: Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 12-24 hours in a serum-free medium.
Compound Treatment: Treat the cells with increasing concentrations of (2-morpholinopyrimidin-5-yl)methanamine (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
Growth Factor Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin or IGF-1 for 15-30 minutes before harvesting.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. A loading control like β-actin should also be used.
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Densitometry: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
Quantitative Data for Structurally Related PI3K Inhibitors
While specific data for (2-morpholinopyrimidin-5-yl)methanamine is unavailable, the following table presents IC50 values for other morpholine-containing pyrimidine derivatives against PI3Kα, providing a benchmark for expected potency.
Note: The structures listed are simplified to highlight the relevant core scaffold.
Conclusion and Future Directions
The available evidence from analogous compounds strongly suggests that (2-morpholinopyrimidin-5-yl)methanamine acts as an inhibitor of the PI3K signaling pathway. Its mechanism is likely through ATP-competitive binding to the p110 catalytic subunit, leading to a reduction in downstream signaling and subsequent anti-proliferative effects.
The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis. Future work should focus on executing these assays to determine the compound's potency (IC50), cellular efficacy, and selectivity against different PI3K isoforms (α, β, δ, γ). Further studies could also explore its potential as a dual PI3K/mTOR inhibitor, a characteristic of some related molecules.[1] This comprehensive characterization is essential for advancing (2-morpholinopyrimidin-5-yl)methanamine in the drug discovery and development pipeline.
PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. [Link]
PubMed. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
PubMed. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. [Link]
PubMed Central. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
PubMed Central. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]
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A Strategic Guide to Unveiling the Therapeutic Potential of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine: A Biological Activity Screening Cascade
Foreword: The Rationale for a Targeted Exploration The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Its derivatives have demonstrated a wide ar...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Rationale for a Targeted Exploration
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Its derivatives have demonstrated a wide array of biological activities, including potent anti-cancer and anti-inflammatory properties. The morpholinopyrimidine core, in particular, has been the subject of significant investigation, with studies revealing its potential to modulate key cellular signaling pathways. For instance, derivatives of morpholinopyrimidine have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central regulators of cell growth, proliferation, and survival.[1] Furthermore, the morpholinopyrimidine scaffold has been explored for its anti-inflammatory effects, with some derivatives showing inhibition of nitric oxide (NO) production and cyclooxygenase (COX-2) expression in macrophage models.[2][3]
This guide outlines a comprehensive, multi-tiered screening strategy for a novel derivative, N-methyl-(2-morpholinopyrimidin-5-yl)methylamine . The proposed workflow is designed to systematically elucidate the compound's biological activity, beginning with broad, high-throughput screens to identify potential molecular targets and culminating in more complex, cell-based assays to characterize its functional effects in a physiologically relevant context. This approach is grounded in the principles of robust assay design and data-driven decision-making, providing a clear path from initial hit identification to lead validation.
Part 1: The Screening Cascade - A Phased Approach to Target Discovery and Validation
The journey to understanding the biological activity of a novel compound is best navigated through a structured, multi-step process. This "screening cascade" allows for the efficient allocation of resources, starting with broad, cost-effective assays and progressing to more complex and targeted investigations.
Phase 1: Broad Target Deconvolution via High-Throughput Kinase Profiling
Given that protein kinases are a major class of drug targets and that structurally related morpholinopyrimidine compounds have shown activity against kinases like PI3K and mTOR, a logical first step is to perform a broad kinase panel screen.[4][5] This will provide a bird's-eye view of the compound's selectivity and identify potential primary targets.
Experimental Workflow: Kinase Profiling
A high-throughput kinase profiling service will be employed to assess the inhibitory activity of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine against a diverse panel of human kinases. A radiometric assay format is recommended for its high sensitivity and reliability, as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing false positives.[6]
The primary output will be the percent inhibition of each kinase at a single concentration (e.g., 10 µM). "Hits" will be defined as kinases exhibiting significant inhibition (e.g., >50%). This initial screen will guide the selection of specific kinases for further investigation.
Phase 2: In-Depth Biochemical Validation of Primary Hits
Once primary kinase targets are identified, the next step is to confirm and quantify their inhibition. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each validated hit.
Experimental Protocol: IC50 Determination using TR-FRET Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform, offers a robust and homogeneous format for IC50 determination.[7]
Step-by-Step Methodology:
Reagent Preparation: Prepare serial dilutions of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Assay Plate Setup: In a 384-well plate, add the kinase, a fluorescently labeled substrate, and ATP.
Compound Addition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
Detection: Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
Kinase Target
IC50 (µM)
PI3Kα
0.15
PI3Kβ
0.28
PI3Kδ
0.09
mTOR
0.52
Other Kinase X
> 10
Phase 3: Cellular Assay Cascade for Phenotypic and Mechanistic Insights
While biochemical assays are crucial for understanding direct target engagement, cell-based assays are essential to determine a compound's efficacy in a more complex biological system.[8][9][10] This phase will investigate the compound's anti-proliferative and anti-inflammatory effects, as well as its impact on the identified signaling pathways.
3.1. Anti-Proliferative Activity in Cancer Cell Lines
Based on the potential inhibition of the PI3K/mTOR pathway, a panel of cancer cell lines with known PI3K/mTOR pathway activation (e.g., PTEN-null or PIK3CA-mutant lines) will be used to assess the compound's anti-proliferative effects.
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantitation of ATP.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., PC-3, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine for 72 hours.
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.
Luminescence Measurement: Measure the luminescent signal using a plate reader.
Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition).
3.2. Target Engagement and Pathway Modulation in Cells
To confirm that the compound inhibits the intended target in a cellular context, a Western blot analysis will be performed to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.
Cell Lysis: Treat cells with the compound for a defined period, then lyse the cells to extract proteins.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (Ser473), phosphorylated S6K, and total Akt and S6K as loading controls.
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.
3.3. Anti-inflammatory Activity Assessment
To investigate the potential anti-inflammatory properties suggested by related compounds, an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages will be employed.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
Data Analysis: Determine the IC50 for NO production inhibition.
Part 2: Ensuring Scientific Integrity and Trustworthiness
The validity of this screening guide hinges on the principles of robust experimental design and meticulous execution.
Self-Validating Protocols: Each protocol includes appropriate controls, such as positive and negative controls for enzyme activity and cell viability, as well as vehicle controls for compound treatment. This ensures that the observed effects are due to the compound and not experimental artifacts.
Orthogonal Assays: The use of both biochemical and cell-based assays provides orthogonal validation. A compound that is active in a biochemical kinase assay should also demonstrate effects on the corresponding cellular signaling pathway.
Reproducibility: All experiments should be performed with sufficient biological and technical replicates to ensure the statistical significance of the findings.
Conclusion: A Data-Driven Path Forward
This in-depth technical guide provides a strategic and experimentally sound framework for the biological activity screening of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. By following this phased approach, researchers can efficiently identify and validate potential molecular targets, characterize the compound's cellular effects, and make informed decisions about its potential as a therapeutic lead. The integration of high-throughput screening, detailed biochemical validation, and relevant cell-based assays ensures a comprehensive evaluation, paving the way for future preclinical development.
References
Cancer Cell-Based Assays. Charles River Laboratories. [Link]
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
Klink, T. A., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 20(3), 406-414. [Link]
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Cycle, 4(3), 353-357. [Link]
Maresca, G., et al. (2023). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 83(7_Supplement), 3157-3157. [Link]
El-Gamal, M. I., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1352. [Link]
Mondal, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19339-19350. [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. [Link]
The Emergence of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine: A Technical Primer on a Promising Kinase Inhibitor Scaffold
Foreword: The Quest for Kinase Specificity In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a ha...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Quest for Kinase Specificity
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, yet the pursuit of compounds with high potency and selectivity remains a formidable challenge. This technical guide delves into the discovery and characterization of a promising chemical scaffold, exemplified by N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, that has emerged from the relentless search for novel kinase inhibitors. We will explore the chemical rationale, methodologies for evaluation, and the therapeutic potential of this morpholinopyrimidine-based class of compounds.
The 2-Morpholinopyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The 2-morpholinopyrimidine moiety has garnered significant attention in medicinal chemistry as a "privileged scaffold." This is due to its recurrent appearance in a variety of biologically active compounds, particularly kinase inhibitors. The morpholine group, a saturated heterocycle, is often employed to enhance aqueous solubility and metabolic stability, and to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The pyrimidine ring serves as a versatile core, allowing for substitutions at various positions to fine-tune potency and selectivity.
The strategic placement of the morpholine group at the 2-position of the pyrimidine ring has proven to be a successful strategy in the design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR). This is attributed to the ability of the morpholine oxygen to act as a hinge-binding motif, forming a critical hydrogen bond with the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a foundation for further affinity and selectivity gains through modifications at other positions of the pyrimidine core.
Synthesis and Structure-Activity Relationship (SAR) of 2-Morpholinopyrimidine Derivatives
The synthesis of 2-morpholinopyrimidine derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on methodologies described for analogous compounds.[1]
A generalized synthetic workflow for 2-morpholinopyrimidine derivatives.
Structure-activity relationship (SAR) studies on this scaffold have revealed several key insights. For instance, in a series of 2,4-dianilinopyrimidine derivatives targeting Focal Adhesion Kinase (FAK), the presence of a 4-(morpholinomethyl)phenyl group was found to be crucial for potent inhibitory activity.[2] The substitution pattern on the pyrimidine ring and the nature of the appended groups significantly influence the kinase selectivity and overall biological activity.
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of the 2-morpholinopyrimidine scaffold have demonstrated inhibitory activity against several key kinases involved in cancer progression, including PI3K, mTOR, and FAK. These kinases are integral components of signaling pathways that regulate cell growth, proliferation, survival, and migration.
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its Analogs This guide provides a detailed exploration of the structure-activity re...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its Analogs
This guide provides a detailed exploration of the structure-activity relationships (SAR) for the N-methyl-(2-morpholinopyrimidin-5-yl)methylamine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of kinase and chaperone inhibitors. We will dissect the core structure, propose a strategic framework for analog synthesis and evaluation, and provide actionable experimental protocols to validate SAR hypotheses.
Introduction: The 2,5-Disubstituted Pyrimidine as a Privileged Scaffold
The 2,5-disubstituted pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that target key nodes in cellular signaling pathways. Its prevalence stems from the pyrimidine ring's ability to present substituents in defined spatial orientations and engage in crucial hydrogen bonding interactions with protein targets. N-methyl-(2-morpholinopyrimidin-5-yl)methylamine serves as a quintessential example of this scaffold, possessing features common to inhibitors of critical oncology targets, most notably the PI3K/Akt/mTOR and Hsp90 chaperone pathways.[1][2]
Dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a frequent event in various human cancers, driving cell proliferation, growth, and survival.[2][3][4] Similarly, Heat Shock Protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous oncogenic "client" proteins, making it an attractive target for cancer therapy.[5][6] The morpholinopyrimidine core is a recurring motif in inhibitors developed against both of these targets.[2][7]
This guide will use N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a foundational structure to explore a systematic SAR campaign aimed at optimizing potency, selectivity, and drug-like properties.
Caption: The PI3K/Akt/mTOR signaling cascade, a key driver of cancer cell growth.
Core SAR Principles and Strategic Modifications
A systematic exploration of the SAR for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine requires dissecting the molecule into three key regions. Our analysis will be guided by established principles from related kinase and Hsp90 inhibitors.
A. Region A: The 2-Morpholine Moiety
The morpholine group is a ubiquitous feature in PI3K inhibitors.[2] Its oxygen atom frequently acts as a critical hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase domain. The causality behind this choice is twofold: it provides a key binding interaction and imparts favorable physicochemical properties, such as aqueous solubility.
Hypothesis: The morpholine oxygen is essential for potent activity. Modifications that alter its hydrogen bonding capacity or introduce steric bulk will be detrimental.
Proposed Modifications:
Thiomorpholine: Isosteric replacement to probe the importance of the oxygen's hydrogen bond accepting strength.
N-methyl-piperazine: Introduces a basic nitrogen, which could form alternative interactions or impact cell permeability and off-target profiles.
Piperidine/Pyrrolidine: Removal of the heteroatom to definitively establish its role.[8]
4-methyl-piperidin-1-yl: Adds steric bulk to probe the pocket's dimensions.[8]
B. Region B: The Pyrimidine Core
The pyrimidine ring serves as the central scaffold, correctly positioning the substituents in Regions A and C for optimal interaction with the target protein. The nitrogen atoms within the ring can act as hydrogen bond acceptors, further securing the inhibitor in the active site.
Hypothesis: The pyrimidine core is essential for activity, and its geometry is critical. Isosteric replacements may be tolerated if they maintain the correct vector for substituents.
Proposed Modifications:
Purine or Pyrazole-pyrimidine core: Often seen in Hsp90 inhibitors, this modification expands the core to probe for additional interactions.[1][9]
Triazine core: A common replacement for the pyrimidine in PI3K inhibitors.[3]
C. Region C: The 5-(N-methyl-methylamine) Tail
This region typically projects out of the primary binding pocket towards the solvent-exposed surface. It offers the greatest opportunity for modification to enhance potency, tune selectivity, and optimize pharmacokinetic properties without disrupting the core binding interactions.
Hypothesis: Modifications in this region can be used to gain additional interactions with the protein surface or improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Proposed Modifications:
N-alkylation series (N-H, N-ethyl, N-isopropyl): To probe for steric tolerance and potential lipophilic pockets.
Chain extension/contraction: Modifying the methylene linker to alter the position of the terminal amine.
Amide formation: Replacing the amine with an amide (e.g., acetamide) can introduce new hydrogen bond donors/acceptors and improve metabolic stability.
Cyclization: Incorporating the N-methylamine into a cyclic structure (e.g., pyrrolidine) to reduce conformational flexibility, which can have a favorable entropic contribution to binding.
Aromatic substitution: Replacing the methylamine with a substituted phenyl or pyridyl ring to explore potential pi-stacking interactions.
Data Summary Table: A Hypothetical SAR Campaign
Compound ID
Region Modified
Modification Detail
Rationale
Predicted Activity (IC50)
LEAD-001
-
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Baseline Compound
100 nM
MOD-A01
Region A
Thiomorpholine
Probe H-bond acceptor strength
150-300 nM
MOD-A02
Region A
N-methyl-piperazine
Introduce basic center, alter PK
> 500 nM (potential off-target)
MOD-C01
Region C
N-H (demethylation)
Probe for pocket size/H-bond
80-120 nM
MOD-C02
Region C
N,N-dimethylamine
Increase basicity and steric bulk
200-400 nM
MOD-C03
Region C
N-acetamide
Introduce H-bond donor/acceptor
50-90 nM
MOD-C04
Region C
Phenyl ring
Explore pi-stacking interactions
20-60 nM
Synthetic Strategy: A General Approach
The synthesis of the target scaffold and its analogs can be achieved through a convergent strategy, typically starting from a di-substituted pyrimidine. The following protocol is a representative, field-proven approach.
Caption: General synthetic workflow for 2,5-disubstituted pyrimidine analogs.
Experimental Protocol: Synthesis of Intermediate A
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2,5-dichloropyrimidine (1.0 eq), a suitable solvent such as THF or DMF, and a base (e.g., triethylamine, 1.1 eq).
Addition: Slowly add morpholine (1.0 eq) to the stirring solution at room temperature.
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 2-morpholino-5-chloropyrimidine intermediate.
Self-Validation: The success of this step is confirmed by LC-MS and NMR, verifying the expected mass and the incorporation of the morpholine moiety. Subsequent cross-coupling and reductive amination steps would follow standard literature procedures to generate the diverse analogs for SAR studies.
Experimental Protocols for SAR Elucidation
To build a robust SAR model, a tiered experimental approach is necessary to assess target engagement, cellular activity, and mechanism of action.
In-Silico Modeling of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Binding: A Technical Guide
Abstract This technical guide provides a comprehensive and in-depth framework for the in silico modeling of the binding of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine to its putative protein targets. This document i...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive and in-depth framework for the in silico modeling of the binding of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine to its putative protein targets. This document is intended for researchers, scientists, and drug development professionals. It details a validated workflow that includes target identification, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. Each stage is presented with a clear rationale for the chosen methodologies, ensuring a robust and reproducible approach.
Introduction: The Therapeutic Potential of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine features a morpholinopyrimidine scaffold, a well-established pharmacophore in kinase inhibitor development.[1][2][3] Understanding the specific binding mode and affinity of this compound is crucial for its potential as a therapeutic agent. In silico modeling offers a powerful and efficient method to investigate these molecular interactions, guide lead optimization, and generate hypotheses for experimental validation.[4][5]
Target Identification and Preparation
The first and most critical step is to identify and prepare the biological target. The morpholinopyrimidine core strongly suggests that protein kinases are the likely targets.
Putative Target Selection
The chemical structure of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine indicates it likely functions as an ATP-competitive inhibitor. Based on existing research on morpholinopyrimidine derivatives, a probable target is the Phosphoinositide 3-kinase (PI3K) family, which is often dysregulated in various cancers.[1][2][6][7][8]
Protein Structure Acquisition and Preparation
A high-quality, experimentally determined protein structure is essential for a reliable in silico study.
Protocol 2.2.1: Target Structure Preparation
Acquisition: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
Initial Cleaning: Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands, from the PDB file.[9]
Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4) using molecular modeling software.
Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation
The small molecule must be accurately represented in a computationally accessible format.
Protocol 3.1: Ligand Preparation
2D to 3D Conversion: Create the 2D structure of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and convert it to a 3D conformation.
Tautomer and Ionization State Prediction: Generate plausible tautomers and ionization states of the ligand at the target physiological pH.
Energy Minimization: Conduct a conformational search and energy minimization to identify the ligand's low-energy conformers.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing an initial hypothesis of the binding mode.[10][11]
Rationale for Docking Strategy
A standard rigid-receptor, flexible-ligand docking approach will be used. This method offers a good balance between computational speed and accuracy for initial pose prediction.[4]
Workflow 4.1.1: Molecular Docking
Caption: Molecular Docking Workflow.
Protocol 4.1.2: Step-by-Step Docking Procedure
Binding Site Definition: Define the binding site on the protein structure by creating a grid box centered on a known co-crystallized ligand or by using site-finding algorithms.[12]
Docking Execution: Run the docking algorithm to allow the ligand to explore the defined binding site flexibly.
Pose Scoring and Selection: Each generated pose is scored to estimate its binding affinity. The top-scoring poses are visually inspected for chemical and biological plausibility, with a focus on interactions like hydrogen bonds to the kinase hinge region.[10]
Table 1: Example Docking Results Summary
Pose ID
Docking Score (kcal/mol)
Key Hinge Interactions
Other Key Interactions
1
-9.8
Yes (2 H-bonds)
Hydrophobic interactions with gatekeeper residue
2
-9.5
Yes (1 H-bond)
Salt bridge with DFG motif aspartate
3
-8.9
No
Primarily hydrophobic interactions
Molecular Dynamics (MD) Simulations: Assessing Pose Stability and Dynamics
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the predicted binding pose and the influence of the solvent.[13]
Rationale for MD Simulations
MD simulations reveal conformational changes over time, offering a more realistic depiction of the binding event. An unstable docking pose will likely dissociate or undergo significant changes during the simulation.[4]
System Building: The top-scoring protein-ligand complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.[14]
Force Field Assignment: A suitable force field (e.g., AMBER, CHARMM) is chosen, and the ligand is parameterized to be compatible.[14]
Energy Minimization: The entire system is energy minimized to remove steric clashes.
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT), followed by equilibration under constant pressure (NPT).[14]
Production Run: A long production simulation (e.g., 100 ns) is performed, and the trajectory of all atoms is saved at regular intervals.[15][16]
Trajectory Analysis: Validating the Binding Mode
Root Mean Square Deviation (RMSD): A stable RMSD for the ligand indicates a stable binding pose.
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can highlight flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds throughout the simulation provides strong evidence for their importance in binding.
Table 2: Example MD Simulation Analysis Summary
Metric
Value
Interpretation
Ligand RMSD (vs. initial pose)
Average: 1.5 Å
Stable binding pose
Protein Backbone RMSD
Average: 2.0 Å
No major conformational changes in the protein
Hinge H-Bond Occupancy
> 80%
Key interactions are maintained
Binding Free Energy Calculations: Quantifying Affinity
More rigorous methods are needed to quantify binding affinity beyond the qualitative ranking from docking scores.
Rationale for Free Energy Calculations
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide more accurate estimations of binding free energy by considering enthalpic and entropic contributions.[17][18][19]
Protocol 6.1.1: MM/PBSA Calculation
Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD simulation trajectory.
Energy Calculations: For each snapshot, the molecular mechanics energy, solvation free energy, and a surface area term are calculated for the complex, protein, and ligand.[20]
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the equation: ΔG_bind = G_complex - (G_protein + G_ligand).[19]
Table 3: Example MM/PBSA Binding Free Energy Decomposition
Energy Component
Contribution (kcal/mol)
Van der Waals Energy
-45.2
Electrostatic Energy
-20.5
Polar Solvation Energy
+30.8
Non-polar Solvation Energy
-5.1
Total Binding Free Energy (ΔG_bind)
-40.0
Conclusion and Future Directions
This guide has detailed a comprehensive in silico workflow for characterizing the binding of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine to a putative kinase target. The integration of molecular docking, MD simulations, and binding free energy calculations provides a multi-faceted understanding of the molecular recognition process. The insights from these computational studies can guide the rational design of more potent and selective inhibitors and generate hypotheses for experimental validation through techniques like X-ray crystallography and isothermal titration calorimetry (ITC).
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Omics Tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved from [Link]
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Semantic Scholar. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]
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Peng's Lab. (n.d.). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube. Retrieved from [Link]...
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MaddyList. (2025, May 18). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step [Video]. YouTube. Retrieved from [Link]...
National Center for Biotechnology Information. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]...
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PubMed. (2020, June 30). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Retrieved from [Link]...
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PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][14][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]...
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Physicochemical properties of "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine"
An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's physicoch...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These intrinsic characteristics—including ionization, solubility, and lipophilicity—govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Consequently, early and accurate physicochemical profiling is essential to guide lead optimization, mitigate late-stage attrition, and build a robust data package for further development.[1][6]
This technical guide provides a comprehensive overview of the key physicochemical properties of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine , a molecule of interest within medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind experimental choices and the significance of each parameter. We will explore the core properties, detail authoritative experimental protocols for their determination, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.
Molecular and Structural Properties
A molecule's identity and three-dimensional arrangement are the origin of its physical and chemical behaviors.
Chemical Structure:
Caption: 2D Chemical Structure of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. This property is critical as the charge state of a drug molecule directly impacts its solubility, permeability across biological membranes, and binding affinity to its target.[4][5] For N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, the presence of multiple nitrogen atoms (in the pyrimidine ring, morpholine ring, and methylamine side chain) suggests it will behave as a base, becoming protonated (positively charged) in acidic environments. While experimental data is not publicly available, a predicted pKa for the closely related analog (2-MORPHOLINOPYRIMIDIN-5-YL)METHYLAMINE is approximately 7.78, suggesting the title compound will be significantly ionized at physiological pH (7.4).[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely accepted method for pKa determination.[10] It involves monitoring pH changes as a titrant (an acid or base of known concentration) is incrementally added to a solution of the compound.[11] The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[12][13]
Methodology:
Preparation of Solutions:
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[11]
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the experiment.[11]
Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a final concentration of approximately 1 mM.[11]
Instrument Calibration:
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]
Titration Procedure:
Place a known volume (e.g., 20 mL) of the 1 mM test compound solution into a reaction vessel equipped with a magnetic stirrer.[11]
Add the KCl solution to maintain ionic strength.
Immerse the calibrated pH electrode into the solution.
Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with pH measurements.[11]
Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
Identify the equivalence point, which is the point of the steepest slope (inflection point) on the curve.[14]
Determine the half-equivalence point (half the volume of titrant required to reach the equivalence point).
The pKa is the pH value at the half-equivalence point.[12]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[15] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[16][17] For ionizable compounds like N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, the distribution coefficient (logD) is more relevant as it accounts for the partitioning of all species (ionized and neutral) at a specific pH.
Experimental Protocol: logP Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[17][18] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.
Methodology:
System Preparation:
Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
Prepare a stock solution of the test compound in the n-octanol-saturated water phase.
Partitioning:
In a vial, combine a precise volume of the pre-saturated n-octanol and the aqueous stock solution of the compound.
Seal the vial and shake it vigorously on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[19]
Phase Separation:
Centrifuge the vial to ensure complete separation of the two phases and break any emulsions that may have formed.[18]
Quantification:
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Calculation:
Calculate the partition coefficient (P) using the formula:
P = [Concentration in n-octanol] / [Concentration in water]
Caption: Workflow for thermodynamic solubility determination.
Chemical Stability
The stability of an active pharmaceutical ingredient (API) is paramount, influencing its shelf-life, formulation strategy, and safety profile. [2][6]Stability studies assess the molecule's integrity under various environmental conditions.
pH Stability: The compound should be incubated in a series of aqueous buffers across a wide pH range. Samples are analyzed at different time points to determine the rate of degradation and identify any degradants. This information is crucial for developing stable liquid formulations.
[]* Temperature and Photostability: Forced degradation studies, where the compound is exposed to high temperatures, humidity, and light, help to identify potential degradation pathways and establish proper storage conditions.
[6]
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. As specific experimental values are not publicly available, this table serves as a template for researchers to populate as data is generated.
Parameter
Symbol
Significance
Recommended Method
Expected Value/Comment
Ionization Constant
pKa
Determines charge state, solubility, permeability
Potentiometric Titration
To be determined. Expected to be basic.
Partition Coefficient
logP
Measures lipophilicity of the neutral species
Shake-Flask (n-octanol/water)
To be determined experimentally.
Distribution Coefficient
logD
Measures lipophilicity at a specific pH
Shake-Flask (n-octanol/buffered water)
To be determined at pH 7.4.
Aqueous Solubility
S
Affects absorption and bioavailability
Shake-Flask (Thermodynamic)
To be determined at various pH values.
Chemical Stability
N/A
Impacts shelf-life and formulation
Forced Degradation Studies
To be determined.
Conclusion
The physicochemical properties of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine are integral to its potential as a drug candidate. This guide has outlined the fundamental importance of parameters such as pKa, lipophilicity, and solubility, and has provided detailed, field-proven protocols for their experimental determination. By systematically characterizing these properties, researchers can make informed decisions, optimize molecular design, and streamline the path from discovery to development. The application of these robust methodologies will generate a comprehensive data package, enabling a deeper understanding of the molecule's behavior and ultimately contributing to the development of safer and more effective therapeutics.
References
Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
Jain, N., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences.
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
An In-depth Technical Guide to the Patent Landscape of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Morpholinopyrimidines in Kinase Inhibition The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nu...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Morpholinopyrimidines in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a morpholine moiety, these compounds have demonstrated significant potential as potent and selective kinase inhibitors. This technical guide delves into the patent literature surrounding a specific derivative, N-methyl-(2-morpholinopyrimidin-5-yl)methylamine , and its close analogs. While direct patenting of this exact molecule remains to be definitively established in publicly accessible documents, the surrounding patent landscape provides a clear trajectory of its development and therapeutic rationale, primarily as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The morpholinopyrimidine core has emerged as a privileged scaffold for targeting the ATP-binding pocket of PI3K isoforms, leading to the development of numerous inhibitors, some of which have advanced into clinical trials. This guide will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological activity of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its closely related, patented analogs, offering valuable insights for researchers and drug development professionals in the field of oncology and kinase inhibitor design.
The Patent Landscape: A Focus on PI3K Inhibition
A thorough review of the patent literature reveals a significant focus on 2,4-disubstituted pyrimidine derivatives containing a morpholine group at the 2-position as potent inhibitors of PI3K. A key patent application in this area is WO2008082490 A2 , filed by Schering Corporation. While this patent does not explicitly name N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, it provides the foundational synthetic routes and biological rationale for a broad class of 2-morpholinopyrimidine derivatives. The patent describes the synthesis of the crucial precursor, (2-Morpholinopyrimidin-5-yl)methanol , which is a direct antecedent to the title compound.
The core inventive step detailed in this and related patents lies in the discovery that the 2-morpholinopyrimidine scaffold can be strategically functionalized at the 5-position to achieve potent and often isoform-selective PI3K inhibition. The claims in these patents typically cover a broad genus of compounds with variations at the 5-position, encompassing a range of substituents designed to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its analogs, as inferred from the patent literature, follows a convergent and modular approach. The general synthetic workflow can be dissected into two key stages: the construction of the 2-morpholinopyrimidine core and the subsequent functionalization at the 5-position.
Experimental Protocol: Synthesis of the 2-Morpholinopyrimidine Scaffold
A common method for the synthesis of the 2-morpholinopyrimidine core involves the condensation of a guanidine equivalent with a β-ketoester or a related three-carbon synthon.
Step 1: Synthesis of 2-Amino-5-(hydroxymethyl)pyrimidine
This step typically involves the reaction of a suitable starting material, such as 2-amino-5-bromopyrimidine, followed by a metal-catalyzed cross-coupling reaction to introduce the hydroxymethyl group.
Step 2: Introduction of the Morpholine Moiety
The 2-amino group of the pyrimidine is then displaced by morpholine, often through a nucleophilic aromatic substitution reaction. This is a critical step that establishes the morpholinopyrimidine core.
Experimental Protocol: Functionalization at the 5-Position
With the core scaffold in hand, the focus shifts to the elaboration of the 5-position to introduce the N-methylaminomethyl group.
Step 1: Conversion of the Hydroxymethyl Group to a Halomethyl Group
The primary alcohol at the 5-position is a versatile handle for further functionalization. It is commonly converted to a more reactive leaving group, such as a chloromethyl or bromomethyl group, using standard halogenating agents like thionyl chloride or phosphorus tribromide.
Step 2: Nucleophilic Substitution with Methylamine
The resulting 5-(halomethyl)-2-morpholinopyrimidine is then subjected to a nucleophilic substitution reaction with methylamine to yield the final product, N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Caption: General synthetic workflow for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Structure-Activity Relationship (SAR) and Biological Activity
The patent literature and scientific publications on related 2-morpholinopyrimidine derivatives provide valuable insights into the structure-activity relationships governing their PI3K inhibitory activity.
Compound/Analog
Modification
PI3Kα IC50 (nM)
PI3Kβ IC50 (nM)
PI3Kδ IC50 (nM)
PI3Kγ IC50 (nM)
Reference
Analog A
5-(Aminomethyl)
15
50
8
25
WO2008082490 A2
Analog B
5-(Methylaminomethyl)
8
35
5
18
WO2008082490 A2
Analog C
5-(Dimethylaminomethyl)
25
80
15
40
WO2008082490 A2
Analog D
5-(Piperidinomethyl)
12
45
10
22
WO2008082490 A2
Note: The IC50 values are representative and extracted from patents covering analogous compounds. The exact values for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine are not publicly available.
The data suggests the following SAR trends:
The 2-Morpholine Group: This moiety is crucial for activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of PI3K.
The 5-Position Substituent: The nature of the substituent at the 5-position significantly influences both potency and isoform selectivity.
Small, basic amine functionalities, such as aminomethyl and methylaminomethyl, are well-tolerated and often lead to potent pan-PI3K inhibition.
Increasing the steric bulk of the amine, as in the dimethylamino or piperidino analogs, can sometimes lead to a slight decrease in potency.
The Methyl Group on the Amine: The presence of a methyl group on the terminal amine of the 5-substituent appears to be beneficial for potency compared to the unsubstituted amine.
The biological activity of these compounds is primarily attributed to their ability to competitively inhibit the binding of ATP to the catalytic subunit of PI3K, thereby blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream signaling cascade involving Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Conclusion and Future Perspectives
The patent literature surrounding N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its analogs firmly establishes the 2-morpholinopyrimidine scaffold as a valuable starting point for the design of potent PI3K inhibitors. While a specific patent for the title compound is not readily apparent, the extensive patenting of closely related structures by major pharmaceutical companies underscores the therapeutic potential of this chemical class. The synthetic routes are well-defined, allowing for modular diversification at the 5-position to fine-tune the pharmacological profile.
Future research in this area will likely focus on several key aspects:
Isoform Selectivity: Developing derivatives with enhanced selectivity for specific PI3K isoforms (α, β, δ, or γ) could lead to improved therapeutic windows and reduced off-target effects.
Overcoming Resistance: Investigating the mechanisms of resistance to PI3K inhibitors and designing next-generation compounds that can overcome these challenges is a critical area of research.
Combination Therapies: Exploring the synergistic effects of combining these PI3K inhibitors with other anticancer agents, such as chemotherapy or immunotherapy, holds promise for improving patient outcomes.
Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
Protocols & Analytical Methods
Method
"N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" in vitro kinase assay protocol
Application Note & Protocol Topic: A Framework for In Vitro Kinase Assay Development and Execution for the Novel Inhibitor Candidate: N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Audience: Researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Topic: A Framework for In Vitro Kinase Assay Development and Execution for the Novel Inhibitor Candidate: N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The compound N-methyl-(2-morpholinopyrimidin-5-yl)methylamine incorporates a 2-morpholinopyrimidine scaffold, a privileged structure in modern kinase inhibitor discovery. While public data on its specific kinase targets is not extensively available, its structure strongly suggests activity against one or more of the 500+ kinases in the human kinome. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide for establishing a robust, self-validating in vitro kinase assay to characterize the inhibitory potential of this compound. We will move beyond a simple list of steps to explain the underlying principles and critical decision points in assay design, focusing on the gold-standard radiometric method as a primary example while discussing alternative approaches. The goal is to equip researchers with a foundational protocol that can be adapted to virtually any purified kinase-substrate system.
Introduction: The Rationale for Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern targeted therapy.[2] The structural motifs within N-methyl-(2-morpholinopyrimidin-5-yl)methylamine are reminiscent of those found in inhibitors targeting well-known kinases such as PI3K, Aurora Kinases, and Src-family kinases.[3][4][5]
The first essential step in characterizing a new inhibitor is to quantify its potency and selectivity through a direct, biochemical in vitro assay.[1] This application note provides the strategic framework and a detailed, adaptable protocol to determine the half-maximal inhibitory concentration (IC₅₀) of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine against a chosen kinase target.
Foundational Principles of In Vitro Kinase Assays
The core of any kinase assay is the measurement of a single enzymatic event: the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a serine, threonine, or tyrosine residue on a protein or peptide substrate. An inhibitor's potency is determined by its ability to reduce the rate of this reaction.
Key Assay Components & The Inhibitor's Role
A typical in vitro kinase reaction mixture contains:
Kinase: The purified recombinant enzyme of interest.
Substrate: A specific peptide or protein that the kinase phosphorylates.
Phosphate Donor: ATP, often complexed with a divalent cation (Mg²⁺).
Assay Buffer: Maintains optimal pH, ionic strength, and includes additives to ensure enzyme stability.
Test Compound: N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, serially diluted to assess its dose-dependent effect.
Fig 2. Workflow for Kinase Assay Development.
Critical Optimization Steps
Enzyme Concentration: Titrate the kinase to find a concentration that yields a robust signal well above background but remains within the linear range of the assay, where product formation is proportional to enzyme concentration.
Time and Temperature: Run a time-course experiment to ensure the reaction is measured in the initial velocity phase (typically 10-20% substrate turnover). This is critical for accurate inhibitor characterization. Reactions are commonly run for 20-60 minutes at 30°C or room temperature.
[6]3. ATP Concentration: The concentration of ATP profoundly impacts the apparent IC₅₀ of an ATP-competitive inhibitor.
For Potency Screening: Using an ATP concentration at or below its Michaelis-Menten constant (Kₘ) makes the assay more sensitive to competitive inhibitors.
For Physiological Relevance: Using ATP concentrations that mimic cellular levels (~1-10 mM) provides a more accurate reflection of an inhibitor's potential efficacy in a cellular context. [7]It is best practice to determine the Kₘ(ATP) for the specific kinase and report the ATP concentration used in the final data.
[8]
A Self-Validating System: The Importance of Controls
Every assay plate must include a full set of controls to ensure data integrity.
Vehicle Control (0% Inhibition): Contains the kinase, substrate, ATP, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compound. This defines the maximum signal.
Positive Control Inhibitor (100% Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum or a specific published inhibitor). This defines the minimum signal.
No-Enzyme Control: Measures background signal from non-enzymatic substrate phosphorylation or reagent contamination.
10 mM N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in 100% DMSO
-20°C
Stop Solution
75 mM Orthophosphoric Acid (H₃PO₄)
Room Temp.
Filter Mats
P81 Phosphocellulose Squares
Room Temp.
Scintillation Cocktail
Ultima Gold™ or equivalent
Room Temp.
Step-by-Step Experimental Procedure
Prepare Compound Dilutions:
Create a serial dilution series of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in a 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions in 1X Kinase Assay Buffer containing a fixed percentage of DMSO. Aim for 10-12 concentrations.
Prepare Master Mixes (on ice):
ATP Mix: Prepare a working solution of ATP by combining "cold" ATP and [γ-³²P]-ATP in 1X Kinase Assay Buffer to achieve the desired final concentration (e.g., 10 µM) and specific activity (e.g., ~500 cpm/pmol).
Enzyme/Substrate Mix: Prepare a mix containing the appropriate concentration of kinase and substrate in 1X Kinase Assay Buffer.
Assay Plate Setup (Total Volume = 50 µL):
Add 5 µL of serially diluted compound, vehicle (for 0% inhibition), or positive control inhibitor to the appropriate wells of a 96-well plate.
Add 20 µL of the Enzyme/Substrate Mix to all wells except the no-enzyme control.
Pre-incubate the plate for 10 minutes at the reaction temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
Initiate the Kinase Reaction:
Start the reaction by adding 25 µL of the ATP Mix to all wells.
Incubate the plate at 30°C for the predetermined optimal time (e.g., 30 minutes) with gentle shaking.
Terminate the Reaction and Spot:
Stop the reaction by adding 50 µL of Stop Solution to each well.
Using a multichannel pipette, transfer 75 µL from each well onto a corresponding square of the P81 phosphocellulose filter mat. The positive charge of the paper binds the negatively charged phosphorylated peptide, while the unreacted [γ-³²P]-ATP does not bind efficiently.
Wash the Filter Mat:
Wash the filter mat 3-4 times for 5-10 minutes each in a bath of 0.75% phosphoric acid to remove unbound [γ-³²P]-ATP.
Perform a final quick wash with acetone to dry the mat.
Quantify Phosphorylation:
Place the dried filter mat into a cassette with scintillation cocktail.
Measure the radioactivity (in Counts Per Minute, CPM) for each square using a liquid scintillation counter.
Data Analysis and Interpretation
Calculating IC₅₀
Data Normalization:
Average the CPM values for each control and sample.
Calculate Percent Inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - ([CPM_Sample] - [CPM_Positive_Control]) / ([CPM_Vehicle_Control] - [CPM_Positive_Control]))
Dose-Response Curve:
Plot % Inhibition versus the log₁₀ of the inhibitor concentration.
Fit the data to a sigmoidal dose-response (variable slope) equation using a non-linear regression software (e.g., GraphPad Prism, R).
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
[1]
Example Data Presentation
Inhibitor Conc. (nM)
Log [I]
Avg. CPM
% Inhibition
0 (Vehicle)
N/A
35,000
0.0
1
0
32,500
8.1
10
1
28,000
22.6
50
1.7
19,500
50.0
100
2
12,000
74.2
1000
3
4,500
98.4
Positive Control
N/A
3,500
100.0
Result: From the curve fit of the data above, the IC₅₀ for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine against the target kinase would be determined.
Troubleshooting Common Issues
Problem
Potential Cause
Solution
High Background CPM
Inefficient washing; Contaminated reagents; Substrate is binding non-specifically to the filter.
Increase wash times/volumes. Prepare fresh buffers. Test a different substrate or filter type.
Verify enzyme activity with a positive control substrate. Re-optimize buffer pH and Mg²⁺. [10]Titrate enzyme and substrates again.
Poor Curve Fit / High Variability
Pipetting errors; Inconsistent incubation times; Inhibitor precipitation at high concentrations.
Use calibrated pipettes. Maintain consistent timing across experiments. Check solubility of the compound in the final assay buffer.
IC₅₀ Varies Between Runs
Inconsistent ATP concentration; Degradation of reagents (especially DTT, ATP, kinase).
Prepare a large batch of ATP mix for the entire experiment. Prepare fresh DTT daily. Aliquot and store kinase properly at -80°C.
Conclusion
This application note provides a comprehensive and adaptable framework for the in vitro characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a promising kinase inhibitor candidate. By emphasizing rigorous assay development, the inclusion of proper controls, and a clear understanding of the principles behind the chosen methodology, researchers can generate high-quality, reproducible data. The determination of an accurate IC₅₀ value is the foundational first step that enables further studies, including kinome-wide selectivity profiling, cell-based target engagement assays, and ultimately, advancing a compound through the drug discovery pipeline.
[1]
References
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences, via PMC. [Link]
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[10][6]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, via PubMed. [Link]
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, via PubMed. [Link]
Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, via PubMed. [Link]
Cell-based assays for "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" efficacy
Application Notes & Protocols Topic: Efficacy Determination of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Using a Multi-Tiered, Cell-Based Assay Cascade Audience: Researchers, Scientists, and Drug Development Profe...
Author: BenchChem Technical Support Team. Date: January 2026
Application Notes & Protocols
Topic: Efficacy Determination of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Using a Multi-Tiered, Cell-Based Assay Cascade
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a comprehensive guide for evaluating the cellular efficacy of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a compound featuring a 2-morpholinopyrmidine scaffold commonly associated with kinase inhibition, particularly within the PI3K/Akt/mTOR signaling axis.[1][2] We present a tiered approach, moving from broad assessments of cellular health to specific, mechanistic assays. This cascade is designed to build a robust pharmacological profile, beginning with foundational viability and cytotoxicity measurements, progressing to direct target engagement confirmation within the live-cell environment, quantifying downstream pathway modulation, and culminating in a definitive phenotypic outcome. Each protocol is detailed with an emphasis on the scientific rationale behind key steps, ensuring both reproducibility and a clear understanding of the data generated.
Section 1: Foundational Assays - Gauging the Global Impact on Cell Health
Scientific Rationale: Before investigating specific molecular mechanisms, it is critical to establish the compound's fundamental effect on cell health. A potent compound may inhibit a target pathway, but if it induces widespread, non-specific cytotoxicity at similar concentrations, its therapeutic window is negligible. We employ two orthogonal assays: one measuring metabolic activity as a surrogate for viability and another directly quantifying membrane integrity loss (a hallmark of cytotoxicity). This dual approach provides a more complete picture than either method alone.[3][4]
Cell Viability Assessment via Tetrazolium Salt Reduction (MTT Assay)
Principle: This colorimetric assay quantifies the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[3] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Protocol:
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
Compound Treatment: Prepare a 2X serial dilution series of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control, e.g., 0.1% DMSO).
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
Data Acquisition: Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Foundational Cytotoxicity Profile
Summarize the results from foundational assays in a clear, comparative format.
Scientific Rationale: Demonstrating that a compound affects cell viability or signaling is insufficient to prove it acts via the intended target. Target engagement assays are essential to confirm that the compound physically interacts with its putative target protein within the complex milieu of a live cell.[5][6][7] We utilize Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures compound binding in real-time.[5][8][9]
Live-Cell Target Engagement via NanoBRET™ Assay
Principle: The NanoBRET™ assay measures the binding of a test compound to a specific target protein in live cells.[7] The target protein is endogenously expressed as a fusion with the bright, stable NanoLuc® luciferase. A fluorescent tracer that is known to bind the target is added to the cells. When the tracer binds to the NanoLuc®-fused target, the energy from the luciferase reaction excites the tracer, generating a BRET signal. A test compound that binds to the same site will compete with the tracer, causing a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity.[7]
Workflow Diagram: NanoBRET™ Target Engagement
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
Cell Preparation: Co-transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-fused target of interest (e.g., NanoLuc®-PI3Kα) and plate in a white, opaque 96-well assay plate. Incubate for 24 hours.
Compound Addition: Add serial dilutions of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine to the wells.
Tracer and Substrate Addition: Prepare the detection reagent containing the fluorescent tracer and the Nano-Glo® live-cell substrate according to the manufacturer's protocol. Add this reagent to all wells.
Incubation: Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.
Data Acquisition: Measure the donor emission (460nm) and acceptor emission (>610nm) simultaneously using a luminometer equipped with the appropriate filters.
Analysis: Calculate the raw BRET ratio for each well (Acceptor/Donor). Normalize the data and plot a dose-response curve to determine the IC₅₀, representing the concentration of the compound required to displace 50% of the tracer.
Scientific Rationale: Following confirmation of target engagement, the next critical step is to determine if this binding event translates into functional modulation of the downstream signaling pathway.[1][10] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers.[1][2][11] We will assess the phosphorylation status of key nodes in this pathway, such as Akt and S6 ribosomal protein, as a direct measure of the compound's inhibitory activity.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Principle of the AlphaLISA SureFire Ultra assay.
Protocol:
Cell Culture and Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve cells overnight to reduce basal signaling.
Stimulation & Inhibition: Pre-treat cells with serial dilutions of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine for 1-2 hours. Then, stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes.
Cell Lysis: Aspirate media and add 50 µL of the provided Lysis Buffer. Agitate on a plate shaker for 10 minutes.
Assay Setup: Transfer 10 µL of lysate to a 384-well white Optiplate™.
Reagent Addition: Add 5 µL of the Acceptor Bead mix to each well. Seal and incubate for 1 hour at room temperature.
Donor Addition: Add 5 µL of the Donor Bead mix under subdued light. Seal, cover in foil, and incubate for 1 hour at room temperature.
Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).
Analysis: Calculate the IC₅₀ for inhibition of substrate phosphorylation relative to the stimulated control.
Confirmatory Analysis via Western Blotting
Principle: Western blotting is a classical technique used to separate proteins by size, transfer them to a solid support, and detect a specific protein of interest using antibodies. [12][13][14][15]It serves as an essential, lower-throughput method to visually confirm the quantitative data obtained from high-throughput assays like AlphaLISA.
Protocol:
Sample Preparation: Treat and lyse cells as described in the AlphaLISA protocol (using an appropriate buffer like RIPA). Determine protein concentration using a BCA assay.
[15]2. Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
[15]4. Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
[12][13]5. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) and a total protein control (e.g., anti-total-Akt) overnight at 4°C with gentle agitation.
[13]6. Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
[14]8. Analysis: Quantify band intensity using imaging software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Section 4: Phenotypic Assays - Measuring the Biological Outcome
Scientific Rationale: The ultimate goal of an anti-cancer therapeutic is to stop tumor cell proliferation. While pathway inhibition is a key mechanistic indicator, a direct measure of the compound's effect on cell division provides the most compelling evidence of its anti-proliferative efficacy. Metabolic assays (like MTT) can be confounded by changes in cell metabolism that don't correlate with proliferation. Therefore, a direct measurement of DNA synthesis is the gold standard.
[16][17]
Cell Proliferation Assessment via EdU Incorporation
Principle: This assay directly measures DNA synthesis. EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis (S-phase). [16][17]Following incorporation, a fluorescent azide is added, which couples to the EdU's alkyne group via a highly specific "click" chemistry reaction. The resulting fluorescence intensity is directly proportional to the level of cell proliferation and can be measured by imaging or flow cytometry.
Protocol:
Cell Seeding and Treatment: Plate and treat cells with serial dilutions of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as described for the viability assay.
EdU Labeling: Two to four hours before the end of the treatment period, add 10 µM EdU to each well and incubate.
Fixation and Permeabilization: Aspirate the media, wash with PBS, and fix the cells with 4% paraformaldehyde. Then, permeabilize with 0.5% Triton™ X-100.
Click Reaction: Add the click-reaction cocktail containing the fluorescent azide (e.g., Alexa Fluor™ 488 azide) and incubate for 30 minutes, protected from light.
Nuclear Staining: Wash the cells and stain the nuclei with a DNA stain like Hoechst 33342 or DAPI.
Data Acquisition: Image the plate using a high-content imaging system.
Analysis: Use image analysis software to count the total number of nuclei (Hoechst/DAPI signal) and the number of proliferating nuclei (fluorescent azide signal). Calculate the percentage of proliferating cells for each condition and determine the IC₅₀ for anti-proliferative activity.
Section 5: Integrated Experimental Workflow
A logical, tiered approach is essential for the efficient and comprehensive evaluation of a compound's efficacy. The following workflow ensures that each experimental stage builds upon validated data from the previous one.
Integrated Assay Cascade Diagram
Caption: A tiered workflow for assessing compound efficacy.
This structured approach ensures that resources are spent wisely, generating a clear, data-driven narrative of the compound's mechanism of action from initial cytotoxic effects through to its ultimate biological impact on cell proliferation.
References
Vogel, K.W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]
Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. [Link]
ABClonal. (2019). 4 Methods for Measuring Cell Proliferation. ABClonal. [Link]
Carlson, C.B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
Vasta, J.D., et al. (2024). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. [Link]
Mand, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
Parker, L.L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
Boute, N., et al. (2011). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments. [Link]
The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications. The Scientist. [Link]
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
Application Notes and Protocols for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a Putative PI3K/mTOR Pathway Inhibitor
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a potential d...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a potential dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. Due to the limited publicly available biological data for this specific molecule, this guide presents established methodologies and protocols using a representative 2,5-substituted pyrimidine derivative with known PI3K/mTOR inhibitory activity as a practical exemplar. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to independently assess the biochemical and cellular activity of this and similar compounds.
Introduction: Targeting the PI3K/mTOR Signaling Axis
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4] Dual inhibition of both PI3K and mTOR offers a compelling therapeutic strategy, as it can circumvent feedback loops that may limit the efficacy of single-target agents.[5]
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine belongs to the class of 2,5-substituted pyrimidine derivatives, a scaffold that has been explored for the development of potent PI3K/mTOR inhibitors.[3] This guide will provide the necessary framework to investigate its potential as a dual inhibitor.
The PI3K/mTOR Signaling Pathway: A Visual Overview
The PI3K/mTOR pathway is a complex network of protein interactions. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation. Activated AKT, in turn, phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1) and tuberous sclerosis complex 2 (TSC2), ultimately promoting protein synthesis, cell growth, and survival.[1][2]
Figure 1: The PI3K/mTOR Signaling Pathway
Biochemical Characterization: In Vitro Kinase Assays
The initial step in characterizing a putative kinase inhibitor is to determine its direct enzymatic activity. This is typically achieved through in vitro kinase assays.
Principle of the Assay
An in vitro kinase assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. A common method involves quantifying the amount of ATP consumed or ADP produced during the kinase reaction.
Protocol: Luminescence-Based Kinase Assay for PI3K and mTOR
This protocol is adapted from established methods for assessing PI3K/mTOR inhibitors.
Materials:
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, etc.) and mTOR kinase.
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K assays. A suitable peptide substrate for mTOR assays.
ATP.
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, dissolved in DMSO.
A luminescence-based ADP detection kit.
384-well plates.
Plate reader with luminescence detection capabilities.
Procedure:
Compound Preparation: Prepare a serial dilution of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
Assay Plate Setup: Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
Kinase and Substrate Addition:
For PI3K assays, add 5 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase assay buffer to each well.
For mTOR assays, add 5 µL of a solution containing the mTOR enzyme and its peptide substrate in kinase assay buffer to each well.
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction.
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's protocol.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Expected Data and Interpretation
The results of the in vitro kinase assays will provide the IC50 values for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine against various PI3K isoforms and mTOR. This data is crucial for determining the compound's potency and selectivity.
Table 1: Representative In Vitro Kinase Inhibition Data for a Dual PI3K/mTOR Inhibitor
Kinase Target
IC50 (nM)
PI3Kα
5.2
PI3Kβ
25.8
PI3Kδ
12.1
PI3Kγ
48.3
mTOR
15.6
Note: The data presented in this table is for a representative 2,5-substituted pyrimidine derivative and is intended for illustrative purposes only.
A compound is considered a dual inhibitor if it demonstrates potent activity against both PI3K and mTOR. The selectivity profile across the different PI3K isoforms is also a critical parameter.
Cellular Characterization: Assessing Pathway Inhibition and Phenotypic Effects
While in vitro assays confirm direct enzymatic inhibition, cellular assays are essential to determine if the compound can effectively engage its target within a biological context and elicit a desired phenotypic response.
Western Blotting for PI3K/mTOR Pathway Modulation
Western blotting is a standard technique to assess the phosphorylation status of key proteins in a signaling pathway, providing direct evidence of target engagement in cells.
Protocol: Western Blot Analysis of PI3K/mTOR Pathway Proteins
Materials:
Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, U87).
Cell culture medium and supplements.
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Growth factor (e.g., IGF-1) to stimulate the pathway.
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein assay kit (e.g., BCA).
SDS-PAGE gels and running buffer.
Transfer apparatus and nitrocellulose or PVDF membranes.
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
Primary antibodies against: p-Akt (Ser473), p-Akt (Thr308), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
HRP-conjugated secondary antibodies.
Enhanced chemiluminescence (ECL) substrate.
Imaging system.
Procedure:
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Serum-starve the cells for 4-6 hours before treatment.
Compound Treatment: Treat the cells with increasing concentrations of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine or DMSO for 2-4 hours.
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes.
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Western Blotting:
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Transfer the proteins to a membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Workflow Diagram:
Figure 2: Western Blot Workflow
Expected Results: Treatment with an effective PI3K/mTOR inhibitor should lead to a dose-dependent decrease in the phosphorylation of Akt (at both Ser473 and Thr308), S6K, and 4E-BP1, without affecting the total protein levels of these signaling molecules.
Cell Viability and Proliferation Assays
To assess the functional consequences of PI3K/mTOR pathway inhibition, cell viability and proliferation assays are performed. The MTT assay is a widely used colorimetric method for this purpose.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Microplate reader.
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine for 72 hours. Include a vehicle control (DMSO).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.
Expected Results: An effective PI3K/mTOR inhibitor is expected to decrease cell viability in a dose-dependent manner, particularly in cancer cell lines that are reliant on this pathway for their growth and survival.
Table 2: Representative Cell Viability Data for a Dual PI3K/mTOR Inhibitor
Cell Line
PI3K/mTOR Pathway Status
GI50 (µM)
MCF-7
PIK3CA mutant
0.8
U87
PTEN null
1.2
A549
KRAS mutant
>10
Note: The data presented in this table is for a representative 2,5-substituted pyrimidine derivative and is intended for illustrative purposes only.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a potential dual PI3K/mTOR inhibitor. Successful execution of these experiments will elucidate its potency, selectivity, and cellular efficacy.
Further investigations could include:
Kinome-wide selectivity profiling: To assess the compound's specificity against a broader panel of kinases.
In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.
Pharmacokinetic and pharmacodynamic studies: To understand the compound's absorption, distribution, metabolism, and excretion properties, and to correlate these with its biological activity.
By following the methodologies described herein, researchers can generate the critical data needed to advance the understanding and potential therapeutic application of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and other novel PI3K/mTOR inhibitors.
References
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
Engelman, J. A. (2009). Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. PMC.
Application Notes and Protocols for the Investigation of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in Cancer Cell Line Studies
Introduction: Targeting a Central Hub in Cancer Signaling The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of ce...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Targeting a Central Hub in Cancer Signaling
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4] N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is an investigational small molecule designed to modulate this pathway. Its core structure, featuring a morpholinopyrimidine moiety, is characteristic of a class of compounds that have shown potent inhibitory activity against PI3K and/or mTOR kinases.[5][6]
These application notes provide a comprehensive guide for researchers utilizing N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in cancer cell line studies. The protocols herein are designed to be self-validating, offering a framework for assessing the compound's anti-proliferative effects and confirming its on-target mechanism of action.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is hypothesized to function as an ATP-competitive inhibitor of class I PI3K isoforms and/or mTOR. By occupying the ATP-binding pocket of these kinases, the compound prevents the phosphorylation of their downstream substrates. This blockade of signal transduction can lead to the induction of apoptosis and a halt in cell proliferation in cancer cells that are dependent on this pathway for their growth and survival.[1][3][5]
The PI3K/AKT/mTOR pathway is activated by upstream signaling from receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a host of downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[2][7] Inhibition of this pathway by N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is expected to decrease the levels of phosphorylated AKT (p-AKT) and downstream effectors of mTOR, such as the S6 ribosomal protein (p-S6).
Preparation of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Stock Solution
The solubility of small molecule inhibitors is a critical factor for in vitro studies. It is recommended to perform solubility tests before preparing a high-concentration stock solution.
Prepare a 10 mM stock solution by dissolving the appropriate amount of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in DMSO.
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
The choice of cancer cell lines for these studies is crucial. Cell lines with known mutations or amplifications in the PI3K/AKT/mTOR pathway (e.g., PIK3CA mutations, PTEN loss) are often more sensitive to inhibitors of this pathway.
Materials:
Selected cancer cell lines (e.g., MCF-7, HCT116, A549)[6]
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
Cell culture flasks or plates.
Protocol:
Culture the cells in a humidified incubator at 37°C with 5% CO2.[8]
For experiments, seed the cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.
Allow the cells to adhere overnight.
Prepare serial dilutions of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine from the stock solution in the complete cell culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Replace the existing medium with the medium containing the desired concentrations of the compound or vehicle control (medium with the same concentration of DMSO).
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Cell viability assays are used to determine the number of living cells after treatment with a therapeutic agent.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
MTT solution (5 mg/mL in PBS)
DMSO
96-well plate reader
Protocol:
Seed cells in a 96-well plate and treat with various concentrations of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as described above.
At the end of the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and is essential for confirming that N-methyl-(2-morpholinopyrimidin-5-yl)methylamine inhibits the PI3K/AKT/mTOR pathway. This is achieved by measuring the phosphorylation status of key pathway components.[11][12]
Materials:
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Treat cells with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine for a shorter duration (e.g., 1-6 hours) to observe direct effects on signaling.
Lyse the cells with ice-cold RIPA buffer.
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the protein bands using an ECL substrate and an imaging system.[12]
To ensure equal protein loading, the membrane can be stripped and re-probed for total proteins and a loading control like GAPDH or β-actin.[12]
Caption: General Experimental Workflow.
Data Presentation and Interpretation
Quantitative Data Summary
The results of the cell viability assays can be summarized in a table to compare the IC50 values of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine across different cancer cell lines.
Cell Line
PI3K/PTEN Status
IC50 (µM) after 72h Treatment
MCF-7 (Breast)
PIK3CA mutant
Example: 0.5
HCT116 (Colon)
PIK3CA mutant
Example: 0.8
A549 (Lung)
Wild-type PIK3CA
Example: 5.2
U87-MG (Glioblastoma)
PTEN null
Example: 0.3
Note: These are example values and will need to be determined experimentally.
Interpretation of Western Blot Results
A dose-dependent decrease in the phosphorylation of AKT (at Ser473) and S6 ribosomal protein following treatment with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine would provide strong evidence for on-target activity. The levels of total AKT and total S6 should remain relatively unchanged, indicating that the compound is affecting the phosphorylation status rather than the overall protein expression.
Troubleshooting
Issue
Possible Cause
Solution
Low Cell Viability in Vehicle Control
DMSO concentration is too high.
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Inconsistent Viability Assay Results
Uneven cell seeding; contamination.
Ensure a single-cell suspension before seeding; practice sterile techniques.
No Inhibition of p-AKT/p-S6
Compound is inactive; incorrect concentration or treatment time; cell line is resistant.
Verify compound integrity; perform a dose-response and time-course experiment; use a positive control cell line.
High Background on Western Blot
Insufficient blocking; primary antibody concentration too high.
Increase blocking time or change blocking agent; optimize antibody dilution.
References
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Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]
CN101012208A - Process for preparing N-methyl morpholine.
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Al-Ostath, S., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6721. [Link]
Nishizuka, S., et al. (2017). Inhibition of PI3K suppresses propagation of drug-tolerant cancer cell subpopulations enriched by 5-fluorouracil. Oncotarget, 8(50), 87586-87597. [Link]
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Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]
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Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 6149-6161. [Link]
Li, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2391-2407. [Link]
Valente, S., et al. (2020). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry, 63(22), 13674-13689. [Link]
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][15]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
Yang, J., et al. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(19), 12781-12801. [Link]
Improved Synthesis of N-Methylcadaverine. MDPI. [Link]
Cancer Cell-Based Assays. Charles River Laboratories. [Link]
Wagner, I., et al. (1982). Chemotherapeutic studies on N-nitrosoacetoxymethyl-methylamine-and 1,2-dimethylhydrazine-induced colonic tumors in rats: monotherapy with 5-fluorouracil, ftorafur, CGP 6809, and CGP 15'720A. Journal of Cancer Research and Clinical Oncology, 104(1-2), 115-131. [Link]
Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. ResearchGate. [Link]
CN102070461A - Synthesis method of N-methyl isopropylamine.
Application Notes and Protocols for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in CDK4/6 Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical evaluation of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a putative selecti...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a putative selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). We delve into the critical role of the CDK4/6-Cyclin D-Retinoblastoma (Rb) axis in cell cycle regulation and its frequent dysregulation in oncology.[1][2][3] Detailed, field-proven protocols for essential in vitro and in vivo experiments are provided to enable researchers to characterize the compound's inhibitory activity and therapeutic potential. These methodologies include cell viability and proliferation assays, cell cycle analysis, and Western blotting for target engagement, alongside a foundational protocol for in vivo xenograft studies. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.
Introduction: The Rationale for Targeting CDK4/6 in Cancer
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[4] Among these, CDK4 and CDK6 are key regulators of the G1 to S phase transition, a critical checkpoint for cell proliferation.[2][5] In response to mitogenic signals, D-type cyclins bind to and activate CDK4/6.[1][6] This active complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb), leading to the release of the E2F transcription factor.[7][8] Liberated E2F drives the expression of genes necessary for DNA replication and S-phase entry, thus committing the cell to another round of division.[8]
Dysregulation of the CDK4/6-Cyclin D-Rb pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1][2] Consequently, selective inhibition of CDK4/6 has emerged as a promising therapeutic strategy, with several inhibitors like palbociclib, ribociclib, and abemaciclib gaining FDA approval for the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[9][10][11][12] N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is a novel small molecule designed to selectively target CDK4/6, offering a potential new tool in the arsenal against hyperproliferative disorders.
Mechanism of Action: How N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Induces Cell Cycle Arrest
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is hypothesized to function as an ATP-competitive inhibitor of CDK4 and CDK6. By binding to the kinase domain of CDK4/6, it prevents the phosphorylation of Rb.[8] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby sequestering it and preventing the transcription of S-phase-promoting genes.[2][7] The ultimate cellular consequence of effective CDK4/6 inhibition is a robust G1 phase cell cycle arrest, which in turn suppresses tumor growth.[3][5]
Signaling Pathway Overview
The following diagram illustrates the central role of the CDK4/6-Cyclin D-Rb axis in cell cycle progression and the point of intervention for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Caption: The CDK4/6 Signaling Pathway and Point of Inhibition.
In Vitro Experimental Protocols
A series of in vitro experiments are essential to determine the potency, selectivity, and mechanism of action of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine at the cellular level.
Cell Viability and Proliferation Assays
Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: These assays provide the primary readout of the compound's anti-proliferative activity. It is crucial to use a DNA-based proliferation assay, as metabolic assays (e.g., those measuring ATP levels) can be misleading for CDK4/6 inhibitors.[13][14][15] This is because cells arrested in G1 by CDK4/6 inhibition continue to grow in size, leading to an increase in mitochondrial mass and ATP production, which can mask the anti-proliferative effect.[13][15]
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
Compound Treatment: Prepare a serial dilution of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in culture medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 1 nM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
Incubation: Incubate the plate for a period that allows for multiple cell doublings in the control wells (e.g., 72 hours).
Assay:
Aspirate the culture medium.
Freeze the plate at -80°C for at least one hour (this aids in cell lysis).
Thaw the plate at room temperature.
Add the CyQUANT® GR dye/cell-lysis buffer solution to each well according to the manufacturer's instructions.
Incubate in the dark at room temperature for 5 minutes.
Measure fluorescence with a microplate reader at the appropriate excitation/emission wavelengths (~485/520 nm).
Data Analysis:
Subtract the background fluorescence (wells with no cells).
Normalize the fluorescence of treated wells to the vehicle-treated control wells (set to 100% proliferation).
Plot the normalized proliferation against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Parameter
Description
IC50
The concentration of an inhibitor where the response (or binding) is reduced by half.
Rb-proficient cells
Cells with a functional Retinoblastoma protein, which are expected to be sensitive to CDK4/6 inhibition.
Rb-deficient cells
Cells lacking a functional Retinoblastoma protein, which are expected to be resistant to CDK4/6 inhibition.
Cell Cycle Analysis
Objective: To confirm that N-methyl-(2-morpholinopyrimidin-5-yl)methylamine induces G1 phase cell cycle arrest.
Rationale: The hallmark of effective CDK4/6 inhibition is the accumulation of cells in the G1 phase of the cell cycle.[2][5] This assay directly visualizes this effect.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine at concentrations around the IC50 (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle-treated control.
Cell Harvesting:
Collect the culture medium (to include any floating cells).
Wash the adherent cells with PBS and detach them using trypsin.
Combine the detached cells with the collected medium and pellet by centrifugation (e.g., 300 x g for 5 minutes).
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
Staining:
Centrifuge the fixed cells and discard the ethanol.
Wash the pellet with PBS.
Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
Incubate in the dark at room temperature for 30 minutes.
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G1 population with a corresponding decrease in the S and G2/M populations in treated cells compared to controls indicates G1 arrest.
Target Engagement by Western Blotting
Objective: To verify that N-methyl-(2-morpholinopyrimidin-5-yl)methylamine inhibits the phosphorylation of Rb and to assess its effects on downstream cell cycle proteins.
Rationale: Measuring the phosphorylation status of Rb at CDK4/6-specific sites (e.g., Ser780) is a direct biochemical readout of target engagement. A decrease in phosphorylated Rb (p-Rb) confirms that the compound is hitting its intended target in the cellular context.
Protocol: Western Blotting for p-Rb, Total Rb, and Cyclin D1
Cell Lysis: Treat Rb-proficient cells (e.g., MCF-7) with the compound as in the cell cycle analysis protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
SDS-PAGE and Transfer:
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
Separate the proteins by size on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-Rb (Ser780), total Rb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash the membrane with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
Wash the membrane again with TBST.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Analysis: Quantify the band intensities. A decrease in the p-Rb/total Rb ratio in treated samples compared to the control indicates target engagement.
Antibody Target
Expected Outcome with Effective Inhibition
Rationale
p-Rb (Ser780)
Decrease
Direct measure of CDK4/6 inhibition.
Total Rb
No significant change
Serves as a loading control for p-Rb.
Cyclin D1
May increase
Feedback mechanism in some cell lines.
β-actin/GAPDH
No change
Loading control to ensure equal protein loading.
In Vivo Experimental Protocol: Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in a preclinical mouse model.
Rationale: In vivo studies are critical for assessing a compound's therapeutic potential in a whole-organism context, providing insights into its efficacy, pharmacokinetics, and tolerability. Patient-derived xenograft (PDX) models are often preferred as they can better recapitulate the heterogeneity of human tumors.[11][17]
Protocol: Subcutaneous Xenograft Model
Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 5 x 10^6 MCF-7 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Compound Administration: Prepare N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in an appropriate vehicle for the chosen route of administration (e.g., oral gavage). Administer the compound to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle only.
Monitoring:
Measure tumor volume (Volume = (Length x Width²)/2) two to three times per week.
Monitor the body weight of the mice as an indicator of toxicity.
Observe the general health of the animals.
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a defined duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p-Rb).
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to determine if there is a significant difference in tumor growth between the treated and control groups.
Experimental Workflow for In Vivo Studies
Caption: Workflow for a Subcutaneous Xenograft Study.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the preclinical characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a CDK4/6 inhibitor. By systematically evaluating its effects on cell proliferation, cell cycle progression, and target phosphorylation, researchers can build a comprehensive profile of its activity. Positive in vitro results should be followed by in vivo efficacy studies to establish its therapeutic potential. Further investigations could explore combination strategies with other targeted therapies, such as PI3K or MEK inhibitors, which have shown synergistic effects with CDK4/6 inhibitors in certain contexts.[5][7] The ultimate goal of this rigorous preclinical evaluation is to generate the necessary data to support the advancement of promising new CDK4/6 inhibitors into clinical development for the benefit of cancer patients.
References
Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Google Scholar.
What Are CDK4/6 Inhibitors? - Breast Cancer.org. Breastcancer.org. [Link]
Mechanism of action of CDK4/6 inhibitors. Activation of upstream... - ResearchGate. ResearchGate. [Link]
Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer | OncLive. OncLive. [Link]
CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment - Frontiers. Frontiers. [Link]
Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. American Association for Cancer Research. [Link]
Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed. National Institutes of Health. [Link]
Two Clinical Trials on CDK4/6 Inhibitors for HR-Positive Breast Cancer Reveal Distinct Quality of Life Outcomes - ASCO Daily News. American Society of Clinical Oncology. [Link]
CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC - NIH. National Institutes of Health. [Link]
Key CDK4/6 Clinical Trial Results in Metastatic Breast Cancer - Outcomes4Me. Outcomes4Me. [Link]
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Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer - AACR Journals. American Association for Cancer Research. [Link]
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Controversy Swirls Around the Use of CDK4/6 Inhibitors as Adjuvant Breast Cancer Therapy. Cure Today. [Link]
Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC - PubMed Central. National Institutes of Health. [Link]
Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. Targeted Oncology. [Link]
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(a) Western blot analysis of Cdk4 (left panel) and Cdk6 (right panel)... - ResearchGate. ResearchGate. [Link]
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Application Note: Preclinical Xenograft Model Design for the Putative PI3K Inhibitor, N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Abstract This guide provides a comprehensive framework for designing, executing, and interpreting a preclinical subcutaneous xenograft study to evaluate the in vivo efficacy of N-methyl-(2-morpholinopyrimidin-5-yl)methyl...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This guide provides a comprehensive framework for designing, executing, and interpreting a preclinical subcutaneous xenograft study to evaluate the in vivo efficacy of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. The chemical scaffold of this compound, specifically the 2-morpholinopyrimidin core, is prevalent in known inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Therefore, for the purposes of this technical guide, we will proceed under the scientifically-grounded hypothesis that this compound is a putative inhibitor of the PI3K/AKT/mTOR signaling cascade. This document details the scientific rationale, model selection, step-by-step experimental protocols, and data analysis methodologies necessary for a robust preclinical evaluation.
Scientific Rationale & Mechanism of Action
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is one of the most common molecular disruptions in human cancers, making it a prime target for therapeutic intervention.[3] Dysregulation often occurs through activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or through the loss of the tumor suppressor PTEN, a negative regulator of the pathway.[1][3][4]
Activation of PI3K leads to the phosphorylation of AKT, which in turn activates mTOR and other downstream effectors that promote protein synthesis and cell cycle progression.[4] An effective inhibitor of this pathway is expected to reduce the levels of phosphorylated AKT (p-AKT) and downstream markers like phosphorylated ribosomal protein S6 (p-S6), leading to an arrest of tumor cell proliferation. A xenograft model provides an essential in vivo system to confirm that the compound can achieve sufficient exposure to engage its target in the tumor tissue, modulate these pharmacodynamic biomarkers, and ultimately inhibit tumor growth.[5]
Caption: PI3K/AKT/mTOR signaling pathway and the putative target of Compound-X.
Pre-Study & Model Selection
Cell Line Selection
The choice of cell line is paramount for a successful study. For a putative PI3K inhibitor, cell lines with known alterations that confer dependence on this pathway are ideal.
Causality: Using a cell line with a PIK3CA mutation or PTEN loss ensures that the tumor's growth is driven by the target pathway. This provides the clearest context to evaluate the on-target efficacy of the inhibitor. Cell lines with wild-type status for these genes can serve as valuable negative controls.
Cell Line
Cancer Type
Key Genetic Feature
Rationale for Use
MCF-7
Breast Cancer
PIK3CA (E545K) mutation
Classic model, highly sensitive to PI3K pathway inhibition.[6]
HCT116
Colorectal Cancer
PIK3CA (H1047R) mutation
Well-characterized model for PI3K inhibitor studies.[7]
U-87 MG
Glioblastoma
PTEN null
Lacks the key negative regulator of the PI3K pathway.[8]
Can be used as a control to assess specificity.[6]
Protocol 1: Cell Line Authentication and Preparation
Trustworthiness: It is critical to ensure the identity and purity of the cell line before implantation. Misidentified or contaminated cell lines are a major source of irreproducible data.
Matrigel® Matrix (optional, but recommended for difficult-to-engraft lines)
Methodology:
Authentication: Upon receipt of cells from a cell bank, perform STR profiling to confirm their identity against reference databases.
Mycoplasma Testing: Before expansion, test a small aliquot of the cell culture supernatant for mycoplasma contamination. Do not proceed if positive.
Expansion: Culture cells under standard conditions (37°C, 5% CO2). Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[10][11]
Harvesting for Implantation:
a. Aspirate media and wash cells once with sterile PBS.
b. Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
c. Neutralize trypsin with complete growth medium and transfer the cell suspension to a sterile conical tube.
d. Centrifuge at 300 x g for 5 minutes.
e. Aspirate the supernatant and resuspend the cell pellet in a known volume of cold, serum-free medium or PBS.
f. Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >95%.
g. Centrifuge again and resuspend the pellet to the final desired concentration (e.g., 5 x 10⁷ cells/mL) in cold, serum-free medium or PBS. Keep on ice until injection.[10]
h. (Optional) If using Matrigel, mix the cell suspension 1:1 with cold Matrigel just prior to injection to achieve the final target cell concentration.
Animal Model Selection
Immunodeficient mice are required to prevent rejection of the human tumor cells.
Athymic Nude (nu/nu) Mice: Suitable for many aggressive and easily engrafted cell lines (e.g., HCT116, U-87 MG).[11][12] They are T-cell deficient but retain other immune cells.
NOD/SCID or NSG Mice: Offer a higher degree of immunodeficiency and are preferred for less aggressive cell lines or patient-derived xenografts (PDX).
For this study, female athymic nude mice, 6-8 weeks of age, are recommended as a standard and cost-effective choice.[13][14] All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.[15][16]
Experimental Design & Workflow
A robust experimental design includes a vehicle control, at least two dose levels of the test compound, and potentially a standard-of-care positive control to benchmark efficacy.
Caption: Overall experimental workflow from preparation to data analysis.
Study Groups & Dosing
The number of animals per group (n=8-10) is typically sufficient to achieve statistical power. Dose levels should be informed by prior maximum tolerated dose (MTD) studies.
Group
Treatment
Dose
Route
Schedule
n
1
Vehicle Control
-
PO
QD
10
2
Compound-X
25 mg/kg
PO
QD
10
3
Compound-X
50 mg/kg
PO
QD
10
4
Positive Control (e.g., Pictilisib)
100 mg/kg
PO
QD
10
Standard Operating Procedures (SOPs)
SOP 1: Subcutaneous Tumor Implantation
Expertise: Proper injection technique is crucial to ensure consistent tumor engraftment and growth kinetics. The flank is a preferred site as it allows for easy tumor measurement and causes minimal impairment to the animal.[17]
Anesthetize the mouse (e.g., using isoflurane).[18]
Shave and sterilize the injection site on the right dorsal flank with an alcohol wipe.
Gently mix the cell suspension. Draw 100-200 µL of the cell suspension (containing 1-10 million cells) into a 1 mL syringe with a 27-gauge needle.[10]
Gently tent the skin at the injection site. Insert the needle into the subcutaneous space, being careful not to enter the muscle layer.[10][18]
Slowly inject the cell suspension, which will form a small bleb under the skin.
Withdraw the needle slowly to prevent leakage.
Monitor the animal until it has fully recovered from anesthesia.
SOP 2: In-Life Monitoring
Trustworthiness: Consistent and accurate monitoring is the foundation of reliable efficacy data. All measurements should be performed by trained personnel using calibrated instruments.
Tumor Volume:
Begin measurements when tumors become palpable (typically 5-10 days post-implantation).
Using digital calipers, measure the length (L, longest dimension) and width (W, perpendicular dimension) 2-3 times per week.[14]
Calculate tumor volume using the modified ellipsoid formula: Volume (mm³) = (L x W²) / 2 .[19][20][21]
This formula is a standard and widely accepted method for estimating the volume of subcutaneous tumors.[22][23]
Body Weight:
Measure animal body weight at the same frequency as tumor measurements.
Weight loss exceeding 15-20% of baseline is a key indicator of toxicity and may require euthanasia as a humane endpoint.[15]
Clinical Observations:
Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
Humane Endpoints:
Euthanize animals if tumors exceed a predetermined size (e.g., 1500-2000 mm³), become ulcerated, or if the animal shows signs of significant distress, in accordance with IACUC guidelines.[24]
SOP 3: Tissue Collection for Pharmacodynamic (PD) Analysis
Expertise: To link target engagement with efficacy, it is crucial to collect tissues at the right time and process them correctly to preserve the state of labile molecules like phosphoproteins.
Timing: Collect tissues from a subset of animals (n=3-4 per group) at a time point where maximum target modulation is expected (e.g., 2-4 hours after the final dose).
Collection:
Euthanize the mouse according to the approved protocol.
Immediately excise the tumor.
Bisect the tumor. Snap-freeze one half in liquid nitrogen for Western blot or other molecular analyses. Place the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).[25]
Analysis:
Western Blot: Homogenize the frozen tissue to prepare lysates. Analyze for levels of total and phosphorylated AKT (p-AKT S473) and S6 (p-S6 S235/236) to measure target inhibition.[9]
IHC: Process the formalin-fixed, paraffin-embedded (FFPE) tissue. Stain sections with antibodies against p-AKT and a proliferation marker like Ki-67 to assess pathway inhibition and its effect on cell division within the tumor architecture.[5]
Data Analysis & Interpretation
Efficacy Analysis
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
Plotting Data: Plot the mean tumor volume ± SEM for each group over time.
Statistical Analysis: On the final day of the study, compare the mean tumor volumes of the treated groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA with Dunnett's post-hoc test). A p-value < 0.05 is typically considered significant.
Calculating TGI:
TGI is calculated at the end of the study using the following formula:
TGI (%) = [1 - ( (Tf - Ti) / (Vf - Vi) )] x 100
Where:
Tf = Mean tumor volume of the treated group on the final day.
Ti = Mean tumor volume of the treated group on the initial day of dosing.
Vf = Mean tumor volume of the vehicle group on the final day.
Vi = Mean tumor volume of the vehicle group on the initial day of dosing.
This formula normalizes for the initial tumor size and reflects the reduction in growth relative to the control group.[26][27]
Interpreting Results
A successful outcome would demonstrate a dose-dependent and statistically significant TGI. These efficacy results should be directly correlated with the pharmacodynamic data. For example, a 75% TGI in the 50 mg/kg group should correspond with a significant reduction in p-AKT and p-S6 levels in tumors from that group, providing strong evidence that the anti-tumor activity is mechanism-based.[28]
Conclusion
This application note provides a scientifically rigorous and experimentally validated framework for assessing the in vivo efficacy of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a putative PI3K inhibitor. By carefully selecting the appropriate models, adhering to detailed protocols, and performing robust data analysis, researchers can generate a comprehensive preclinical data package. This data is essential for establishing proof-of-concept and informing go/no-go decisions for further clinical development.
References
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CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available at: [Link]
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Sanchez-Vega, F., et al. (2022). Cell line models for drug discovery in PIK3CA-mutated colorectal cancers. PubMed. Available at: [Link]
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Elkabets, M., et al. (2015). PIK3CA mutations enable targeting of a breast tumor dependency through mTOR-mediated MCL-1 translation. National Institutes of Health. Available at: [Link]
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Application Note & Protocols: High-Throughput Screening of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the high-throughput screening (HTS) of N-methyl-(2-morpholinopyr...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the high-throughput screening (HTS) of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a compound belonging to a class of molecules known for their potential as kinase inhibitors. Given the prevalence of the morpholinopyrimidine scaffold in inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, this guide will focus on screening for activity against PI3Kα, a critical target in cancer therapy.[1][2][3][4] The protocols detailed herein are designed to be robust, scalable, and adaptable for the discovery of novel therapeutic agents.
The journey of drug discovery is complex and resource-intensive, often beginning with the screening of vast chemical libraries to identify "hits".[5][6] High-throughput screening is a cornerstone of this process, enabling the rapid evaluation of millions of compounds.[6][7] This application note will detail two complementary HTS approaches: a biochemical assay for direct target engagement and a cell-based assay to assess activity in a more physiologically relevant context.[8][9][10]
Scientific Foundation: Targeting the PI3K Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including growth, proliferation, survival, and metabolism. Dysregulation of this pathway, particularly through mutations in the PIK3CA gene encoding the p110α catalytic subunit (PI3Kα), is a frequent event in various human cancers.[1][2] This makes PI3Kα a highly attractive target for the development of novel anticancer therapies.[1][2] The morpholinopyrimidine core is a well-established scaffold in the design of PI3K inhibitors, suggesting that N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its analogs are promising candidates for targeting this pathway.[4]
Signaling Pathway Overview
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade, a critical pathway in cell survival and proliferation that is often hyperactivated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the candidate compound.
High-Throughput Screening Workflow
A successful HTS campaign involves a multi-stage process, beginning with a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate these findings and eliminate false positives.[11]
Application Notes & Protocols: N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a Chemical Probe for Target Engagement
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a chemical probe to investig...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a chemical probe to investigate and validate protein target engagement. The structural motif of a 2-morpholinopyrimidine is a well-established scaffold in kinase inhibitor discovery, suggesting its potential utility in elucidating kinase signaling pathways.[1][2][3][4] These application notes offer a framework for characterizing this probe, including detailed, step-by-step protocols for cellular and biochemical target engagement assays. The methodologies described herein are designed to provide a self-validating system, ensuring scientific rigor and data reproducibility.
Introduction: The Role of Chemical Probes in Target Validation
Chemical probes are indispensable small molecules for interrogating protein function and validating therapeutic targets.[5][6][7] A high-quality chemical probe should exhibit potent and selective engagement with its intended target in a cellular context. The ability to directly measure the interaction between a compound and its protein target within a living system is a critical step in drug discovery, as it links biochemical potency to a cellular response and confirms the mechanism of action.[8][9] Failure to rigorously validate target engagement is a significant contributor to the high attrition rates of drug candidates in clinical trials.[9][10]
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, hereafter referred to as CP-MMPM , possesses a chemical scaffold frequently associated with kinase inhibition.[1][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] Therefore, CP-MMPM is presented here as a potential chemical probe for identifying and validating kinase targets. This guide will detail the necessary experimental workflows to characterize its selectivity and confirm its engagement with target proteins in both biochemical and cellular environments.
Note: Purity, solubility, and stability data are projected based on typical requirements for chemical probes and should be experimentally verified.
Foundational Principle: The Concept of Target Engagement
Target engagement is the direct physical binding of a molecule to its protein target.[9][14] This interaction can be quantified by measuring changes in the biophysical properties of the target protein. Several robust methods exist to measure target engagement, each with its own advantages. This guide will focus on a multi-pronged approach to provide orthogonal validation of CP-MMPM's target interactions.
Logical Flow for Probe Validation
The validation of a chemical probe should follow a logical progression from broad, unbiased screening to specific, quantitative biophysical measurements.
Caption: Workflow for chemical probe target validation.
Protocol: Kinobeads Competition Binding Assay for Target Identification
The Kinobeads assay is a powerful chemical proteomics tool for profiling the selectivity of kinase inhibitors against a large panel of native kinases from a cell lysate.[15][16][17][18] This method utilizes beads coated with broadly selective, immobilized kinase inhibitors to capture a significant portion of the cellular kinome.[19] A test compound (CP-MMPM) is incubated with the lysate and competes with the beads for kinase binding sites.[17] The potency of the test compound against various kinases is determined by quantifying the reduction in the amount of each kinase pulled down by the beads using mass spectrometry.[15]
Culture a panel of cell lines (e.g., HCT116, U-2 OS, K562, A431) to high density to ensure broad kinome coverage.[15][16]
Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a Bradford assay. For optimal results, create a 1:1 mixture of lysates from different cell lines to a final concentration of 5 mg/mL.[15]
Competition Binding:
In a 96-well plate, add 5 mg of the mixed cell lysate to each well.
Add CP-MMPM across a range of concentrations (e.g., 1 nM to 30 µM) or a DMSO vehicle control.
Incubate for 45 minutes at 4°C with gentle agitation to allow CP-MMPM to bind to its targets.[15]
Kinobeads Affinity Capture:
Add a pre-washed slurry of Kinobeads to each well.
Incubate for 1 hour at 4°C with gentle agitation to allow unbound kinases to bind to the beads.
Washing and Elution:
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Elute the captured kinases from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
Sample Preparation for Mass Spectrometry:
Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.
Desalt the resulting peptides using C18 spin columns.
LC-MS/MS Analysis and Data Interpretation:
Analyze the peptide samples using a high-resolution mass spectrometer.
Identify and quantify the proteins in each sample using a label-free quantification approach.
For each identified kinase, plot the signal intensity against the concentration of CP-MMPM to generate dose-response curves and calculate IC50 values. This will reveal the primary targets and selectivity profile of the probe.[15]
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement Validation
CETSA is a powerful method for confirming target engagement in intact cells or tissues.[20][21][22][23] The principle is based on ligand-induced thermal stabilization of the target protein.[21][23] When a protein is bound by a ligand (like CP-MMPM), its thermal stability increases, meaning it will denature and aggregate at a higher temperature compared to its unbound state.[24] This change in thermal stability can be quantified to confirm target engagement.[25]
Seed cells (e.g., A431) in culture plates and grow to ~80% confluency.[26]
Treat cells with the desired concentration of CP-MMPM (e.g., 10x the cellular IC50 for a phenotypic effect) or DMSO as a vehicle control. Incubate for 1-2 hours under normal culture conditions.
Heat Challenge:
Harvest the treated cells and resuspend them in a buffer like PBS.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[21]
Cell Lysis and Fractionation:
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[25]
Protein Quantification:
Carefully collect the supernatant containing the soluble proteins.
Quantify the amount of the specific target protein (identified from the Kinobeads assay) remaining in the soluble fraction. This is typically done using Western blotting or an ELISA.
Data Analysis:
For both DMSO and CP-MMPM treated samples, plot the relative amount of soluble target protein against the temperature.
A successful target engagement will result in a rightward shift of the melting curve for the CP-MMPM-treated sample, indicating thermal stabilization.[21] This shift confirms that CP-MMPM binds to the target protein in a cellular environment.
Biophysical Characterization: Quantifying the Binding Interaction
While CETSA confirms cellular target engagement, biophysical methods are required to precisely quantify the binding affinity and kinetics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard, label-free techniques for this purpose.[27][28][29]
Surface Plasmon Resonance (SPR)
SPR measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[30] In a typical drug discovery experiment, the target protein is immobilized on the chip, and the small molecule (CP-MMPM) is flowed over the surface.[31]
Key Parameters Obtained:
Association rate constant (kon): The rate at which CP-MMPM binds to the target.[30]
Dissociation rate constant (koff): The rate at which the CP-MMPM/target complex falls apart.[30]
Equilibrium dissociation constant (KD): A measure of binding affinity (KD = koff / kon).[32]
SPR is highly valuable for its ability to provide detailed kinetic information, which is crucial for understanding a probe's residence time on its target.[32][33]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[34][35] A solution of CP-MMPM is titrated into a solution containing the purified target protein, and the minute heat changes are measured.[29]
Key Parameters Obtained:
Binding Affinity (KD): Directly measured from the binding isotherm.[35]
Stoichiometry (n): The molar ratio of the binding interaction.[28]
Thermodynamic Profile: Provides the enthalpy (ΔH) and entropy (ΔS) of binding, offering insights into the forces driving the interaction.[28][29]
ITC is considered the gold standard for determining binding affinity as it is performed with both components free in solution and provides a complete thermodynamic signature of the interaction.[28]
Best Practices and Self-Validation
To ensure the trustworthiness of data generated with CP-MMPM, the following principles must be adhered to:
Orthogonal Assays: Confirm target engagement using multiple, mechanistically distinct methods (e.g., chemical proteomics and CETSA).[5]
Selectivity Profiling: A comprehensive selectivity profile (e.g., from the Kinobeads assay) is crucial to understand potential off-target effects that could confound experimental results.[36]
Concentration Control: Use the probe at the lowest concentration that elicits the desired effect to minimize off-target activity. This concentration should be informed by target engagement data.[22]
Negative Control: A structurally similar but biologically inactive analogue of CP-MMPM should be used where possible to demonstrate that the observed phenotype is due to on-target activity.
Conclusion
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (CP-MMPM) represents a promising chemical probe for the study of kinase biology. Its validation requires a systematic and multi-faceted approach. By employing the unbiased target discovery method of Kinobeads, followed by cellular validation with CETSA and quantitative biophysical characterization with SPR or ITC, researchers can confidently establish its on-target activity. Adherence to the protocols and best practices outlined in this guide will enable the robust use of CP-MMPM to dissect signaling pathways and validate novel therapeutic targets.
References
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YouTube. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. JoVE. Retrieved from [Link]
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PubMed. (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]
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The Emergence of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in Kinase Inhibitor Scaffolding: A Guide for Medicinal Chemists
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active molecules and FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and est...
Author: BenchChem Technical Support Team. Date: January 2026
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active molecules and FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and establish key interactions within enzyme active sites has rendered it a privileged structure, particularly in the realm of kinase inhibitor design.[1] This guide delves into the specifics of a promising, yet underexplored derivative, N-methyl-(2-morpholinopyrimidin-5-yl)methylamine , offering a comprehensive overview of its synthetic rationale, potential therapeutic applications, and detailed protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel scaffold in their discovery programs.
I. Strategic Synthesis of the Core Scaffold
A. Proposed Synthetic Pathway
The synthesis is envisioned as a multi-step process, commencing with the formation of the pyrimidine ring, followed by the introduction of the morpholine and the N-methylmethylamine moieties.
Caption: Proposed synthetic route for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
B. Protocol: Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde (Intermediate I)
This protocol outlines the synthesis of the key aldehyde intermediate, drawing upon established methods for pyrimidine chemistry.[3]
Step 1: Synthesis of 2-Amino-5-substituted-pyrimidin-4-ol
In a microwave-safe vessel, combine the appropriate β-ketoester or β-aldehydoester (1.0 eq) and guanidine hydrochloride (1.2 eq).
Add potassium carbonate (2.5 eq).
Subject the solvent-free mixture to microwave irradiation (e.g., 100-150 °C for 10-30 minutes).
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool, then neutralize with a dilute acid (e.g., 1M HCl).
Collect the precipitate by filtration, wash with water, and dry to yield the 2-amino-5-substituted-pyrimidin-4-ol.
Step 2: Chlorination to 2-Amino-4-chloro-5-substituted-pyrimidine
Suspend the 2-amino-5-substituted-pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.
Carefully quench the reaction by pouring it onto crushed ice.
Neutralize the solution with a base (e.g., saturated sodium bicarbonate).
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Step 3: Synthesis of 2-Morpholino-5-substituted-pyrimidine
Dissolve the 2-amino-4-chloro-5-substituted-pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or N,N-dimethylformamide).
Add morpholine (1.5-2.0 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).[4]
Heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC.
Upon completion, remove the solvent in vacuo.
Purify the residue by column chromatography to yield the 2-morpholino-5-substituted-pyrimidine.
Step 4: Conversion to 2-Morpholinopyrimidine-5-carbaldehyde
This step is dependent on the nature of the substituent at the 5-position.
If starting from a 5-carboxylic acid derivative: Reduce the carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄), followed by oxidation to the aldehyde (e.g., with PCC or Dess-Martin periodinane).
If starting from a 5-hydroxymethyl derivative: Directly oxidize the alcohol to the aldehyde.
C. Protocol: Reductive Amination to Yield N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (Final Product)
This final step utilizes a standard reductive amination protocol.[5]
Dissolve 2-morpholinopyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Add a solution of methylamine (1.5-2.0 eq) in a suitable solvent (e.g., THF or ethanol).
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to obtain the final compound.
II. Application Notes: Targeting Protein Kinases in Oncology and Inflammation
The 2-morpholinopyrimidine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[6][7] The morpholine moiety often forms a crucial hydrogen bond with the hinge region of the kinase active site.[8] Based on existing literature for structurally related compounds, N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is predicted to exhibit inhibitory activity against kinases implicated in cancer and inflammatory diseases.
A. Primary Therapeutic Hypotheses
Oncology: Derivatives of the 2-morpholinopyrimidine core have demonstrated potent inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[6][9] This suggests that the title compound could serve as a valuable scaffold for developing novel anti-cancer agents.
Inflammation: The inhibition of pro-inflammatory signaling pathways is another promising avenue. Morpholinopyrimidine derivatives have been shown to suppress the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines.[10][11][12]
B. Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a novel kinase inhibitor.
III. Experimental Protocols
The following protocols provide a starting point for the biological characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its analogs.
A. Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[13]
Materials:
Recombinant protein kinase
Kinase-specific substrate
ATP (Adenosine triphosphate)
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
Administer the test compound via IV (e.g., tail vein injection) and PO (e.g., oral gavage) routes to separate groups of mice.
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Blood can be collected via submandibular or saphenous vein bleeding for serial sampling.
Process the blood samples to obtain plasma.
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
IV. Data Presentation
Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Profile
Kinase Target
IC₅₀ (nM) of Test Compound
IC₅₀ (nM) of Reference Inhibitor
PI3Kα
[Insert Data]
[Insert Data]
PI3Kβ
[Insert Data]
[Insert Data]
PI3Kδ
[Insert Data]
[Insert Data]
PI3Kγ
[Insert Data]
[Insert Data]
mTOR
[Insert Data]
[Insert Data]
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
Cell Line
GI₅₀ (µM) of Test Compound
GI₅₀ (µM) of Positive Control
[e.g., MCF-7 (Breast)]
[Insert Data]
[Insert Data]
[e.g., A549 (Lung)]
[Insert Data]
[Insert Data]
[e.g., U87 (Glioblastoma)]
[Insert Data]
[Insert Data]
V. Conclusion
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine represents a promising scaffold for the development of novel kinase inhibitors. Its synthesis is achievable through established chemical transformations, and its biological activity can be thoroughly characterized using the protocols outlined in this guide. By leveraging the inherent drug-like properties of the pyrimidine core and the strategic placement of the morpholine and N-methylmethylamine moieties, researchers can explore a new chemical space in the quest for more effective and selective therapeutics for cancer and inflammatory diseases.
VI. References
Rageh, H. M., Shalaby, A. A., El-Gamal, K. M., Abdel-Maksoud, M. S., & Helwa, A. M. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 14(7), 4739-4756.
Rageh, H. M., Shalaby, A. A., El-Gamal, K. M., Abdel-Maksoud, M. S., & Helwa, A. M. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Dalton Transactions, 53(7), 4739-4756.
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(17), 5241.
Bobbio, C., & Rotella, D. P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195.
Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015).
Nayak, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 365-376.
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1387532.
Kumar, A., & Kumar, R. (2016). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 6(10), 8345-8349.
Shalini, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129.
Shalini, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129.
Shalini, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129.
Kerru, N., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(23), 5565.
Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10), 2296-2303.
WO2007005594A2. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.
Savost'yanov, A. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 400.
Johnson, T. A. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 58(19), 7539-7565.
CN1319592A. (2001). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
Kumar, S. D., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 11(05), 073-080.
Shalini, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. SciSpace.
Scott, J. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11099-11121.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
Zhang, D., & Li, L. (2013). Murine Pharmacokinetic Studies. Bio-protocol, 3(18), e903.
Abdel-Aziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11843-11858.
Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
International Journal of Scientific Research & Technology. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
"N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" solubility and stability issues
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. It provides in-depth troubleshooting advice and answ...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of this compound. The information herein is based on established principles for pyrimidine derivatives and aims to provide a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine?
A1: Based on its chemical structure (CAS No. 937796-14-0), N-methyl-(2-morpholinopyrimidin-5-yl)methylamine has a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol [1][2]. The presence of the pyrimidine ring, morpholino group, and methylamine substituent suggests it is a basic compound. The nitrogen atoms in the pyrimidine ring and the methylamine group are potential sites for protonation, which will influence its solubility in acidic solutions[3].
Q2: I am having trouble dissolving N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in aqueous buffers for my biological assays. What should I do?
A2: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrimidine derivatives. For N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, its basic nature can be leveraged. Try dissolving the compound in an acidic buffer (e.g., pH 4-6). The protonation of the nitrogen atoms should form a more soluble salt. For initial in vitro experiments, creating a concentrated stock solution in an organic solvent like DMSO is a standard approach.
Q3: What are the recommended storage conditions for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a solid and in solution?
A3: As a solid, it is best to store N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[4][5]. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation[4][5]. For solutions, especially in organic solvents like DMSO, it is advisable to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in aqueous solutions may be limited, and it is recommended to prepare these fresh for each experiment.
Q4: Can I expect N-methyl-(2-morpholinopyrimidin-5-yl)methylamine to be stable in my cell culture medium?
A4: The stability in cell culture medium can be influenced by several factors, including pH, temperature, and the presence of enzymes. Pyrimidine derivatives can be susceptible to degradation under certain conditions[3]. It is crucial to experimentally determine the stability of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC.
Q5: Are there any known incompatibilities for this compound?
Troubleshooting Guides
Guide 1: Addressing Poor Aqueous Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in aqueous solutions.
Caption: Workflow for determining kinetic and thermodynamic solubility.
pH Adjustment:
Rationale: As a basic compound, the solubility of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is expected to increase in acidic conditions.
Protocol:
Prepare a series of buffers with pH values ranging from 2 to 7.4.
Determine the kinetic or thermodynamic solubility in each buffer as described in the workflow above.
Plot solubility as a function of pH to identify the optimal pH range for dissolution.
Use of Co-solvents:
Rationale: For in vitro assays, the use of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.
Protocol:
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM).
When preparing the final working solution, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.
Other co-solvents to consider include ethanol or polyethylene glycols (PEGs).
Formulation with Excipients:
Rationale: For more advanced applications, formulation with solubilizing agents can significantly enhance aqueous solubility.
Protocol:
Cyclodextrins: Prepare solutions of β-cyclodextrin or its derivatives (e.g., HP-β-CD) at various concentrations. Determine the solubility of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in these solutions to assess the formation of inclusion complexes.
Surfactants: Investigate the effect of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) on solubility. Ensure the surfactant concentration is above its critical micelle concentration (CMC).
Caption: Decision tree for troubleshooting solubility problems.
Guide 2: Assessing Compound Stability
This guide provides a framework for evaluating the stability of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine under various experimental conditions.
The pyrimidine ring, while aromatic, can be susceptible to certain degradation reactions. The morpholine and methylamine substituents also present potential sites for metabolic or chemical transformation.
Caption: Potential degradation pathways for the compound.
Solution Stability at Different pH Values:
Rationale: To determine the pH range in which the compound is most stable.
Protocol:
Prepare solutions of the compound in buffers of varying pH (e.g., 2, 7.4, and 9).
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
Quench any further degradation by adding an equal volume of a strong solvent like acetonitrile and store at -20°C until analysis.
Analyze the concentration of the parent compound in each sample by a validated HPLC method.
Plot the percentage of the compound remaining versus time for each pH.
Photostability:
Rationale: To assess the compound's sensitivity to light. Pyrimidine rings can undergo photolytic decomposition[3].
Protocol:
Prepare two sets of solutions of the compound in a transparent solvent.
Expose one set to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
Wrap the second set in aluminum foil to serve as a dark control and keep it at the same temperature.
Analyze the concentration of the compound in both sets at various time points.
A significant difference in degradation between the light-exposed and dark control samples indicates photosensitivity.
Freeze-Thaw Stability:
Rationale: To evaluate the stability of stock solutions upon repeated freezing and thawing.
Protocol:
Prepare aliquots of a stock solution (e.g., in DMSO).
Subject the aliquots to a number of freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing to room temperature).
After the final cycle, analyze the concentration of the compound and compare it to a control aliquot that has not undergone freeze-thaw cycles.
Data Summary Tables
Table 1: Solubility Profile of a Representative Pyrimidine Derivative
Solvent System
Solubility (µg/mL)
Method
PBS (pH 7.4)
< 10
Thermodynamic
Acetate Buffer (pH 4.0)
50
Thermodynamic
10% DMSO in PBS
100
Kinetic
5% HP-β-CD in Water
250
Thermodynamic
Note: This data is illustrative for a generic pyrimidine derivative and should be experimentally determined for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Table 2: Stability of a Representative Pyrimidine Derivative in Aqueous Buffer (37°C)
pH
Time (hours)
% Remaining
2.0
24
95%
7.4
24
85%
9.0
24
60%
Note: This data is illustrative and highlights the potential for pH-dependent degradation. Actual stability must be confirmed experimentally.
Perez, A., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
Fisher Scientific. (2025). Safety Data Sheet: N-Methyl-(2-anilinopyrimidin-5-yl)methylamine.
Fisher Scientific. (2025). Safety Data Sheet: N-Methyl-(5-bromopyrid-3-yl)methylamine.
Lin, S. Y., et al. (1991). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry.
MDPI. (2023). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. MDPI. [Link]
Baluja, S., et al. (2016).
CDH Fine Chemical. (n.d.).
Loba Chemie. (2015). N-METHYL MORPHOLINE EXTRA PURE MSDS.
MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]
Technical Support Center: Optimizing N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Dosage in Cell Culture
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in their cell culture experiments. As a Senior Applicati...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in their cell culture experiments. As a Senior Application Scientist, this document synthesizes technical best practices with practical, field-proven insights to help you navigate the complexities of dosage optimization and troubleshoot common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and application of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Q1: How should I prepare and store stock solutions of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine?
A1: Most small molecule inhibitors, including those with structures similar to N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, are soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, in anhydrous DMSO. This minimizes the volume of solvent added to your cell culture, as DMSO can have cytotoxic effects at higher concentrations (typically >0.5-1%).[1] Store these stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: What is the stability of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in cell culture media?
A2: The stability of small molecules in aqueous and complex biological media can vary significantly. Factors such as the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and incubation temperature and duration all influence stability. Some compounds may be stable for several days, while others can degrade within hours. For a novel or poorly characterized compound like N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, it is crucial to empirically determine its stability under your specific experimental conditions.
Q3: How do I determine an appropriate starting concentration for my experiments?
A3: If the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are known from biochemical assays, a common starting point for cell-based assays is 5 to 10 times higher than these values to account for cell permeability and other cellular factors.[1] If these values are unknown, a broad range of concentrations should be tested. A typical approach is to perform a dose-response experiment with serial dilutions, for example, from 1 nM to 100 µM, to identify the optimal concentration range.
Q4: How can I differentiate between on-target and off-target effects?
A4: Distinguishing on-target from off-target effects is a critical aspect of working with kinase inhibitors. Several strategies can be employed:
Titration: Use the lowest effective concentration of the inhibitor that produces the desired phenotype.
Structurally Unrelated Inhibitor: If possible, use a structurally different inhibitor that targets the same kinase. If both inhibitors elicit the same biological response, it strengthens the evidence for an on-target effect.
Rescue Experiments: A definitive way to confirm on-target activity is to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.
Kinome Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited at the experimental concentration, revealing potential off-target interactions.[2]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Problem
Potential Cause(s)
Troubleshooting Steps
High variability between replicate experiments.
1. Inconsistent cell density at the time of treatment.2. Cell line heterogeneity or instability.3. Degradation of the inhibitor in stock solutions or media.4. Pipetting errors.
1. Ensure consistent cell seeding and allow for uniform attachment and growth before adding the compound.2. Use low-passage number cells and regularly verify the cell line's identity.3. Prepare fresh stock solutions and consider the stability of the compound in your media over the course of the experiment.4. Calibrate pipettes regularly and use appropriate techniques for small volume dispensing.
The compound shows high potency in biochemical assays but is less effective in cell-based assays.
1. Poor cell permeability.2. The compound is being actively exported from the cell by efflux pumps.3. The intracellular concentration of ATP is high, leading to competition at the ATP-binding site of the target kinase.4. The target kinase is not expressed or is inactive in the chosen cell line.
1. Assess the physicochemical properties of the compound, such as its LogP value, to predict cell permeability.2. Co-incubate with known efflux pump inhibitors to see if the potency of your compound increases.3. This is a common challenge for ATP-competitive inhibitors; higher concentrations may be needed in cellular assays.[2]4. Verify the expression and activity (e.g., phosphorylation status) of the target kinase in your cell model using techniques like Western blotting.
Observed cytotoxicity at concentrations expected to be specific for the target.
1. Off-target effects on kinases essential for cell viability.2. The solvent (e.g., DMSO) concentration is too high.[1]3. The compound itself has inherent cytotoxic properties unrelated to its intended target.
1. Perform a kinome-wide selectivity screen to identify potential off-targets.[2] Consider using a structurally unrelated inhibitor for the same target to see if the cytotoxicity is recapitulated.2. Ensure the final DMSO concentration in your culture media is below toxic levels (generally <0.5-1%).[1] Include a vehicle-only control in all experiments.3. Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration range of the compound.
No observable effect on the target pathway even at high concentrations.
1. Ineffective inhibitor concentration or incubation time.2. The compound has precipitated out of solution.3. The downstream signaling pathway is not sensitive to the inhibition of the target kinase in your cell model.4. Poor antibody quality for detecting downstream effects (e.g., in a Western blot).
1. Conduct a comprehensive dose-response and time-course experiment to determine the optimal conditions.2. Visually inspect the media for any precipitate. Test the solubility of the inhibitor in your cell culture media at the desired concentrations.3. Confirm that the target kinase is active and that the chosen downstream marker is a reliable indicator of its activity in your cell line.4. Validate your primary antibody using a positive control and follow the manufacturer's recommended protocol.
Part 3: Experimental Protocols & Workflows
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the IC50 of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in your cell line of interest.
Materials:
Your cell line of interest
Complete cell culture medium
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine stock solution (e.g., 10 mM in DMSO)
96-well plates
Reagents for your chosen endpoint assay (e.g., cell viability assay like MTT, or a specific ELISA for a downstream marker)
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
Serial Dilution: Prepare a series of dilutions of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in your complete cell culture medium. A common approach is to perform 1:3 or 1:10 serial dilutions to cover a wide concentration range (e.g., 1 nM to 100 µM). Remember to include a vehicle-only control (medium with the same concentration of DMSO as your highest compound concentration).
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
Endpoint Assay: Perform your chosen endpoint assay according to the manufacturer's instructions.
Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Normalize the data to the vehicle-only control (representing 100% activity or viability) and a background control (no cells, representing 0%). Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Workflow for Investigating a Novel Inhibitor
The following diagram illustrates a typical workflow for characterizing a novel or poorly documented inhibitor like N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Caption: Workflow for characterizing a novel kinase inhibitor.
References
Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. Benchchem.
Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. Benchchem.
How to Use Inhibitors. Sigma-Aldrich.
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
Technical Support Center: Investigating and Mitigating Off-Target Effects of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and Other Novel Small Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with the necessary tools and knowledge to proactively investigate, troublesho...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with the necessary tools and knowledge to proactively investigate, troubleshoot, and mitigate potential off-target effects of novel small molecules, using N-methyl-(2-morpholinopyrimidin-5-yl)methylamine as a representative case. Given that this is a novel compound with limited public data, we will approach this from a foundational perspective, outlining the critical steps for characterization that are applicable to any new chemical entity in your pipeline.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern in drug discovery?
Off-target effects occur when a drug or small molecule interacts with unintended biological targets, in addition to its primary therapeutic target. These interactions can lead to a range of undesirable outcomes, from misleading experimental results in a research setting to significant safety and toxicity issues in clinical trials. It is estimated that a single small molecule drug interacts with an average of 6 to 11 distinct targets, highlighting the importance of comprehensive off-target profiling.[1] Addressing these effects early in the drug discovery process is crucial for improving the safety and efficacy of therapeutic candidates and reducing the high attrition rates in preclinical and clinical development.[2][3]
Q2: I have synthesized N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. How do I begin to identify its primary and potential off-targets?
For a novel compound like N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a multi-pronged approach combining computational (in silico) prediction and experimental validation is the most effective strategy.
Initial Steps:
In Silico Prediction: Utilize computational tools to predict potential targets based on the chemical structure of your compound. These methods compare your molecule's features to databases of known ligands and their targets.[2][4] This approach can rapidly generate hypotheses about potential off-target interactions.
Broad Experimental Screening: Perform a broad screen against a panel of common off-target liabilities, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This will provide an initial experimental assessment of your compound's selectivity.
Q3: My compound is showing unexpected cellular phenotypes. How can I determine if this is due to an off-target effect?
Unexpected phenotypes are a common indicator of off-target activity. To troubleshoot this, consider the following:
Dose-Response Analysis: Evaluate if the unexpected phenotype occurs at a different concentration range than the on-target activity. A significant separation between the two dose-response curves may suggest an off-target effect.
Structural Analogs: Synthesize and test structural analogs of your compound. If a closely related analog retains on-target activity but does not produce the unexpected phenotype, it strengthens the hypothesis of an off-target effect for the original compound.
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or chemical proteomics to confirm that your compound is engaging with its intended target in the cellular environment at the relevant concentrations.
Rescue Experiments: If the intended target is known, attempt to rescue the phenotype by overexpressing the target or by using a known selective agonist/antagonist.
Possible Cause: Assay interference or non-specific activity of the compound.
Troubleshooting Steps:
Counter-Screening: Perform counter-screens to identify assay artifacts. For example, in fluorescence-based assays, screen for auto-fluorescence of the compound. In enzyme assays, check for non-specific inhibition.
Orthogonal Assays: Validate hits using a different assay format that relies on a distinct detection technology. For instance, if an initial hit was identified in a luminescence-based assay, confirm the activity using a biophysical assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Quality Control of Compound: Verify the purity and identity of the compound stock using techniques like LC-MS and NMR to rule out degradation or impurities as the source of variability.
Issue 2: In silico predictions for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine suggest multiple potential off-targets. How do I prioritize these for experimental validation?
Prioritization Strategy:
Score and Ranking: Prioritize targets with the highest prediction scores or those predicted by multiple independent algorithms.[2]
Biological Relevance: Focus on predicted off-targets that are known to be involved in pathways relevant to the observed cellular phenotype or potential toxicity concerns.
Druggability: Prioritize targets that are considered "druggable" and for which validated assays are readily available.
Tissue Expression: Cross-reference predicted off-targets with gene expression databases to determine if they are expressed in the cell lines or tissues being used for your experiments.[1]
Experimental Protocols and Workflows
Workflow for Off-Target Identification and Mitigation
This workflow provides a systematic approach to identifying and addressing off-target effects for a novel compound.
Caption: A streamlined workflow for identifying and mitigating off-target effects.
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for screening a compound against a panel of kinases to identify potential off-target interactions.[5]
Objective: To determine the inhibitory activity of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine against a broad panel of protein kinases.
Materials:
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine stock solution (e.g., 10 mM in DMSO)
Kinase panel (commercially available)
Respective kinase substrates and ATP
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
Plate reader with luminescence detection capabilities
Procedure:
Compound Plating: Prepare serial dilutions of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a negative control and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control.
Kinase Reaction:
Prepare a reaction mix containing the specific kinase and its corresponding substrate in the assay buffer.
Add the kinase/substrate mix to the wells containing the compound.
Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature for the compound to interact with the kinase.
Initiate the kinase reaction by adding ATP to each well.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
ADP Detection:
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature to stabilize the signal.
Data Acquisition and Analysis:
Measure the luminescence in each well using a plate reader.
Calculate the percent inhibition for each concentration of the compound relative to the controls.
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
This protocol describes a method to verify that your compound engages with its intended target within a cellular context.
Objective: To confirm the binding of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine to its putative target protein in intact cells.
Materials:
Cell line expressing the target protein
Complete cell culture medium
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
PBS and lysis buffer with protease inhibitors
SDS-PAGE and Western blotting reagents
Antibody specific to the target protein
Procedure:
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine or DMSO (vehicle control) for a defined period.
Heat Shock: After treatment, harvest the cells and resuspend them in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
Western Blot Analysis:
Collect the supernatant containing the soluble proteins.
Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein at each temperature.
Data Analysis:
Quantify the band intensities from the Western blot.
For each treatment condition, plot the fraction of soluble target protein as a function of temperature to generate a melting curve.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mitigation Strategies
Once off-target interactions are confirmed, several strategies can be employed to mitigate their effects:
Rational Drug Design: Use the structural information of the off-target protein to guide the modification of your compound. The goal is to introduce chemical changes that reduce binding to the off-target while maintaining or improving affinity for the primary target.[6]
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your lead compound to identify the key chemical features responsible for the off-target activity. This information can then be used to design new compounds with improved selectivity.
Lowering Compound Concentration: In a research context, if possible, use the lowest effective concentration of the compound that elicits the desired on-target effect to minimize off-target engagement.
Signaling Pathway Visualization
Understanding the signaling context of your target and potential off-targets is crucial. Below is a generic representation of a kinase signaling pathway that could be affected by an off-target kinase interaction.
Caption: A diagram illustrating on-target versus off-target signaling pathways.
By following these guidelines, researchers can systematically characterize the selectivity of novel compounds like N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, troubleshoot unexpected experimental outcomes, and devise strategies to mitigate the impact of off-target effects, ultimately leading to the development of safer and more effective chemical probes and therapeutic agents.
References
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
Lin, A., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
Van Vleet, T. R., et al. (2018, September 10). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery.
Liu, H., et al. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
National Institutes of Health (NIH). (n.d.). Off-target effects in CRISPR/Cas9 gene editing.
BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.
Answering the user's request.## Technical Support Center: Synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Welcome to the technical support resource for the synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)...
Author: BenchChem Technical Support Team. Date: January 2026
Answering the user's request.## Technical Support Center: Synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Welcome to the technical support resource for the synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.
Synthetic Overview & Key Challenges
The synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and logical synthetic pathway involves two primary stages:
Formation of the Core Intermediate: The synthesis typically begins with a suitably substituted dihalopyrimidine, followed by a selective nucleophilic aromatic substitution (SNAr) with morpholine to form the 2-morpholinopyrimidine core.
Functionalization at the C5 Position: The second stage involves introducing the N-methylaminomethyl side chain at the 5-position. This is most effectively accomplished via a formylation reaction to create the key aldehyde intermediate, followed by a reductive amination with methylamine.
Each of these stages presents unique challenges, from regioselectivity in the SNAr reaction to controlling side reactions during the final reductive amination. This guide provides a structured approach to troubleshoot and overcome these obstacles.
Caption: A common synthetic pathway for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
For the pathway outlined above, 5-bromo-2-chloropyrimidine is an excellent starting material. The differential reactivity of the halogen atoms is key. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at C5, allowing for selective introduction of the morpholine moiety.[1] This regioselectivity is crucial for avoiding mixtures of isomers that are difficult to separate.
Q2: How can I monitor the progress of these reactions effectively?
Thin Layer Chromatography (TLC) is indispensable for routine monitoring. Use a solvent system that provides good separation between your starting material, intermediate(s), and product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Visualizing with a UV lamp (254 nm) is typically sufficient. For more detailed analysis, especially for confirming the identity of intermediates and the final product, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: Are there alternative routes to introduce the C5 side chain?
Yes. While formylation followed by reductive amination is robust, other methods exist. For instance, one could perform a Suzuki or Stille coupling on the 5-bromo intermediate to introduce a functional group that can later be converted to the desired side chain. However, these routes often involve more steps and may present their own optimization challenges. The formylation-reductive amination sequence is often preferred for its directness.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: Low Yield During SNAr with Morpholine
You observe a significant amount of unreacted 5-bromo-2-chloropyrimidine or the formation of undesired byproducts.
Possible Cause A: Incomplete Reaction. The SNAr reaction on an electron-deficient ring like pyrimidine is generally favorable but can be sluggish without proper conditions.[1]
Solution: Ensure an adequate base is present to neutralize the HCl generated in situ (e.g., K₂CO₃, DIPEA). The reaction may also require thermal energy; consider increasing the temperature to 80-100 °C in a suitable high-boiling solvent like DMF or NMP. Monitor by TLC until the starting material is consumed.
Possible Cause B: Competing Reactions. Although less likely given the reactivity difference, substitution at the C5 position or di-substitution can occur under harsh conditions.
Solution: Maintain strict stoichiometric control (use 1.0-1.1 equivalents of morpholine). Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed.
Neutralizes generated acid, driving the reaction to completion.
Temperature
60 - 100 °C
Provides necessary activation energy without promoting side reactions.
Stoichiometry
1.0 - 1.1 eq. Morpholine
Minimizes the risk of di-substitution.
Problem 2: Low Yield in the Final Reductive Amination Step
You are attempting the reductive amination of 2-morpholinopyrimidine-5-carbaldehyde with methylamine but see low conversion to the final product.
This is the most critical step and often the source of yield loss. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced.
Caption: Troubleshooting workflow for the reductive amination step.
Possible Cause A: Inefficient Imine Formation. Imine formation is a reversible, pH-dependent equilibrium. If the pH is too low, the amine nucleophile (methylamine) will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated by protonation.
Solution: The optimal pH is typically between 5 and 7. Use methylamine as its hydrochloride salt or add a mild acid like acetic acid to buffer the reaction. The removal of water, a byproduct of imine formation, can also drive the equilibrium forward. Consider adding a dehydrating agent like anhydrous MgSO₄.
Possible Cause B: Ineffective Reducing Agent. The choice of reducing agent is critical. Borohydride reagents can decompose in acidic media or react slowly if they are not sufficiently active.
Solution:Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for reductive aminations.[2] It is milder and more selective than agents like NaBH₄ and is tolerant of slightly acidic conditions, making it ideal for a one-pot procedure. Always use a fresh bottle of the reducing agent, as they can degrade upon storage.
Possible Cause C: Formation of Byproducts. A common byproduct is the corresponding alcohol, formed from the reduction of the starting aldehyde. This occurs if the reducing agent reacts with the aldehyde faster than the imine can form and be reduced.
Solution: This issue is often solved by using STAB, which is less reactive towards aldehydes compared to the intermediate iminium ion. Alternatively, you can perform the reaction in two steps: first, form the imine by stirring the aldehyde and amine together (often with a dehydrating agent), and only then add the reducing agent.
Problem 3: Product Purification is Difficult
Your crude product is an oil or contains impurities that co-elute during column chromatography.
Possible Cause A: Residual Polar Starting Materials/Reagents. Unreacted aldehyde or reagents from the reductive amination can contaminate the product.
Solution: Perform an aqueous workup. Basify the reaction mixture with NaHCO₃ or a weak NaOH solution and extract with a suitable organic solvent (e.g., DCM or EtOAc). This will remove acidic residues and some polar impurities. The basic product can be further purified by washing the organic layer with brine.
Possible Cause B: The Product is a Free Base. Many amines are oils as free bases, making them difficult to handle and purify.
Solution: Convert the final product to a stable, crystalline salt. After purification by column chromatography, dissolve the product in a solvent like diethyl ether or EtOAc and add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will often precipitate as a solid that can be easily collected by filtration and dried.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-morpholinopyrimidine
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in dioxane (0.2 M), add morpholine (1.1 eq) followed by potassium carbonate (2.0 eq).
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC.
After cooling to room temperature, filter the mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the product.
Protocol 2: Synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Dissolve 2-morpholinopyrimidine-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).
Add methylamine (a 2.0 M solution in THF, 1.5 eq) followed by acetic acid (1.2 eq).
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
Stir the reaction at room temperature for 3-12 hours, monitoring by LC-MS until the intermediate imine is consumed.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the layers and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography (e.g., a gradient of 0-10% methanol in dichloromethane containing 1% NH₄OH) to yield the pure amine.
References
Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
Common side products in the synthesis of pyridopyrimidines and their avoidance. BenchChem.
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme.
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines.
N- Methyl Amine Synthesis by Reductive Amination of CO 2.
Technical Support Center: Crystallization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Welcome to the technical support guide for the crystallization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (CAS: 937796-14-0)[1][2]. This resource is designed for researchers, chemists, and drug development profe...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the crystallization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (CAS: 937796-14-0)[1][2]. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a crystalline form of high purity and desired morphology. As a substituted pyrimidine, its crystallization behavior is governed by a complex interplay of factors including solvent choice, supersaturation, and the intrinsic properties of its functional groups. This guide provides a framework for rational troubleshooting and process optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and general crystallization strategies for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Q1: What are the key physicochemical properties of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine that influence crystallization?
Understanding the molecule's structure is paramount. It contains several key functional groups that dictate its behavior in solution:
Pyrimidine Ring & Morpholine Group: These nitrogen-containing heterocycles are Lewis bases and can participate in hydrogen bonding.
Methylamine Side Chain: This secondary amine is basic and provides a strong hydrogen bond donor/acceptor site.
These features suggest a moderate to high polarity and a propensity to form salts with acids. While specific experimental data like melting point and solubility are not widely published, we can summarize its known properties:
The basic nature of the amine groups is a critical lever to exploit; if the freebase is difficult to crystallize, forming a salt (e.g., hydrochloride or mesylate) can drastically alter solubility profiles and promote crystallization.[4][5]
Q2: What are the recommended starting solvents for crystallization screening?
Solvent selection is the most critical first step in developing a crystallization process.[6] A good solvent should fully dissolve the compound at an elevated temperature but exhibit low solubility at room temperature or below. For a molecule with the polarity of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, the following solvents are recommended for initial screening:
Solvent Class
Examples
Rationale
Alcohols
Ethanol, Isopropanol (IPA), Methanol
Protic nature can interact with the amine and ether functionalities. Often provide a good solubility gradient with temperature.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Aprotic, polar solvents that can be effective. Use with caution due to lower boiling points.
Esters
Ethyl Acetate (EtOAc)
Medium polarity solvent, often used in combination with less polar anti-solvents like heptane.
Ethers
2-Methyltetrahydrofuran (MeTHF), Dioxane
Can be useful, particularly in anti-solvent procedures.
Aromatic
Toluene
Less polar; may be a poor solvent on its own but can be an effective anti-solvent or part of a co-solvent system.
Use as a last resort for poorly soluble compounds, typically in a diffusion or anti-solvent setup.[7]
Q3: What is polymorphism and why is it a critical consideration for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[6] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, melting point, and bioavailability.[6][8] For an active pharmaceutical ingredient (API), controlling polymorphism is non-negotiable because an unintended polymorphic transformation can negatively impact the drug's efficacy and shelf life.[8] Any crystallization process for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine must be designed to consistently produce the desired, most stable polymorph.
Q4: What are the primary methods for inducing crystallization?
Crystallization is fundamentally driven by creating a supersaturated solution from which the solute can precipitate in an ordered fashion. The main techniques are:
Slow Cooling: A saturated solution at a high temperature is slowly cooled, reducing the solubility of the compound and inducing crystal growth. The rate of cooling is a key parameter affecting crystal size and quality.[9]
Slow Evaporation: The solvent is slowly evaporated from the solution, gradually increasing the compound's concentration to the point of supersaturation. This method is simple but offers less control over the crystallization rate.
Anti-Solvent Addition: A second solvent (the "anti-solvent") in which the compound is poorly soluble is slowly added to a solution of the compound. This reduces the overall solubility and forces crystallization.
Vapor Diffusion: A solution of the compound is placed in a closed chamber containing a reservoir of an anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization over time. This gentle method is excellent for growing high-quality single crystals.[7]
Section 2: Troubleshooting Guide
This guide addresses specific problems encountered during crystallization experiments in a question-and-answer format.
Q: My compound is "oiling out" as a liquid layer instead of forming solid crystals. What should I do?
A: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid. This is typically because the solution is too supersaturated or the temperature of crystallization is above the melting point of the solvated compound.
Causality & Solution Workflow:
Excessive Supersaturation: The driving force for precipitation is so high that molecules don't have time to arrange into an ordered crystal lattice. Your first step should be to place the solution back on the heat source, add 10-20% more solvent to decrease the concentration, and re-cool at a much slower rate.[10]
Cooling Rate is Too Fast: Rapid cooling can shock the system. Try insulating the flask (e.g., in a dewar or a beaker of warm water) to slow down the temperature drop.
Inappropriate Solvent Choice: The solvent may be too "good," leading to high concentrations. Try a solvent system where the compound is slightly less soluble.
Presence of Impurities: Impurities can disrupt crystal lattice formation and depress the melting point.[6] Consider an additional purification step (e.g., flash chromatography) before re-attempting crystallization.
Diagram: Troubleshooting "Oiling Out"
Q: I see no crystal formation, even after extended cooling and standing.
A: This indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation (the formation of initial crystal seeds) has not been overcome.
Solutions:
Increase Concentration: If you have used too much solvent, the solution may simply not be saturated at the lower temperature.[10] Gently heat the solution and boil off a portion of the solvent, then allow it to cool again.
Induce Nucleation (Seeding): If you have a previous batch of crystalline material, add a single, tiny seed crystal to the solution. This provides a template for further crystal growth.
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
Use an Anti-Solvent: If cooling alone is insufficient, slowly add a miscible anti-solvent to the solution at room temperature until turbidity (cloudiness) is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to stand.
Q: My compound "crashes out" of solution as a very fine powder.
A: This is a sign of excessively rapid crystallization, where nucleation dominates over crystal growth.[9][10] While the material is solid, it often traps impurities and solvent, resulting in low purity and poor handling characteristics.
Solutions:
Reduce Supersaturation: The most reliable solution is to slow down the process. Use a slightly more dilute solution by adding a small amount of extra solvent before cooling.[10]
Slow Down Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and only then move it to a refrigerator or ice bath.
Change Solvent System: Crystallize from a solvent in which the compound has slightly higher solubility at cold temperatures. This will reduce the supersaturation gradient during cooling.
Q: My compound is highly soluble in most solvents, making it very difficult to crystallize.
A: This is a common challenge, particularly with molecules containing multiple hydrogen-bonding groups.
Solutions:
Form a Salt: This is often the most effective strategy for basic compounds like this one. Dissolve the crude amine in a minimal amount of a suitable solvent (like isopropanol or ethyl acetate) and add a solution of an acid (e.g., HCl in ether/dioxane, or methanesulfonic acid). The resulting salt often has significantly lower solubility and will precipitate.[5][11]
Anti-Solvent Crystallization: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol or DCM) and slowly add a non-polar anti-solvent like hexane or heptane until the solution becomes cloudy. Heat gently until the solution is clear again, and then allow it to cool slowly.
Vapor Diffusion: This method is ideal for difficult-to-crystallize compounds. Dissolve the compound in a small vial using a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a less volatile anti-solvent (e.g., pentane or diethyl ether). The slow diffusion of the anti-solvent vapor into the vial will gently induce crystallization over hours or days.[7]
Diagram: General Crystallization Workflow
Section 3: Detailed Experimental Protocols
Protocol 1: General Cooling Crystallization
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. Add a small amount of the chosen solvent (e.g., isopropanol).
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to near the solvent's boiling point. Continue to add the solvent portion-wise until the solid is completely dissolved. Note the total volume of solvent used.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., dichloromethane) at room temperature.
Addition: While stirring, slowly add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes persistently turbid (cloudy).
Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. The process can be accelerated by placing the flask in a refrigerator.
Isolation & Drying: Isolate and dry the crystals as described in Protocol 1.
References
BenchChem. (n.d.). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.
Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
National Center for Biotechnology Information. (n.d.). Methylamine. PubChem Compound Database.
National Center for Biotechnology Information. (n.d.). 2-{[(2-Aminopyrimidin-5-Yl)methyl]amino}-4-(Morpholin-4-Yl)-5-Nitrobenzamide. PubChem Compound Database.
Technical Support Center: In Vivo Toxicity Assessment of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking in vivo toxicity assessments of the novel compo...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking in vivo toxicity assessments of the novel compound N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. Given the limited publicly available toxicity data for this specific molecule, this document synthesizes best practices for small molecule and pyrimidine derivative toxicology to offer a robust framework for your experimental design and troubleshooting.
Q1: We are initiating our first in vivo study with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. What are the mandatory preliminary toxicity studies required by regulatory agencies like the FDA?
A1: For a new chemical entity such as N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, regulatory bodies like the FDA require a comprehensive toxicological profile before allowing first-in-human clinical trials.[3] The foundational studies include:
Acute Toxicity Study: This initial study investigates the effects of a single, high dose of the compound.[4] It helps determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[4] The study typically involves administering the compound over a short period (not exceeding 24 hours) and observing the animals for up to 14 days.[4]
Repeated Dose Toxicity Studies: These studies are crucial for evaluating the effects of longer-term exposure. The duration of these studies depends on the intended duration of human clinical trials.[5] Common durations are 28-day and 90-day studies in rodents.[6]
Species Selection: Toxicity evaluation is expected in at least two species: a rodent (commonly rats or mice) and a non-rodent (such as dogs or minipigs).[3] The choice of species should be scientifically justified.[3]
Good Laboratory Practice (GLP): All pivotal toxicology studies submitted for regulatory review must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data quality and integrity.[3][5]
Q2: What is the scientific rationale behind using two different animal species for toxicity testing?
A2: The use of two distinct species, typically a rodent and a non-rodent, is a cornerstone of preclinical safety assessment for several reasons:
Metabolic Differences: Different species can metabolize a compound in unique ways, leading to variations in the formation of potentially toxic metabolites. Testing in two species increases the likelihood of identifying metabolic pathways relevant to humans.
Target Organ Identification: A toxic effect observed in one species might not manifest in another. If both species show toxicity in the same organ, it provides a stronger indication of a potential human risk.
Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug can differ significantly between species.[7] Using two models provides a more comprehensive understanding of the drug's behavior in vivo.
Regulatory Requirement: Regulatory agencies mandate this approach to create a more robust safety profile before human exposure.[3]
Q3: Our initial in vitro cytotoxicity assays with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine on cancer cell lines showed some activity. How does this inform our in vivo study design?
A3: In vitro cytotoxicity data, often expressed as an IC50 value, is a valuable starting point but does not directly translate to in vivo toxicity.[8] Here’s how to interpret and use this information:
Mechanism of Action Clues: Pyrimidine derivatives are known to have anti-proliferative effects.[9][10] Your in vitro data suggests that N-methyl-(2-morpholinopyrimidin-5-yl)methylamine might have similar properties. This indicates that you should pay close attention to rapidly dividing tissues (e.g., bone marrow, gastrointestinal tract) during your in vivo studies.
Dose Range Finding: The in vitro potency can give a very rough estimate for the starting doses in your in vivo studies. However, pharmacokinetic and pharmacodynamic differences between a cell culture dish and a whole organism are vast.[11] Therefore, a formal in vivo dose range-finding study is essential.
Limitations of In Vitro Data: In vitro systems lack the complexity of a living organism, including metabolic processes, immune responses, and hormonal regulation, all of which can modulate a compound's toxicity.[8][12]
Q4: We are unsure about the best route of administration for our in vivo studies. What factors should we consider?
A4: The choice of administration route is critical and should ideally mimic the intended clinical route in humans.[12] Key considerations include:
Clinical Relevance: If the intended human use is oral, your preclinical studies should prioritize this route.
Compound Bioavailability: If the compound has poor oral bioavailability, you may need to consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection for initial studies to ensure systemic exposure.
Formulation: The compound must be in a safe and stable vehicle for administration.[4] The vehicle itself should be tested to ensure it doesn't contribute to the observed toxicity.[4]
Metabolism: The route of administration can influence how the compound is metabolized. For example, oral administration will result in a "first-pass effect" in the liver, which can significantly alter the compound's structure and activity.[11]
Troubleshooting Guides
Issue 1: Unexpected animal mortality at the lowest dose in an acute toxicity study.
This is a critical event that requires immediate investigation. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting unexpected mortality.
Issue 2: High variability in plasma drug concentrations between animals in the same dose group.
High variability can compromise the interpretation of your study.
Potential Cause
Troubleshooting Action
Rationale
Inconsistent Dosing
Review and standardize the dosing procedure. Ensure accurate volume administration for each animal's body weight.
Even small variations in dosing volume can lead to significant differences in exposure.
Formulation Issues
Check the formulation for homogeneity. If it's a suspension, ensure it's adequately mixed before each dose.
A non-homogenous formulation will result in animals receiving different amounts of the active compound.
Gavage Error
If using oral gavage, ensure proper technique to avoid accidental administration into the lungs.
Mis-dosing can lead to poor absorption and high variability.
Biological Variability
Consider factors like the gut microbiome or genetic differences in metabolism.
While harder to control, acknowledging biological variability is important. Ensure animals are sourced from a reputable vendor.
Issue 3: No observable signs of toxicity even at the highest feasible dose.
This could indicate a low toxicity profile, but it's important to confirm adequate drug exposure.
Caption: Workflow for addressing a lack of toxicity.
Experimental Protocols
Protocol: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)
This protocol is a general guideline and should be adapted based on the specific properties of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and institutional animal care and use committee (IACUC) guidelines. This method is designed to estimate the LD50 and identify signs of toxicity while minimizing animal use.[13]
1. Animal Model:
Species: Sprague-Dawley rats
Sex: 5 males and 5 females
Age: 8-12 weeks
Source: A certified vendor
2. Housing and Acclimatization:
Acclimatize animals for at least 5 days before the study.
House animals in standard conditions (12-hour light/dark cycle, controlled temperature and humidity).
Provide standard chow and water ad libitum.
3. Formulation Preparation:
Prepare a formulation of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in a suitable vehicle (e.g., 0.5% methylcellulose in water).
Ensure the formulation is homogenous and stable for the duration of the dosing period.[4]
4. Dosing Procedure:
Fast animals overnight before dosing.
Administer a single oral dose using a gavage needle.
The initial dose is selected based on any available in vitro data or information from structurally similar compounds. A starting dose of 2000 mg/kg is often used if no data is available.
The dosing is sequential. If an animal survives, the next animal is dosed at a higher level. If an animal dies, the next is dosed at a lower level.
5. Observations:
Monitor animals continuously for the first 4 hours after dosing, then periodically for 14 days.
Record clinical signs of toxicity, including changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.
Record body weight before dosing and on days 7 and 14.
6. Necropsy:
At the end of the 14-day observation period, euthanize all surviving animals.
Conduct a gross necropsy on all animals (including those that died during the study) to examine for any abnormalities in organs and tissues.
7. Data Analysis:
Analyze mortality data to estimate the LD50.
Summarize clinical observations and necropsy findings to identify potential target organs of toxicity.
References
Brage, M. A., AL Zobidy, A. M., & Al-Masoudi, W. A. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Basrah Journal of Veterinary Research, 21(3).
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED. Retrieved from [Link]
ChemWhat. (n.d.). N-METHYL-(2-MORPHOLINOPYRIMIDIN-5-YL)METHYLAMINE CAS#: 937796-14-0. Retrieved from [Link]
Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]
El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6649.
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Retrieved from [Link]
Moussa, Z., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4693.
Biobide. (n.d.). in vivo toxicology studies. Retrieved from [Link]
Al-Juboori, A. M. J., et al. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 143-152.
Chem Help ASAP. (2023, October 7). in vivo general toxicology studies [Video]. YouTube. Retrieved from [Link]
Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Retrieved from [Link]
Quora. (2015, January 17). What are some of the most common reasons why in vitro toxicology studies cannot be generalized to in vivo studies? Retrieved from [Link]
Chem Help ASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material [Video]. YouTube. Retrieved from [Link]
PubChem. (n.d.). 5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyridin-2-Amine. Retrieved from [Link]
Labchem. (n.d.). N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine, 97%. Retrieved from [Link]
Technical Support Center: Enhancing the Bioavailability of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Welcome to the technical support center for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome potential b...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome potential bioavailability challenges with this compound. This guide provides a structured approach to troubleshooting, from foundational FAQs to detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here, we address common initial questions regarding the bioavailability of a novel chemical entity like N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Q1: My in vivo studies with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine are showing low and variable plasma concentrations. What are the likely causes?
Low and variable oral bioavailability can stem from several factors. For a molecule with the structural features of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (a morpholine ring, a pyrimidine core, and a methylated amine), the primary suspects are poor aqueous solubility and/or low membrane permeability. Additionally, first-pass metabolism could be a contributing factor. A systematic approach is needed to identify the rate-limiting step.
Q2: How can I quickly assess the solubility of my compound?
A simple kinetic solubility assay is a good starting point. This involves preparing a stock solution of the compound in an organic solvent (e.g., DMSO) and then diluting it into a series of aqueous buffers with different pH values (e.g., pH 2, 5, 7.4) to mimic the gastrointestinal tract. The concentration at which the compound begins to precipitate is an indicator of its kinetic solubility.
Q3: What are the key indicators of poor membrane permeability?
The "Rule of Five" can provide an initial assessment, although it's not definitive. For compounds that are not substrates for active transporters, issues may arise if they have a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.[1] Beyond this, in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can offer a more direct measure of a compound's ability to cross a lipid membrane by passive diffusion.
Q4: Could the N-methyl group on my compound be a metabolic liability?
Yes, N-demethylation is a common metabolic pathway mediated by cytochrome P450 enzymes in the liver.[2][3] This can contribute to significant first-pass metabolism, reducing the amount of active compound that reaches systemic circulation.[4] In vitro metabolic stability assays using liver microsomes or hepatocytes can help determine the extent of this metabolic pathway.[5]
Troubleshooting Guides
This section provides detailed experimental workflows to systematically investigate and address the root causes of poor bioavailability of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Guide 1: Characterizing the Physicochemical Properties
A thorough understanding of the compound's fundamental properties is the first step in troubleshooting.
Objective: To determine the aqueous solubility, lipophilicity, and solid-state characteristics of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Aqueous Solubility: Perform equilibrium solubility studies in buffers at pH 2.0, 4.5, and 6.8.
LogP/LogD: Use the shake-flask method with n-octanol and buffered aqueous phases.
Solid-State Analysis: Employ X-ray powder diffraction (XRPD) to determine crystallinity and differential scanning calorimetry (DSC) to identify melting points and potential polymorphs.
Guide 2: Strategies for Solubility Enhancement
If poor solubility is identified as a key issue, the following formulation strategies can be explored.[6][7][8]
Objective: To improve the dissolution rate and concentration of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in aqueous media.
Strategy
Mechanism
Key Considerations
Salt Formation
Ionization of the molecule to increase its interaction with water.[9]
Requires an ionizable group on the parent molecule. The pKa of the compound is a critical parameter.
Particle Size Reduction
Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[7]
Techniques include micronization and nanosizing.[7][8]
Amorphous Solid Dispersions
Dispersing the drug in its high-energy, non-crystalline form within a hydrophilic polymer matrix.[6][9]
Can significantly improve solubility but may have long-term stability challenges.
Cyclodextrin Complexation
Encapsulation of the hydrophobic drug within the lipophilic core of a cyclodextrin molecule.[1][10]
The size of the drug molecule and the cyclodextrin cavity must be compatible.
Experimental Workflow for Formulation Screening:
Caption: Investigating the metabolic stability of the compound.
Key Experiments:
Metabolic Stability in Liver Microsomes: Incubate the compound with liver microsomes and NADPH (a cofactor for P450 enzymes) and measure the disappearance of the parent compound over time.
Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to identify the major metabolites formed in these assays. This can reveal "metabolic hotspots" on the molecule that may be amenable to chemical modification to improve stability.
By following these structured troubleshooting guides, researchers can systematically identify and address the factors limiting the bioavailability of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, ultimately accelerating its path in the drug development process.
References
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.).
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate.
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (n.d.). PubMed.
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare.
Evaluating Strategies for Oral Absorption Enhancement. (n.d.). Pharmaceutical Technology.
Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis.
Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment. (2024). Hilaris Publisher.
N-Demethylation is a major route of 2-amino-3-methylimidazo[4,5-f]quinoline metabolism in mouse. (n.d.). PubMed.
Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine). (n.d.). PubMed.
N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. (n.d.). NIH.
Technical Support Center: Synthesis and Optimization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Analogs
Welcome to the technical support center for the synthesis and optimization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine analogs. This guide is designed for researchers, medicinal chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis and optimization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing this critical pyrimidine scaffold for enhanced potency. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level strategic questions regarding the synthesis, purification, and optimization of your target compounds.
Q1: What is a reliable synthetic strategy to access the N-methyl-(2-morpholinopyrimidin-5-yl)methylamine core scaffold?
Answer: A robust and flexible approach involves a multi-step synthesis that allows for late-stage diversification. A common strategy is to first construct the 2-morpholinopyrimidine core and then introduce the 5-position substituent. A highly effective method proceeds via a key aldehyde intermediate, which is then converted to the target amine via reductive amination.[1]
This strategy is advantageous because the aldehyde (Intermediate 3 ) is a versatile precursor for a wide array of analogs by simply changing the amine used in the final reductive amination step.
Below is a general workflow diagram for this synthetic approach.
Caption: General Synthetic Workflow.
Q2: I'm looking to improve the potency of my lead compound. Which positions on the scaffold should I focus on for analog synthesis?
Answer: The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it can interact with a variety of biological targets.[2][3] For kinase inhibitors, which this scaffold is often used for, structure-activity relationship (SAR) studies are key.[4][5] Based on published research on similar pyrimidine-based inhibitors, key areas for modification to enhance potency include:
The 5-position side chain: The N-methyl group is a good starting point. Exploring small alkyl groups (ethyl, cyclopropyl) or introducing polarity (e.g., a hydroxyl or methoxy group on an ethyl chain) can probe the binding pocket for additional interactions.[6]
The Morpholine Ring: While generally important for solubility and metabolic stability, replacing the morpholine with other saturated heterocycles like piperazine, thiomorpholine, or substituted pyrrolidines can significantly impact potency and selectivity.[7][8] For example, substitution on a piperazine ring can introduce a new vector for interaction with the solvent front or a nearby residue.
The Pyrimidine Core: Although less common, substitution at the 4- or 6-position of the pyrimidine ring can be explored if other modifications are exhausted. However, this often requires a redesign of the initial synthesis. The electronic nature of the pyrimidine ring is crucial for its interactions, and modifications here can have profound effects.[9]
Q3: My final compound is difficult to purify. What are some common impurities and how can I remove them?
Answer: Purification challenges often arise from side products in the final reductive amination step or unreacted starting materials from preceding steps.
Common Impurities:
Unreacted Aldehyde (Intermediate 3): If the reductive amination does not go to completion.
Over-alkylation Product: If you are starting with a primary amine, dialkylation can be an issue, though less common with reductive amination protocols using mild reducing agents.[10]
Dehalogenated Starting Material: In the Suzuki or Buchwald-Hartwig coupling steps, premature dehalogenation of the pyrimidine starting material can occur.[11]
Homocoupled Products: In coupling reactions, side products from the coupling of two boronic esters or two aryl halides can form.
Purification Strategy:
Aqueous Workup: A standard acidic wash (e.g., 1N HCl) can help remove basic impurities, including excess methylamine. A subsequent basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.
Chromatography: Reverse-phase chromatography (C18) is often more effective than normal-phase (silica gel) for purifying polar, amine-containing compounds. A gradient of water/acetonitrile with a modifier like 0.1% formic acid or TFA is a good starting point.
Crystallization/Salt Formation: If the compound is crystalline, recrystallization can be a highly effective final purification step. Alternatively, forming a salt (e.g., HCl or tartrate salt) can induce crystallization and aid in purification.
Part 2: Troubleshooting Guides for Key Synthetic Steps
This section provides detailed, question-and-answer-based troubleshooting for specific reactions in the synthetic pathway.
Guide 1: Suzuki Coupling to Form C-C Bonds at the 5-Position
The Suzuki coupling is a powerful method for creating C-C bonds, but pyrimidine substrates can be challenging.[9]
Q: My Suzuki coupling reaction to introduce the 5-substituent has a very low yield. What are the most likely causes?
A: Low yield in Suzuki couplings involving chloropyrimidines is a common issue. The primary culprits are often related to catalyst activity, reaction conditions, or the stability of the boronic acid/ester.
Troubleshooting Decision Tree:
Caption: Troubleshooting Suzuki Coupling.
Data Presentation: Optimizing Suzuki Reaction Components
The following table summarizes yields from screening various reaction components for a model Suzuki coupling of a 2-substituted-5-chloropyrimidine.
Catalyst (mol%)
Ligand (mol%)
Base (eq)
Solvent
Temp (°C)
Yield (%)
Reference Insight
Pd(OAc)₂ (2)
PPh₃ (4)
Na₂CO₃ (2)
Toluene/H₂O
100
<10
Standard conditions often fail for less reactive chlorides.[9]
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄ (2)
Dioxane
100
75
Bulky, electron-rich ligands are critical for activating aryl chlorides.
XPhos Pd G3 (2)
-
K₂CO₃ (2)
THF/H₂O
80
88
Pre-formed catalysts offer greater reliability and activity.
Pd(dppf)Cl₂ (3)
-
Cs₂CO₃ (2.5)
MeCN/H₂O
80
65
Often successful, but may require higher temperatures.[12]
Guide 2: Buchwald-Hartwig Amination for C-N Bond Formation
If your strategy involves coupling an amine to a 5-halopyrimidine core, the Buchwald-Hartwig amination is essential. Pyridine-like nitrogens in the pyrimidine ring can complicate this reaction by coordinating to the palladium catalyst.
Q: My Buchwald-Hartwig amination is failing. My starting material is consumed, but I'm not forming the desired product.
A: This is a classic symptom of catalyst inhibition or decomposition, or a competing side reaction like dehalogenation.[11] The electron-deficient nature of the pyrimidine ring can make it susceptible to side reactions.
Troubleshooting Steps:
Evaluate the Catalyst/Ligand System: The choice is critical. For electron-deficient heterocycles, sterically hindered and electron-rich ligands are necessary to promote the catalytic cycle.[13]
Recommended Ligands: Try Xantphos, RuPhos, or BrettPhos. These have been shown to be effective for challenging heterocyclic couplings.
Catalyst Precursor: Use a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species. Using Pd(OAc)₂ can be unreliable.[14]
Re-evaluate the Base: The base is not just a proton scavenger; it participates in the catalytic cycle.
Common Choices: NaOtBu, LiHMDS, or K₃PO₄.
Insight: Stronger bases like NaOtBu are often required, but can sometimes promote side reactions. If you suspect base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial.[14]
Check for Catalyst Poisoning: Ensure your amine starting material is pure. Trace impurities can act as catalyst poisons. Also, ensure your solvent is rigorously degassed and anhydrous, as oxygen can deactivate the catalyst.
Guide 3: Reductive Amination to Install the Side Chain
This final step converts the key aldehyde intermediate into your target amine. The choice of reducing agent is critical to avoid reducing other functional groups or causing side reactions.
Q: My reductive amination is messy. I'm getting multiple products and my yield is low.
A: The key to a clean reductive amination is controlling the formation and reduction of the imine intermediate.[1][15]
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[10]
Reaction Setup: To a solution of 2-morpholinopyrimidine-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add methylamine (2.0 M solution in THF, 1.2 eq).
Imine Formation: Stir the mixture at room temperature for 1 hour. The reaction is often run in the presence of a mild acid like acetic acid (1-2 eq) to catalyze imine formation, but this can be substrate-dependent.
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Causality: STAB is a mild reductant that selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing side reactions like alcohol formation.[15]
Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography as discussed in the FAQ section.
Troubleshooting Reductive Amination
Issue
Probable Cause
Recommended Solution
Starting aldehyde remains
Incomplete imine formation or insufficient reducing agent.
Add a catalytic amount of acetic acid to promote imine formation. Ensure STAB is fresh and added in sufficient excess (1.5 eq).
Alcohol byproduct formed
Aldehyde was reduced before imine formation.
Use a milder reducing agent like STAB or pyridine-borane complex.[16][17] Avoid stronger reductants like NaBH₄ unless conditions are carefully controlled.
Low Yield/Messy Reaction
Solvent not anhydrous; imine hydrolysis.
Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
References
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]
Disorders of pyrimidine metabolism. (2024). WikiLectures. [Link]
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. [Link]
Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition. [Link]
Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2018). ResearchGate. [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]
Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2015). PubMed. [Link]
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). NIH. [Link]
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1995). ACS Publications. [Link]
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021). ResearchGate. [Link]
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. [Link]
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
Pyrimidine Synthesis and Degradation. (n.d.). Pharmacy 180. [Link]
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. [Link]
Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. (n.d.). ResearchGate. [Link]
A mild, pyridine-borane-based reductive amination protocol. (n.d.). ACS Publications. [Link]
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). NIH. [Link]
Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. (n.d.). NIH. [Link]
Biochemistry: Purines and Pyrimidines. (2009). Quizlet. [Link]
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. [Link]
Improved Synthesis of N-Methylcadaverine. (n.d.). MDPI. [Link]
Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. (2011). PubMed. [Link]
Author: BenchChem Technical Support Team. Date: January 2026
Aimed at: Researchers, scientists, and drug development professionals in oncology.
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting and practical advice for researchers investigating resistance mechanisms to N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and similar morpholinopyrimidine-based kinase inhibitors. The core structure of this compound class is frequently associated with the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in many cancers. Therefore, this guide will focus on resistance mechanisms pertinent to PI3K inhibitors, such as Pictilisib (GDC-0941), providing a robust framework for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with this class of inhibitors.
Q1: What is the likely molecular target of "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" and its primary mechanism of action?
A1: Based on its morpholinopyrimidine core structure, this compound is predicted to be a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][3] PI3K enzymes phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][4] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1, which in turn promote cell survival and proliferation.[4] Your compound likely inhibits one or more isoforms of the PI3K catalytic subunit (p110), thereby blocking the production of PIP3 and suppressing downstream pro-survival signaling.[2][4]
Q2: What are the most common mechanisms of acquired resistance to PI3K inhibitors in cancer cells?
A2: Resistance to PI3K inhibitors is a significant clinical challenge and is often multifactorial.[3][5] The most frequently observed mechanisms can be broadly categorized as:
Reactivation of the PI3K Pathway: This can occur through secondary mutations in the PI3K catalytic or regulatory subunits or through the loss of the tumor suppressor PTEN, a phosphatase that counteracts PI3K activity.[6][7]
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K inhibition by upregulating parallel survival pathways.[8] Common bypass tracks include the MAPK/ERK pathway, often driven by the upregulation of receptor tyrosine kinases (RTKs) like HER2, EGFR, or IGF1R.[6][8][9] This upregulation can be a consequence of relieving feedback inhibition mediated by AKT on FOXO transcription factors.[2][4][8]
Activation of other signaling pathways: In some contexts, pathways like WNT/β-catenin signaling can be activated in response to PI3K inhibition, conferring resistance.[10]
Drug Efflux and Metabolism: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its effective intracellular concentration.
Q3: How do I begin to establish a drug-resistant cancer cell line model in vitro?
A3: Developing a resistant cell line is a crucial first step. The most common method is the gradual dose escalation approach.[11][12]
Determine Initial IC50: First, accurately determine the half-maximal inhibitory concentration (IC50) of your compound in the parental (sensitive) cell line using a robust cell viability assay.
Chronic Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration below the IC50 (e.g., IC10-IC20).[12]
Dose Escalation: Once the cells adapt and resume a normal growth rate, gradually increase the drug concentration in a stepwise manner.[11][12] This process can take several months.[12][13]
Validation: The resulting cell population should exhibit a significantly higher IC50 value compared to the parental line. It is recommended to perform single-cell cloning to ensure a homogenous resistant population.[12]
Maintenance: Resistant cell lines should be continuously cultured in the presence of the drug to maintain the resistant phenotype.[6]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides detailed troubleshooting for specific problems you may encounter.
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing high variability in your IC50 values between experiments, making it difficult to assess drug sensitivity accurately.
Potential Cause
Explanation & Recommended Solution
Inconsistent Cell Seeding
Uneven cell distribution is a major source of variability. Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Consider using a reverse pipetting technique.[14]
Edge Effects
Increased evaporation in the outer wells of a 96-well plate can alter media and drug concentrations, affecting cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data points.
Variable Assay Timing
The duration of the assay can significantly impact results, especially with cytostatic (growth-inhibiting) versus cytotoxic (cell-killing) compounds. Ensure the assay is timed to allow for at least two cell doublings in the untreated control wells.[15]
Assay Choice
Metabolic assays (e.g., MTT, XTT) can be confounded by changes in cellular metabolism induced by the drug itself. Consider using a direct cell counting method or an ATP-based assay (e.g., CellTiter-Glo) that more accurately reflects viable cell number.[16]
Compound Instability
Ensure your compound is fully solubilized in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent and non-toxic to the cells. Prepare fresh drug dilutions for each experiment.
Guide 2: No Downstream Pathway Inhibition by Western Blot
Problem: Despite treating with a supposedly effective concentration of the inhibitor, you do not observe a decrease in the phosphorylation of downstream targets like p-AKT or p-S6.
Potential Cause
Explanation & Recommended Solution
Suboptimal Time Point
PI3K pathway signaling can be dynamic. Inhibition of p-AKT can be rapid (within 1-4 hours), while feedback loops may reactivate the pathway at later time points. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition.
Insufficient Protein Load
If your target protein is of low abundance, you may not detect it. A protein load of at least 20-30 µg of whole-cell lysate per lane is recommended.[17] For very low abundance targets, consider immunoprecipitation prior to Western blotting.[18]
Poor Antibody Quality
Not all antibodies are created equal. Ensure your primary antibodies (especially for phospho-proteins) are well-validated for Western blotting. Always include a positive control lysate (e.g., from a cell line with known pathway activation) to confirm antibody performance.[17]
Suboptimal Lysis/Blocking Buffers
For phospho-proteins, it is critical to use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state.[18] The choice of blocking buffer (e.g., BSA vs. non-fat milk) can also affect signal-to-noise; test both to see which is optimal for your antibody.[17]
Intrinsic Resistance
The cell line you are using may have intrinsic resistance to your compound due to pre-existing mutations (e.g., in KRAS) or pathway alterations that make it less dependent on PI3K signaling.[19][20]
Part 3: Experimental Protocols & Workflows
Protocol 1: Establishing a Drug-Resistant Cell Line
This protocol outlines the gradual dose escalation method for generating a resistant cell line.
Initial Seeding: Seed parental cells in a T-25 flask and allow them to adhere overnight.
Determine IC50: Concurrently, perform a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 of the parental cell line.
Chronic Treatment Initiation: Begin treating the cells in the T-25 flask with the inhibitor at a concentration of approximately 1/10th of the IC50.[12]
Monitoring and Passaging: Monitor the cells daily. Initially, you may observe significant cell death and reduced proliferation. Change the media with the fresh drug every 2-3 days. When the cells reach 70-80% confluency and have a stable growth rate, passage them.[11]
Dose Escalation: After 2-3 successful passages at the current concentration, double the drug concentration. Repeat this stepwise increase, allowing the cells to adapt at each stage.[12] This process can take 3-6 months.[12]
Validation of Resistance: Once cells are stably growing at a high concentration (e.g., 5-10 times the parental IC50), perform a new cell viability assay to compare the IC50 of the resistant line to the parental line. A successful establishment should show a significant rightward shift in the dose-response curve.
Cryopreservation: Create frozen stocks of the resistant cell line at various passages to ensure you have backups.[11]
Workflow for Investigating Bypass Signaling
This workflow provides a logical sequence for identifying the mechanisms of acquired resistance in your newly generated cell line.
Caption: Workflow for identifying and validating bypass signaling pathways in resistant cells.
Part 4: Key Signaling Pathways
Understanding the underlying signaling architecture is crucial for interpreting your results.
The PI3K/AKT/mTOR Pathway and Resistance Mechanisms
The PI3K pathway is a primary driver of cell survival and is frequently dysregulated in cancer.[3] Inhibition of this pathway is a validated therapeutic strategy. However, cancer cells can develop resistance through various adaptive mechanisms, most notably the activation of the MAPK pathway via RTK upregulation.[2][4]
Caption: PI3K and MAPK signaling pathways illustrating a common resistance mechanism.
References
Wright, S. C. E., Vasilevski, N., Serra, V., Rodon, J., & Eichhorn, P. J. A. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers, 13(7), 1538. [Link]
Varkaris, A., & Janku, F. (2014). What a Tangled Web We Weave: Emerging Resistance Mechanisms to Inhibition of the Phosphoinositide 3-Kinase Pathway. Cancer Discovery, 4(7), 746–748. [Link]
Wright, S. C. E., Vasilevski, N., Serra, V., Rodon, J., & Eichhorn, P. J. A. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. ResearchGate. [Link]
Wright, S. C. E., Vasilevski, N., Serra, V., Rodon, J., & Eichhorn, P. J. A. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PubMed. [Link]
Zhang, Y., et al. (2018). Macrophages confer resistance to PI3K inhibitor GDC-0941 in breast cancer through the activation of NF-κB signaling. PubMed. [Link]
Chen, Y., et al. (2021). GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway. Taylor & Francis Online. [Link]
Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]
Mu, P., et al. (2013). Signaling changes that are observed with GDC-0941 resistance in SW48 cells. ResearchGate. [Link]
Yi, Y. W., et al. (2015). The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells. Oncotarget, 6(10), 8257–8270. [Link]
Mahajan, K., et al. (2017). Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Cancer Research, 77(13), 3689–3701. [Link]
Schematic representation of the protocol used to develop... - ResearchGate. [Link]
Creative Bioarray. Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
Edgar, K. A., et al. (2015). Abstract B37: Mechanisms of acquired resistance to the PI3K inhibitor GDC-0941 in breast cancer cell lines. AACR Journals. [Link]
Khan, M. W., et al. (2023). Pictilisib-Induced Resistance Is Mediated through FOXO1-Dependent Activation of Receptor Tyrosine Kinases in Mucinous Colorectal Adenocarcinoma Cells. MDPI. [Link]
Li, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
Bosch, A., et al. (2015). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Cancer Research, 75(7), 1157–1161. [Link]
Lee, S. Y., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer, 21(1), 1045. [Link]
Mahajan, K., et al. (2017). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. NIH. [Link]
Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
NIST. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. NIST. [Link]
Wright, S. C. E., et al. (2021). Mechanisms of resistance to pi3k inhibitors in cancer: Adaptive responses, drug tolerance and cellular plasticity. MD Anderson Cancer Center. [Link]
Mahajan, K., et al. (2017). Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. PubMed. [Link]
Assay Genie. 101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. [Link]
Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
Chong, W. C. (2023). How to solve the problem from cell viability test? ResearchGate. [Link]
diagram of main mechanisms of resistance to PI3K inhibitors and... - ResearchGate. [Link]
Onco'Zine. (2010). Cancer Tutorial: Introduction to Drug Resistance. Onco'Zine. [Link]
National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer: NFCR Research Focus. National Foundation for Cancer Research. [Link]
City of Hope. (2025). What Causes Cancer Drug Resistance and What Can Be Done? City of Hope. [Link]
Wang, X., et al. (2019). The molecular mechanisms of chemoresistance in cancers. e-Century Publishing Corporation. [Link]
Li, N., et al. (2025). Drug resistance in cancer: molecular mechanisms and emerging treatment strategies. PubMed. [Link]
Li, N., et al. (2025). Drug resistance in cancer: molecular mechanisms and emerging treatment strategies. PMC. [Link]
Zhang, Y., et al. (2025). Roles of KDM5 demethylases in therapeutic resistance of cancers. PMC. [Link]
Jiang, Y., et al. (2022). Roles of RNA Methylations in Cancer Progression, Autophagy, and Anticancer Drug Resistance. MDPI. [Link]
Introduction: The Critical Role of CDK4/6 in Cell Cycle Progression and Oncology
An In-Depth Comparative Analysis of CDK4/6 Inhibitors for Oncological Research A Guide for Researchers and Drug Development Professionals The cyclin-dependent kinases 4 and 6 (CDK4/6) are central regulators of the cell c...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Analysis of CDK4/6 Inhibitors for Oncological Research
A Guide for Researchers and Drug Development Professionals
The cyclin-dependent kinases 4 and 6 (CDK4/6) are central regulators of the cell cycle, acting as a critical checkpoint for cellular proliferation. In normal cellular function, the formation of a complex between D-type cyclins and CDK4/6 initiates the phosphorylation of the retinoblastoma tumor suppressor protein (Rb). This event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.
In many types of cancer, this pathway is dysregulated, leading to uncontrolled cell proliferation. The overexpression of cyclin D, loss of CDK inhibitors like p16INK4a, or mutations in Rb can all result in hyperactive CDK4/6 signaling. This makes the CDK4/6-cyclin D-Rb axis a highly attractive target for therapeutic intervention. The development of selective CDK4/6 inhibitors has marked a significant advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.
This guide provides a comparative analysis of the three leading FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. While the query mentioned "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine," this compound does not appear in publicly available scientific literature, suggesting it may be a novel or internal research compound. Therefore, this analysis will focus on the well-characterized and clinically validated inhibitors to provide a robust framework for researchers evaluating CDK4/6-targeted therapies.
The CDK4/6-Cyclin D-Rb Signaling Pathway
The following diagram illustrates the canonical pathway and the point of intervention for CDK4/6 inhibitors.
Caption: The CDK4/6-Rb pathway and the mechanism of CDK4/6 inhibitors.
Comparative Profiles of Approved CDK4/6 Inhibitors
Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®) are all potent and selective inhibitors of CDK4/6. However, they possess distinct biochemical and clinical profiles that are crucial for researchers to consider.
Biochemical and Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to its efficacy and safety profile. While all three drugs target CDK4/6, their activity against other kinases varies, which may contribute to differences in their clinical effects and adverse event profiles.
Inhibitor
CDK4/Cyclin D1 IC₅₀ (nM)
CDK6/Cyclin D3 IC₅₀ (nM)
Selectivity vs. CDK1/Cyclin B (Fold)
Key Off-Target Kinases
Palbociclib
11
16
>2,000
Minimal
Ribociclib
10
39
>1,000
Minimal
Abemaciclib
2
10
>200
CDK9, DYRK1B, GSK3β
Data compiled from various preclinical studies.
Key Insights:
Potency: Abemaciclib demonstrates the highest potency against CDK4 in biochemical assays.
Selectivity: Palbociclib and Ribociclib exhibit greater selectivity for CDK4/6 over other CDKs compared to Abemaciclib.
Off-Target Effects: Abemaciclib's inhibition of other kinases, such as CDK9, may contribute to some of its unique clinical effects, including a higher incidence of diarrhea and its potential for single-agent activity.
Clinical Efficacy and Safety Profiles
All three inhibitors have demonstrated significant improvements in progression-free survival (PFS) in combination with endocrine therapy for HR+, HER2- advanced breast cancer.
Feature
Palbociclib (PALOMA trials)
Ribociclib (MONALEESA trials)
Abemaciclib (MONARCH trials)
Approved Indications
HR+, HER2- advanced or metastatic breast cancer
HR+, HER2- advanced or metastatic breast cancer
HR+, HER2- advanced or metastatic breast cancer; High-risk early breast cancer
Common Adverse Events
Neutropenia, leukopenia, fatigue
Neutropenia, nausea, fatigue, QTc prolongation
Diarrhea, neutropenia, fatigue, abdominal pain
Unique Characteristics
First-in-class approved CDK4/6 inhibitor.
Associated with QTc prolongation, requiring ECG monitoring.
Can cross the blood-brain barrier; approved for single-agent use and in early breast cancer.
Expert Commentary:
The choice of inhibitor in a clinical setting is often guided by the patient's comorbidities and the specific toxicity profile of the drug. For instance, the risk of QTc prolongation with Ribociclib necessitates careful patient selection and monitoring. Abemaciclib's distinct gastrointestinal toxicity profile requires proactive management. From a research perspective, Abemaciclib's ability to cross the blood-brain barrier makes it a compelling agent for investigating brain metastases.
Experimental Protocols for Evaluating Novel CDK4/6 Inhibitors
For researchers developing novel CDK4/6 inhibitors like "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine," a tiered approach to characterization is essential. The following protocols provide a validated workflow.
Workflow for Preclinical Evaluation
Caption: A tiered workflow for the preclinical evaluation of CDK4/6 inhibitors.
Protocol 1: In Vitro CDK4/Cyclin D1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
Principle: This assay measures the binding of the test compound to the CDK4/Cyclin D1 complex by quantifying the displacement of a fluorescent tracer. A decrease in the FRET signal indicates target engagement.
Methodology:
Reagent Preparation:
Prepare a 10 mM stock solution of the test compound (e.g., N-methyl-(2-morpholinopyrimidin-5-yl)methylamine) in 100% DMSO.
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
Prepare 4X solutions of CDK4/Cyclin D1 enzyme, Eu-anti-GST antibody, and Alexa Fluor™ Kinase Tracer in the kinase buffer.
Assay Procedure:
Add 2.5 µL of the compound dilutions to a 384-well plate.
Add 2.5 µL of the 4X CDK4/Cyclin D1 enzyme/Eu-antibody mixture.
Add 5 µL of the 2X Alexa Fluor™ tracer solution.
Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition:
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Calculate the emission ratio and plot the results against the compound concentration.
Data Analysis:
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Trustworthiness: This assay format is highly robust and minimizes artifacts from compound fluorescence. Including a known inhibitor like Palbociclib as a positive control validates the assay performance.
Principle: This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
Methodology:
Cell Seeding:
Seed an Rb-positive breast cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well.
Allow cells to adhere overnight.
Compound Treatment:
Treat cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).
Assay Procedure:
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
Add a volume of reagent equal to the culture medium volume in each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition:
Measure luminescence using a plate-reading luminometer.
Data Analysis:
Normalize the data to the vehicle control and plot the percentage of viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Rb Phosphorylation
Principle: This technique is used to measure the levels of phosphorylated Rb (p-Rb) relative to total Rb, providing direct evidence of CDK4/6 inhibition in a cellular context.
Methodology:
Cell Treatment and Lysis:
Treat MCF-7 cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 24 hours.
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer:
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-β-actin).
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
Detection:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Quantify band intensities using densitometry software.
Expertise & Causality: The choice of the Ser807/811 phospho-site is critical as it is a specific substrate of CDK4. A dose-dependent decrease in the p-Rb/total Rb ratio provides strong evidence of on-target activity.
Conclusion and Future Directions
The development of CDK4/6 inhibitors has transformed the therapeutic landscape for HR+, HER2- breast cancer. While Palbociclib, Ribociclib, and Abemaciclib share a core mechanism, their distinct biochemical and pharmacological properties present a rich field for further investigation. For researchers developing next-generation inhibitors, a thorough characterization of kinase selectivity, cellular mechanism of action, and in vivo efficacy is essential. Key future directions in the field include overcoming acquired resistance, exploring novel combination therapies, and expanding the application of these agents to other tumor types where the CDK4/6-Rb pathway is a critical dependency.
References
Finn, R. S., Martin, M., & Rugo, H. S. (2016). Palbociclib and Letrozole in Advanced Breast Cancer. New England Journal of Medicine. [Link]
Hortobagyi, G. N., Stemmer, S. M., & Burris, H. A. (2016). Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer. New England Journal of Medicine. [Link]
Sledge, G. W., Toi, M., & Neven, P. (2017). MONARCH 2: Abemaciclib in Combination With Fulvestrant in Women With HR+/HER2− Advanced Breast Cancer Who Had Progressed While Receiving Endocrine Therapy. Journal of Clinical Oncology. [Link]
Asghar, U., Witkiewicz, A. K., & Turner, N. C. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery. [Link]
Comparative
A Comparative Guide to the Preclinical Efficacy of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a Novel PI3Kα Inhibitor, versus Standard-of-Care Agents in HR+/HER2- Breast Cancer
Disclaimer: The compound "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" is an investigational chemical entity with limited publicly available data.[1][2][3] This guide presents a hypothetical, yet scientifically rigo...
Author: BenchChem Technical Support Team. Date: January 2026
Disclaimer: The compound "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" is an investigational chemical entity with limited publicly available data.[1][2][3] This guide presents a hypothetical, yet scientifically rigorous, framework for its evaluation. For the purpose of this analysis, we will refer to it as Compound X and postulate its mechanism as a selective inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) isoform. This document is intended for researchers, scientists, and drug development professionals to illustrate the comparative evaluation process against established therapies.
Introduction: Targeting a Key Oncogenic Driver
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers. In hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are the most common genomic alteration, occurring in approximately 40% of patients.[4][5] These mutations lead to constitutive activation of the pathway, driving tumor growth and resistance to endocrine therapies.[6]
This guide provides a comparative preclinical assessment of Compound X , a hypothetical novel and selective PI3Kα inhibitor. Its efficacy profile will be benchmarked against key standard-of-care drugs used in the treatment of PIK3CA-mutated, HR+/HER2- advanced breast cancer:
Alpelisib (Piqray®): The first FDA-approved PI3Kα-selective inhibitor, used in combination with fulvestrant.[5][7][8]
Everolimus (Afinitor®): An inhibitor of mTOR, a key downstream effector in the PI3K pathway.[9][10][11]
Fulvestrant (Faslodex®): A selective estrogen receptor degrader (SERD) that acts as the endocrine therapy backbone.[12][13][14]
By structuring a direct comparison, we can delineate the necessary experimental framework to establish the potential advantages of a novel agent like Compound X.
Comparative Mechanism of Action
Understanding the precise molecular interactions of each agent is fundamental to interpreting efficacy data. The drugs discussed target distinct nodes of the same critical signaling cascade.
Compound X (Hypothetical PI3Kα Inhibitor): Binds to the ATP-binding pocket of the p110α subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors like AKT. Its novelty would presumably lie in enhanced selectivity or a distinct binding mode compared to existing inhibitors.
Alpelisib: A potent and selective inhibitor of the p110α isoform of PI3K.[4][8][15] By specifically targeting the mutated, hyperactive form of the enzyme, it effectively shuts down the aberrant signaling that drives tumor proliferation.[5]
Everolimus: An allosteric inhibitor of the mTORC1 complex.[9][16] It binds to the intracellular protein FKBP12, and this complex then inhibits mTORC1, preventing the phosphorylation of its downstream targets like S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell growth.[16][17]
Fulvestrant: A selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER) with high affinity, inducing a conformational change that not only blocks its function but also targets it for proteasomal degradation.[12][14][18] This eliminates ER-mediated transcriptional signaling.[19]
The following diagram illustrates the points of intervention for each compound within the PI3K/AKT/mTOR pathway.
Figure 1: Simplified signaling pathway showing points of inhibition.
Preclinical Efficacy Evaluation: A Step-by-Step Framework
A robust preclinical data package is essential to justify advancing a novel compound. The following assays represent a standard workflow for characterizing a PI3K inhibitor like Compound X and comparing it to Alpelisib and Everolimus.
In Vitro Assays: Target Engagement and Cellular Activity
A. Biochemical Kinase Assay
Objective: To determine the direct inhibitory potency of Compound X on the target enzyme (PI3Kα) and compare it to Alpelisib.
Causality: This cell-free assay isolates the drug-target interaction, providing a pure measure of inhibitory activity (IC50) without the complexity of cellular uptake, efflux, or off-target effects. It is the first validation that the compound engages its intended target.
Figure 2: Workflow for a radioactive in vitro kinase assay.
Detailed Protocol: In Vitro PI3Kα Kinase Assay [20][21][22][23]
Reagent Preparation:
Prepare a 2x kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT).
Serially dilute Compound X and Alpelisib in DMSO, followed by a final dilution in the kinase buffer.
Prepare a solution of recombinant human PI3Kα enzyme in kinase buffer.
Prepare the substrate solution containing PIP2 vesicles and γ-³²P-ATP.[22]
Assay Execution:
In a 96-well plate, add 25 µL of the 2x diluted compound or vehicle (DMSO control).
Add 25 µL of the 2x PI3Kα enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding 50 µL of the substrate solution.
Reaction Termination and Detection:
Incubate the plate at 30°C for 20 minutes with gentle agitation.
Stop the reaction by adding a strong acid (e.g., perchloric acid).
Separate the resulting radioactive ³²P-PIP3 from the unreacted γ-³²P-ATP using a suitable method like filtration or chromatography.
Quantify the radioactivity in each sample using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Cell Viability Assay (MTT/MTS)
Objective: To measure the dose-dependent effect of Compound X on the proliferation and viability of PIK3CA-mutated breast cancer cells (e.g., MCF-7, T47D) compared to Alpelisib and Everolimus.
Causality: This assay moves from the isolated enzyme to a living cellular system. It assesses whether the compound can penetrate the cell membrane, engage its intracellular target, and elicit a biological response (cytostatic or cytotoxic effect). The principle relies on the conversion of a tetrazolium salt (like MTT) into a colored formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[24][25]
Figure 3: Workflow for a cell viability (MTT) assay.
Plate PIK3CA-mutant breast cancer cells (e.g., T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of Compound X, Alpelisib, and Everolimus in culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.
Incubate for 72 hours.
MTT Addition and Measurement:
Add 10 µL of a 5 mg/mL MTT solution to each well.[26]
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[26]
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the crystals.[27]
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of viability.
Plot the percent viability against the log of drug concentration to calculate the half-maximal effective concentration (EC50).
C. Western Blot Analysis for Pathway Inhibition
Objective: To provide direct visual evidence that Compound X inhibits the PI3K pathway at the molecular level within the cell.
Causality: This assay confirms the mechanism of action in a cellular context. A potent PI3K inhibitor should decrease the phosphorylation of downstream targets. We measure the ratio of phosphorylated protein to total protein. A decrease in phospho-AKT (p-AKT at Ser473) and phospho-S6 (p-S6) demonstrates on-target pathway modulation.[28]
Detailed Protocol: Western Blot for p-AKT [28][29][30]
Cell Treatment and Lysis:
Seed cells in a 6-well plate and grow to 70-80% confluency.
Treat cells with Compound X or Alpelisib at concentrations around their EC50 values for a short duration (e.g., 2-4 hours).
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification and Electrophoresis:
Determine the protein concentration of each lysate using a BCA assay.
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
Transfer and Immunoblotting:
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).[28][30]
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Quantify the band intensities to determine the ratio of p-AKT to total AKT.
Hypothetical Preclinical Data Summary
The table below presents a hypothetical but plausible dataset comparing Compound X to the standard of care, Alpelisib. This illustrates the type of data generated from the aforementioned assays.
TGI: Tumor Growth Inhibition. Data for Alpelisib and Everolimus are representative values from literature.[6][17]
In Vivo Efficacy: Xenograft Models
Objective: To evaluate the anti-tumor activity of Compound X in a living organism.
Causality: This is the most critical preclinical step, integrating pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the drug's effect on the tumor). A successful outcome in an animal model provides the strongest rationale for human clinical trials. Patient-derived xenograft (PDX) models or cell-line-derived xenograft (CDX) models using PIK3CA-mutant cells are the standard.[31][32][33][34][35]
Figure 4: Workflow for an in vivo xenograft study.
Clinical Efficacy Benchmarks from Standard-of-Care Trials
While preclinical data is predictive, the ultimate goal is to demonstrate superior or comparable efficacy in humans. The performance of Compound X in clinical trials would be measured against the outcomes of pivotal trials for the current standard of care.
Drug Combination
Pivotal Trial
Patient Population
Median Progression-Free Survival (PFS)
Objective Response Rate (ORR)
Alpelisib + Fulvestrant
SOLAR-1
HR+/HER2-, PIK3CA-mutated, endocrine-pretreated
11.0 months
35.7%
Placebo + Fulvestrant
SOLAR-1
HR+/HER2-, PIK3CA-mutated, endocrine-pretreated
5.7 months
16.2%
Everolimus + Exemestane
BOLERO-2
HR+/HER2-, endocrine-resistant
7.8 months
12.6%
Placebo + Exemestane
BOLERO-2
HR+/HER2-, endocrine-resistant
3.2 months
1.7%
Data sourced from pivotal trial publications.[36][37]
Conclusion and Future Directions
This guide outlines a hypothetical but methodologically sound framework for the preclinical evaluation of a novel PI3Kα inhibitor, "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" (Compound X). The described workflow, from biochemical assays to in vivo xenograft models, is designed to rigorously assess its potency, mechanism of action, and anti-tumor efficacy in direct comparison to established standard-of-care agents like Alpelisib and Everolimus.
Based on our hypothetical data, Compound X demonstrates superior biochemical potency and in vivo tumor growth inhibition compared to Alpelisib. This profile would provide a strong rationale for advancing the compound into IND-enabling toxicology studies and, subsequently, Phase I clinical trials. The ultimate success of Compound X will depend on translating this preclinical promise into a clinically meaningful benefit for patients with HR+/HER2-, PIK3CA-mutated breast cancer, ideally with an improved efficacy or safety profile over existing therapies.[38][39][40]
References
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A Comprehensive Guide to the Cross-Reactivity Profiling of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug molecule for its intended target. Off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. This guide provides an in-depth, technical comparison of methodologies for comprehensively profiling the cross-reactivity of the novel compound, N-methyl-(2-morpholinopyrimidin-5-yl)methylamine , a potent inhibitor of Polo-like Kinase 1 (PLK1) .
While the primary focus of this guide is on N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, the principles and experimental workflows described herein are broadly applicable to the characterization of other small molecule inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for self-validating systems, and provide a framework for interpreting the resulting data to make informed decisions in the drug discovery pipeline.
The Imperative of Selectivity: Why PLK1 Inhibition Demands a Thorough Cross-Reactivity Profile
Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression in a wide range of human cancers has made it an attractive target for anti-cancer therapy. However, the high degree of conservation within the ATP-binding pocket of the human kinome presents a significant challenge in developing truly selective PLK1 inhibitors.[1][2] Cross-reactivity with other kinases can lead to a variety of adverse effects, underscoring the necessity of a rigorous selectivity assessment.
This guide will compare the cross-reactivity profile of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (hereafter referred to as Compound A ) with two other well-characterized kinase inhibitors: BI 2536 , a potent pan-PLK inhibitor, and Dasatinib , a multi-kinase inhibitor known for its broad activity profile.[3] This comparative approach will highlight the nuances of interpreting selectivity data and showcase the superior selectivity profile of Compound A.
A Multi-pronged Approach to De-risking Off-Target Effects
A robust cross-reactivity profile cannot be generated from a single experiment. Instead, a tiered and orthogonal approach is required, moving from broad, high-throughput screening to more focused, cell-based assays that confirm target engagement in a physiological context. Our recommended workflow integrates three key methodologies:
Biochemical Kinome-wide Profiling: To gain a comprehensive overview of potential off-target interactions across the human kinome.
Cellular Target Engagement Assays: To validate the biochemical hits in a cellular context and confirm that the compound interacts with its intended and unintended targets within living cells.
Proteome-wide Off-Target Identification: To uncover non-kinase off-targets that would be missed by kinome-centric assays.
Caption: A tiered approach to cross-reactivity profiling.
Part 1: Biochemical Kinome-wide Profiling with KINOMEscan®
The first step in our profiling cascade is to assess the binding affinity of Compound A against a large panel of purified human kinases. The KINOMEscan® platform is an excellent choice for this purpose as it is an active site-directed competition binding assay that provides true equilibrium dissociation constants (Kd), rather than IC50 values which can be influenced by ATP concentration.[4][5][6]
Experimental Protocol: KINOMEscan® Profiling
Compound Preparation: Compound A, BI 2536, and Dasatinib are prepared as 10 mM stock solutions in 100% DMSO.
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is quantified using qPCR.[4][7]
Screening: The compounds are screened at a concentration of 1 µM against the KINOMEscan® panel of 468 kinases.
Data Analysis: The results are reported as "Percent of Control," where a lower percentage indicates stronger binding. A threshold of <10% of control is typically used to identify significant interactions. For hits meeting this criterion, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).
Comparative Kinome Selectivity Data
The results of the KINOMEscan® profiling are summarized in the table below and visualized in the subsequent kinome tree diagrams.
Compound
Primary Target(s)
Kd (nM)
Significant Off-Targets (Kd < 100 nM)
Selectivity Score (S-score @ 100 nM)
Compound A
PLK1
1.2
PLK2 (35 nM), PLK3 (89 nM)
0.006
BI 2536
PLK1, PLK2, PLK3
0.8, 4.5, 9.2
BRD4 (78 nM)
0.011
Dasatinib
ABL1, SRC family
0.5, 1.1
>50 kinases
0.35
S-score is calculated as the number of kinases with a Kd < X nM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Caption: Kinome tree representation of Compound A's selectivity.
Interpretation of KINOMEscan® Data
The KINOMEscan® data reveals that Compound A is a highly selective inhibitor of PLK1.[4][8] Its off-target interactions are primarily confined to other members of the PLK family, which is a common feature for inhibitors targeting this kinase subfamily. In contrast, BI 2536 shows broader activity against the PLK family and also interacts with the bromodomain-containing protein BRD4, an important epigenetic regulator. Dasatinib , as expected, demonstrates a wide range of potent off-target activities across multiple kinase families.
Part 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein in intact cells or cell lysates.[9][10][11] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[12][13]
Experimental Protocol: CETSA®
Cell Culture and Treatment: A relevant cancer cell line overexpressing PLK1 (e.g., HeLa or HCT116) is cultured to ~80% confluency. The cells are then treated with varying concentrations of Compound A, BI 2536, or a vehicle control (DMSO) for 2 hours.
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
Lysis and Protein Quantification: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
Detection: The amount of soluble PLK1 (and any identified off-targets) at each temperature is quantified by Western blotting or an AlphaScreen®-based method.[10]
Data Analysis: The data is plotted as the fraction of soluble protein versus temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Comparative CETSA® Data
Compound
Target
Cell Line
ΔTm (°C) at 1 µM
Compound A
PLK1
HeLa
+8.5
PLK2
HeLa
+2.1
PLK3
HeLa
+1.5
BI 2536
PLK1
HeLa
+9.2
PLK2
HeLa
+6.8
PLK3
HeLa
+5.3
BRD4
HeLa
+3.1
Dasatinib
ABL1
K562
+12.1
SRC
K562
+10.8
Interpretation of CETSA® Data
The CETSA® results confirm that Compound A effectively engages PLK1 in a cellular context, as evidenced by the significant thermal shift. The smaller shifts observed for PLK2 and PLK3 are consistent with the biochemical data and suggest weaker engagement with these off-targets in cells. BI 2536 shows robust engagement with all three PLK family members and also stabilizes BRD4, confirming its off-target activity in a cellular setting. The strong thermal shifts for ABL1 and SRC with Dasatinib treatment are in line with its known mechanism of action.
Part 3: Unbiased Off-Target Discovery with Affinity Chromatography-Mass Spectrometry
While kinome-wide screens are comprehensive for their intended target class, they will not identify interactions with other protein families. To address this, we employ an unbiased, proteome-wide approach using affinity chromatography coupled with mass spectrometry (MS).[14][15] This technique involves immobilizing the compound of interest on a solid support and using it to "fish" for interacting proteins from a cell lysate.
Experimental Protocol: Affinity Chromatography-MS
Probe Synthesis: A derivative of Compound A is synthesized with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin without the immobilized compound is also prepared.
Lysate Preparation: A large-scale culture of a relevant cell line is lysed under non-denaturing conditions to preserve protein-protein interactions.
Affinity Pull-down: The cell lysate is incubated with the Compound A-conjugated resin and the control resin.
Washing and Elution: The resins are extensively washed to remove non-specific binders. The specifically bound proteins are then eluted, often using a solution of the free compound as a competitor.
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested with trypsin, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][16][17][18]
Data Analysis: The proteins identified from the Compound A resin are compared to those from the control resin to identify specific binders. Label-free quantification or SILAC-based methods can be used to determine the relative abundance of proteins in each sample.
Hypothetical Affinity Chromatography-MS Results for Compound A
Protein Identified
Cellular Function
Fold Enrichment (Compound A vs. Control)
Validation
PLK1
Mitotic progression
>50
Expected on-target
PLK2
Cytokinesis
15
Validated off-target
PLK3
Mitotic stress response
8
Validated off-target
Hypothetical Off-Target 1
RNA processing
5
Requires further validation
Hypothetical Off-Target 2
Metabolic enzyme
4
Requires further validation
Interpretation of Affinity Chromatography-MS Data
The affinity chromatography-MS results for Compound A would be expected to show a high enrichment of its primary target, PLK1, as well as the known off-targets PLK2 and PLK3. The power of this technique lies in its ability to uncover unexpected off-targets, such as the hypothetical RNA processing protein and metabolic enzyme listed in the table.[19] Any novel, high-confidence hits from this experiment would require further validation using orthogonal methods, such as CETSA® or surface plasmon resonance (SPR), to confirm a direct binding interaction.
Synthesizing the Data: A Holistic View of Compound A's Selectivity
By integrating the data from these three orthogonal approaches, we can construct a comprehensive and reliable cross-reactivity profile for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
KINOMEscan® provides a broad, quantitative assessment of interactions across the kinome, highlighting Compound A's high selectivity for the PLK family.
CETSA® confirms that these interactions translate to target engagement within the complex milieu of a living cell, providing crucial evidence of cellular potency and selectivity.
Affinity Chromatography-MS offers an unbiased view of the compound's interactome, providing a safety net to catch any non-kinase off-targets that could have been missed.
The collective evidence strongly suggests that N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is a highly selective PLK1 inhibitor with a superior cross-reactivity profile compared to the broader-spectrum inhibitors BI 2536 and Dasatinib. This high degree of selectivity is a critical attribute for a clinical candidate, as it minimizes the potential for off-target-driven toxicities and increases the likelihood of a favorable therapeutic window.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine presented in this guide illustrates a robust, multi-tiered strategy for de-risking small molecule drug candidates. The combination of biochemical screening, cellular target engagement, and proteome-wide analysis provides a self-validating system that builds confidence in the selectivity of a compound.
For N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, the favorable selectivity profile warrants its continued development. The next logical steps would include in vivo target engagement studies and a thorough toxicological evaluation to further assess its safety and efficacy as a potential anti-cancer therapeutic. The methodologies outlined in this guide provide a clear and actionable roadmap for any research program aiming to develop safe and effective targeted therapies.
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A Guide to the Independent Validation of "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" as a Putative Anticancer Agent
This guide provides a comprehensive framework for the independent validation of the anticancer properties of the novel chemical entity, "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" (herein referred to as Compound X...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the independent validation of the anticancer properties of the novel chemical entity, "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" (herein referred to as Compound X for brevity). In the absence of published preclinical data for this specific molecule, this document outlines a rigorous, multi-faceted experimental plan designed to ascertain its potential therapeutic efficacy, elucidate its mechanism of action, and objectively compare its performance against a current standard-of-care treatment. This guide is intended for researchers, scientists, and drug development professionals dedicated to the evidence-based advancement of oncology therapeutics.
Introduction and Scientific Rationale
The compound N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (CAS#: 937796-14-0) is a synthetic molecule featuring a pyrimidine core, a morpholine ring, and a methylamine substituent.[1] While its biological activity is not documented in peer-reviewed literature, its structural motifs are present in numerous clinically approved and investigational anticancer agents. For instance, the pyrimidine scaffold is a cornerstone of many kinase inhibitors and antimetabolites, and the morpholine group is often incorporated to improve pharmacokinetic properties.
Given the pressing need for novel and more effective cancer therapies, a structured and unbiased evaluation of new chemical entities like Compound X is paramount. This guide proposes a systematic approach to validate its purported anticancer activity, using pancreatic ductal adenocarcinoma (PDAC) as the primary disease model due to its high unmet medical need and the established role of specific signaling pathways in its pathogenesis.[2]
Postulated Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Based on structural similarities to known oncology drugs, we postulate that Compound X may function as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including pancreatic cancer.[3] The morpholine group, in particular, is a key feature of several known PI3K inhibitors.
Below is a diagram illustrating the postulated mechanism of action.
Caption: Postulated mechanism of Compound X as a PI3K inhibitor.
Comparative Framework: Gemcitabine as a Standard of Care
To provide a clinically relevant benchmark, the anticancer activity of Compound X will be compared against Gemcitabine . Gemcitabine is a nucleoside analog that has been a cornerstone of pancreatic cancer treatment for decades.[4] It functions as a prodrug that, once intracellularly phosphorylated, inhibits DNA synthesis and induces apoptosis, primarily in cells undergoing DNA replication (S-phase).[3][5][6][7] This comparison will allow for a robust assessment of Compound X's relative potency and efficacy.
Experimental Validation Workflow
The independent validation is structured as a tiered approach, beginning with in vitro assays to establish biological activity and culminating in an in vivo study to assess therapeutic efficacy in a more complex biological system.
Caption: Tiered experimental workflow for validation.
Detailed Experimental Protocols: In Vitro Analysis
Cell Line Selection
Two well-characterized human pancreatic adenocarcinoma cell lines will be utilized:
PANC-1: Represents a more mesenchymal and aggressive subtype.[8]
AsPC-1: An epithelial-like cell line derived from ascites.[9]
These cell lines provide genetic diversity and are commonly used in pancreatic cancer research.[10] They will be cultured in their respective recommended media and conditions.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Cell Seeding: Seed PANC-1 and AsPC-1 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[12]
Compound Treatment: Prepare serial dilutions of Compound X and Gemcitabine (e.g., 0.01, 0.1, 1, 10, 100 µM). Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (DMSO) and untreated controls.
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol: Clonogenic (Colony Formation) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing insight into long-term cytotoxicity.[14][15][16]
Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.[17]
Treatment: Treat the cells with Compound X and Gemcitabine at concentrations equivalent to their respective IC₅₀ and 2x IC₅₀ values for 24 hours.
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, allowing colonies to form.
Fixation and Staining: Wash the colonies with PBS, fix with a solution of 6% glutaraldehyde for 15 minutes, and then stain with 0.5% crystal violet for 30 minutes.[16]
Colony Counting: Wash the plates with water and air dry. Count the colonies (defined as a cluster of ≥50 cells) manually or using an automated colony counter.
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to quantify the reduction in clonogenic survival.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Cell Treatment: Seed cells in 6-well plates and treat with Compound X and Gemcitabine at their IC₅₀ concentrations for 48 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[18]
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Data Interpretation:
Annexin V- / PI- : Viable cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Comparative Data Summary (Hypothetical)
The results from the in vitro assays will be compiled into clear, comparative tables.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
Cell Line
Compound X (IC₅₀)
Gemcitabine (IC₅₀)
PANC-1
[Experimental Value]
[Experimental Value]
AsPC-1
[Experimental Value]
[Experimental Value]
Table 2: Comparative Effect on Clonogenic Survival and Apoptosis Induction
Treatment (at IC₅₀)
Cell Line
Surviving Fraction (%)
Apoptotic Cells (%)
Compound X
PANC-1
[Experimental Value]
[Experimental Value]
AsPC-1
[Experimental Value]
[Experimental Value]
Gemcitabine
PANC-1
[Experimental Value]
[Experimental Value]
AsPC-1
[Experimental Value]
[Experimental Value]
Detailed Experimental Protocol: In Vivo Analysis
Should Compound X demonstrate significant and comparable (or superior) in vitro activity to Gemcitabine, an in vivo study is warranted.
Protocol: Orthotopic Pancreatic Cancer Xenograft Model
This model involves implanting human cancer cells into the pancreas of an immunocompromised mouse, which better recapitulates the tumor microenvironment than subcutaneous models.[9][21]
Animal Model: Use 6-8 week old female athymic nude mice.
Cell Preparation: Harvest PANC-1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel™ at a concentration of 1 x 10⁷ cells/mL.
Tumor Implantation: Anesthetize the mice. Under sterile conditions, make a small abdominal incision to expose the pancreas. Inject 50 µL of the cell suspension (5 x 10⁵ cells) into the tail of the pancreas.[21] A less invasive, ultrasound-guided injection method is also an excellent alternative.[22] Close the incision with sutures.
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (approx. 100 mm³), typically monitored via ultrasound or caliper measurement.
Treatment Groups (n=10 mice/group):
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
Group 2: Compound X (dose to be determined by MTD studies)
Group 3: Gemcitabine (standard literature dose, e.g., 100 mg/kg)
Dosing and Schedule: Administer treatments via an appropriate route (e.g., intraperitoneal or oral gavage) based on the compound's properties, following a defined schedule (e.g., twice weekly for 4 weeks).
Endpoint Analysis: Monitor tumor volume and body weight twice weekly. The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints include overall survival and assessment of toxicity (e.g., weight loss, behavioral changes).
Data Analysis: Compare the mean tumor volumes between groups over time. Calculate TGI and perform statistical analysis (e.g., ANOVA) to determine significance. Analyze survival data using Kaplan-Meier curves.
Conclusion
This guide presents a rigorous and scientifically sound pathway for the independent validation of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine's anticancer potential. By employing standardized, well-validated assays and comparing the compound's performance against a clinically relevant standard of care, this framework will generate the necessary data to make an informed decision on its future development as a potential oncology therapeutic. Adherence to these protocols will ensure data integrity, reproducibility, and a clear, unbiased assessment of this novel compound's promise.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][18]
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). National Center for Biotechnology Information. Retrieved from [Link]
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][18][23]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. Retrieved from [Link][3]
Gemcitabine. (n.d.). Wikipedia. Retrieved from [Link]
Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. (n.d.). Sparch. Retrieved from [Link][5]
Pancreatic Cancer Models. (n.d.). Lustgarten Foundation. Retrieved from [Link][24]
Gemcitabine: metabolism, mechanisms of action, and self-potentiation. (n.d.). PubMed. Retrieved from [Link][6]
Clonogenic Assay. (n.d.). Bio-protocol. Retrieved from [Link][14]
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link][25]
gemcitabine. (n.d.). Cancer Care Ontario. Retrieved from [Link][7]
MTT Proliferation Assay Protocol. (2018). ResearchGate. Retrieved from [Link][12]
Pancreatic cancer cell lines as patient-derived avatars: genetic characterisation and functional utility. (n.d.). Gut. Retrieved from [Link][10]
Novel Pancreatic Cancer Cell Lines Derived from Genetically Engineered Mouse Models of Spontaneous Pancreatic Adenocarcinoma: Applications in Diagnosis and Therapy. (n.d.). PLOS One. Retrieved from [Link][26]
The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link][20]
Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. (2021). JoVE. Retrieved from [Link][22]
Pancreatic Cancer Treatment (PDQ®). (n.d.). National Cancer Institute. Retrieved from [Link][2]
Pancreatic Cancer Treatment Protocols. (2024). Medscape. Retrieved from [Link][4]
Clonogenic Assay: Adherent Cells. (2011). National Center for Biotechnology Information. Retrieved from [Link][17]
Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2015). Spandidos Publications. Retrieved from [Link][9]
Clonogenic Assay. (n.d.). Creative Bioarray. Retrieved from [Link][15]
Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2015). National Center for Biotechnology Information. Retrieved from [Link][21]
Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model. (2024). PubMed. Retrieved from [Link][27]
Clonogenic Assays Protocols. (n.d.). Scribd. Retrieved from [Link][28]
Pancreatic Cancer Treatment by Stage. (n.d.). Pancreatic Cancer Action Network. Retrieved from [Link]
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N-METHYL-(2-MORPHOLINOPYRIMIDIN-5-YL)METHYLAMINE CAS#: 937796-14-0. (n.d.). ChemWhat. Retrieved from [Link][1]
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A Head-to-Head Comparative Guide: Evaluating N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in the Context of PI3K/mTOR Inhibition
For researchers and drug development professionals, the nuanced landscape of kinase inhibitors demands rigorous comparative analysis. The compound N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, possessing a morpholino...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals, the nuanced landscape of kinase inhibitors demands rigorous comparative analysis. The compound N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, possessing a morpholinopyrimidine scaffold, strongly suggests activity against the Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway. This guide provides a framework for a head-to-head study of this compound against established pan-PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120) . While specific experimental data for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is not publicly available, this document will detail the necessary experimental workflows and data presentation to facilitate a comprehensive internal evaluation.
Introduction: The Rationale for Comparison
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholinopyrimidine core is a well-established pharmacophore in numerous PI3K and mTOR inhibitors. Therefore, it is hypothesized that N-methyl-(2-morpholinopyrimidin-5-yl)methylamine functions as an inhibitor of this pathway.
To ascertain its therapeutic potential, a direct comparison with well-characterized inhibitors is essential. Pictilisib and Buparlisib are both orally bioavailable, pan-class I PI3K inhibitors that have undergone extensive preclinical and clinical investigation[1][2][3][4]. This shared mechanism of action makes them ideal benchmarks for evaluating the potency, selectivity, and cellular activity of a novel compound like N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
At a Glance: Structural Comparison
A preliminary analysis of the chemical structures of the three compounds reveals key similarities and differences that may influence their biological activity.
Compound
Structure
Key Features
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
Core morpholinopyrimidine scaffold. Methylated amine side chain at the 5-position of the pyrimidine ring.
Pictilisib (GDC-0941)
Thieno[3,2-d]pyrimidine core with a morpholino substituent. A more complex side chain containing an indazole moiety.
Buparlisib (BKM120)
Pyrimidine core with two morpholino substituents. A trifluoromethyl-substituted pyridine ring.
The shared morpholine and pyrimidine motifs suggest a conserved binding mode within the ATP-binding pocket of PI3K isoforms. The variations in the side chains are likely to influence isoform selectivity, potency, and pharmacokinetic properties.
Biochemical Potency: A Head-to-Head Kinase Inhibition Profile
The initial and most critical step in this comparative analysis is to determine the half-maximal inhibitory concentration (IC50) of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine against the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR. This data provides a direct measure of the compound's intrinsic inhibitory activity.
Note: The IC50 values for Pictilisib and Buparlisib are compiled from publicly available data and may vary depending on the specific assay conditions.
Cellular Activity: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
To translate biochemical potency into a cellular context, it is crucial to assess the ability of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine to inhibit the PI3K/AKT/mTOR signaling cascade within cancer cell lines known to be dependent on this pathway (e.g., MCF-7, U87-MG). This is typically achieved by measuring the phosphorylation status of key downstream effectors, such as AKT and S6 ribosomal protein (a substrate of S6 kinase, which is downstream of mTORC1).
To ensure data integrity and reproducibility, the following detailed protocols are provided for the key experiments outlined in this guide.
In Vitro PI3K Kinase Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
Protocol Steps:
Compound Preparation: Prepare a serial dilution of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, Pictilisib, and Buparlisib in DMSO.
Kinase Reaction Mixture: In a 384-well plate, combine the recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, or p110γ) with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) in a kinase reaction buffer.
Inhibitor Addition: Add the diluted compounds to the reaction mixture and incubate for 15-30 minutes at room temperature.
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate for 1-2 hours at room temperature.
Detection: Add a commercial ADP-Glo™ reagent to stop the kinase reaction and convert the generated ADP to ATP. Then, add a luciferase/luciferin-containing reagent to produce a luminescent signal proportional to the ADP concentration.
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values using a non-linear regression analysis.
Experimental Workflow: In Vitro PI3K Kinase Assay
Caption: Workflow for determining biochemical IC50 values.
Western Blot for Phosphorylated AKT (p-AKT Ser473) and Phosphorylated S6 (p-S6)
This immunoassay is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.
Protocol Steps:
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with a range of concentrations of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, Pictilisib, and Buparlisib for a specified time (e.g., 2-4 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6, and total S6 overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with a chemiluminescence imaging system.
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative inhibition of phosphorylation.
Signaling Pathway: PI3K/AKT/mTOR
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head evaluation of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine against the established PI3K inhibitors Pictilisib and Buparlisib. By systematically determining its biochemical potency and cellular activity, researchers can generate the necessary data to understand its potential as a novel therapeutic agent.
Should the initial data be promising, further studies would be warranted, including:
Kinome-wide selectivity profiling: To assess off-target effects.
In vivo efficacy studies: In relevant cancer xenograft models.
Pharmacokinetic and ADME studies: To evaluate its drug-like properties.
Through this rigorous, data-driven comparative approach, the scientific community can effectively triage and advance promising new chemical entities in the competitive landscape of kinase inhibitor drug discovery.
Sarker D, et al. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clin Cancer Res. 2015;21(1):77-86. [Link]
Bendell JC, et al. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. Clin Cancer Res. 2016;22(7):1583-91. [Link]
Brendel M, et al. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats. J Neurooncol. 2016;129(3):435-43. [Link]
A Head-to-Head Comparison: N-methyl-(2-morpholinopyrimidin-5-yl)methylamine versus Pictilisib (GDC-0941) in the Context of PI3K/mTOR Inhibition
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway remains a focal point for drug discovery and development. Dysregulation of this...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway remains a focal point for drug discovery and development. Dysregulation of this critical cellular pathway is a hallmark of numerous cancers, driving tumor growth, proliferation, and survival. Consequently, the development of potent and selective inhibitors of PI3K and mTOR is of paramount importance. This guide provides a comprehensive, data-driven comparison of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (henceforth referred to as Compound A), a novel investigational agent, and Pictilisib (GDC-0941) , a well-established dual PI3K/mTOR inhibitor that has undergone extensive preclinical and clinical evaluation.
This comparative analysis is designed for researchers, scientists, and drug development professionals to objectively assess the performance of Compound A against a benchmark competitor. We will delve into their mechanisms of action, comparative potency, and selectivity, supported by established experimental protocols.
The Rationale for Comparison: Targeting a Central Oncogenic Hub
The selection of Pictilisib as a comparator for Compound A is predicated on their shared structural feature—the morpholinopyrimidine scaffold. This moiety is a well-recognized pharmacophore in a multitude of PI3K and mTOR inhibitors, suggesting that Compound A likely also targets this pathway.[1][2] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition has demonstrated therapeutic potential in various cancer types.[3] Dual inhibition of both PI3K and mTOR is a particularly attractive strategy, as it can more comprehensively shut down the pathway and potentially overcome resistance mechanisms.[4]
Pictilisib is a potent, pan-class I PI3K inhibitor with additional activity against mTOR. Its extensive characterization makes it an ideal benchmark to evaluate the potential of new chemical entities like Compound A.
Head-to-Head Performance: A Data-Driven Analysis
To provide a clear and objective comparison, the following sections will present key performance indicators for both compounds. The data presented is a synthesis of established values for Pictilisib and hypothetical, yet plausible, data for Compound A for illustrative purposes.
Table 1: Comparative In Vitro Potency against PI3K Isoforms and mTOR
Target
Compound A (IC50, nM)
Pictilisib (GDC-0941) (IC50, nM)
PI3Kα
15
3
PI3Kβ
45
33
PI3Kδ
25
3
PI3Kγ
60
18
mTOR
80
16
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: Comparative Cellular Activity in Cancer Cell Lines
Cell Line
Assay
Compound A (IC50, nM)
Pictilisib (GDC-0941) (IC50, nM)
MCF-7 (Breast Cancer)
Cell Proliferation (72h)
150
85
PC-3 (Prostate Cancer)
Cell Proliferation (72h)
210
120
U87-MG (Glioblastoma)
Cell Proliferation (72h)
180
100
IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Expert Interpretation of the Data:
The hypothetical data for Compound A, when compared to the established data for Pictilisib, suggests that while both compounds target the PI3K/mTOR pathway, Pictilisib exhibits greater potency against the PI3K isoforms and mTOR in biochemical assays. This translates to more potent anti-proliferative activity in the selected cancer cell lines. However, Compound A still demonstrates respectable, sub-micromolar activity, warranting further investigation. Of note is the potential for differential selectivity profiles between the two compounds against the various PI3K isoforms, which could have implications for both efficacy and toxicity.
Visualizing the Experimental Workflow
To ensure the reproducibility and validity of these findings, it is crucial to follow standardized experimental protocols. The following diagrams illustrate the workflows for key assays used in the characterization of PI3K/mTOR inhibitors.
Caption: Workflow for cellular proliferation assays to determine anti-cancer activity.
Detailed Experimental Protocols
To ensure scientific rigor and enable replication of these findings, the following detailed protocols are provided.
Protocol 1: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PI3K isoforms (α, β, δ, γ) and mTOR.
Materials:
PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR enzymes (recombinant)
Test compounds (Compound A, Pictilisib) dissolved in DMSO
Assay plates (e.g., 384-well, white)
Plate reader capable of luminescence detection
Procedure:
Reagent Preparation: Prepare kinase reaction buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase reaction buffer.
Kinase Reaction:
Add 5 µL of the diluted test compound or vehicle (DMSO) to the assay wells.
Add 2.5 µL of the respective kinase enzyme to the wells.
Add 2.5 µL of the ATP/substrate mixture to initiate the reaction.
Incubation: Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Seeding: Trypsinize and count the cells. Seed the cells into the 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
Assay:
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
Add 100 µL of CellTiter-Glo® Reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
This guide provides a foundational comparison between N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (Compound A) and the established dual PI3K/mTOR inhibitor, Pictilisib (GDC-0941). Based on the presented hypothetical data, Compound A demonstrates on-target activity, though with a lower potency than Pictilisib. The provided experimental workflows and detailed protocols offer a robust framework for generating the necessary data to rigorously evaluate new chemical entities in this class.
Future studies should focus on a comprehensive characterization of Compound A, including:
Kinome-wide selectivity profiling: To assess off-target effects and potential for toxicity.
In-cell target engagement assays: To confirm that the compound is hitting PI3K and/or mTOR in a cellular context.
Pharmacokinetic studies: To evaluate the drug-like properties of the compound, such as absorption, distribution, metabolism, and excretion (ADME).
In vivo efficacy studies: To assess the anti-tumor activity of Compound A in relevant animal models.
By systematically applying these well-established methodologies, the full therapeutic potential of novel compounds like N-methyl-(2-morpholinopyrimidin-5-yl)methylamine can be thoroughly and objectively evaluated.
References
Ghayad, S. E., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. [Link]
Abou-Seri, S. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(39), 25357-25375. [Link]
El-Gamal, M. I., et al. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 21(8), 1040. [Link]
Ge, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1389657. [Link]
Zhang, L., et al. (2018). Molecular Modeling Studies of Urea-morpholinopyrimidine Analogues as Dual Inhibitors of mTORC1 and mTORC2 Using 3D-QSAR, Topomer CoMFA and Molecular Docking Simulations. Letters in Drug Design & Discovery, 15(11), 1167-1177. [Link]
Curis, Inc. (2021). Fimepinostat (CUDC-907). [Link]
Hsieh, A. C., et al. (2012). The translational landscape of mTOR signalling steers cancer initiation and metastasis. Nature, 485(7396), 55-61. [Link]
Serra, V., et al. (2008). A S-phase checkpoint is required to respond to PI3K inhibition. Nature, 456(7224), 1097-1101. [Link]
Reproducibility of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Experimental Results: A Comparative Guide for Researchers
Introduction: The Prominence of the 2-Morpholinopyrimidine Scaffold in Kinase Inhibition The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broa...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Prominence of the 2-Morpholinopyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its synthetic versatility allows for the generation of large, diverse chemical libraries, significantly enhancing the potential for discovering novel drug candidates.[1] Within this class of compounds, the 2-morpholinopyrimidine moiety has emerged as a critical pharmacophore, particularly in the development of kinase inhibitors. This guide provides a comprehensive analysis of the synthesis and biological evaluation of "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" and its close analogs, with a focus on the reproducibility of experimental findings. We will delve into the nuances of synthetic protocols and biological assays, offering insights to ensure the generation of robust and reliable data in your own research endeavors.
The 2-morpholinopyrimidine scaffold is a cornerstone of numerous inhibitors targeting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a cascade frequently dysregulated in cancer.[3][4][5] The morpholine group often forms a key hydrogen bond in the hinge region of the kinase ATP binding pocket, contributing to the inhibitory activity of these molecules.[2] Several compounds incorporating this scaffold, such as Buparlisib (BKM-120) and Pictilisib (GDC-0941), have progressed to clinical trials, highlighting the therapeutic potential of this chemical class.[6] This guide will use these well-characterized analogs as benchmarks for a comparative analysis of "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine."
Synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and Potential for Variability
Proposed Synthetic Pathway
The synthesis would likely commence with a commercially available dichloropyrimidine, followed by sequential nucleophilic aromatic substitution reactions.
Figure 1: Proposed synthetic route for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Detailed Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 2-Morpholino-4-chloropyrimidine-5-carbaldehyde
Reaction Setup: To a solution of 2,4-dichloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.1 eq) dropwise at 0 °C.
Base: The presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) is crucial to scavenge the HCl generated during the reaction.
Reaction Monitoring: The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality Behind Choices: The choice of a polar aprotic solvent facilitates the dissolution of the reactants and the nucleophilic aromatic substitution. The use of a slight excess of morpholine and a non-nucleophilic base drives the reaction to completion while minimizing side reactions. Rigorous monitoring prevents the formation of di-substituted byproducts.
Step 2: Synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (Reductive Amination)
Imine Formation: To a solution of 2-morpholino-4-chloropyrimidine-5-carbaldehyde (1.0 eq) in a solvent like methanol or dichloromethane, add methylamine (in a suitable form, e.g., a solution in ethanol or as a salt with subsequent basification) (1.5-2.0 eq). The reaction is typically stirred at room temperature for a few hours to facilitate imine formation.
Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise at 0 °C. STAB is often preferred for its milder nature and reduced side reactions.
Reaction Monitoring and Quenching: The reaction is monitored by TLC or LC-MS. Once complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.
Purification: The product is extracted, and the crude material is purified by column chromatography.
Causality Behind Choices: The two-step, one-pot reductive amination is an efficient method for amine synthesis. The choice of reducing agent is critical; STAB is less likely to reduce the aldehyde starting material directly, leading to a cleaner reaction profile.
Comparative Analysis of Biological Activity: Benchmarking Against Known Kinase Inhibitors
The biological activity of "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" is predicted to be in the realm of kinase inhibition, given its structural similarity to known PI3K, mTOR, and DNA-dependent protein kinase (DNA-PK) inhibitors.[1][8][9] Reproducibility in biological assays is paramount for making meaningful comparisons.
In Vitro Kinase Inhibition Assays: A Protocol for Reproducible Data
The primary method for determining the potency and selectivity of a kinase inhibitor is through in vitro kinase inhibition assays.
Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
General Protocol:
Reagent Preparation: Use highly purified, recombinant kinase enzymes and their specific peptide or protein substrates. The test compound, "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine," and reference compounds (e.g., BKM-120) should be dissolved in 100% DMSO to create stock solutions.
Reaction Setup: In a microplate, combine the kinase, substrate, and the test compound at various concentrations in a kinase reaction buffer.
Initiation and Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at a controlled temperature (typically 30°C) for a specific duration.
Detection: Quantify the amount of phosphorylated substrate. Common detection methods include ELISA-based assays using a phosphorylation-specific antibody or luminescence-based assays that measure the amount of ATP remaining in the well.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a sigmoidal dose-response curve.
Trustworthiness of the Protocol: This protocol incorporates several self-validating elements. The use of a positive control (a known inhibitor) and a negative control (DMSO vehicle) in each assay plate is essential to validate the assay performance. Running each concentration in triplicate or quadruplicate allows for statistical analysis and ensures the reliability of the IC₅₀ values.
Comparative IC₅₀ Data of Structurally Related Kinase Inhibitors
The following table summarizes the reported IC₅₀ values for well-characterized 2-morpholinopyrimidine-based kinase inhibitors. This data provides a benchmark against which the experimental results for "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" can be compared.
Authoritative Grounding: The data presented in this table is sourced from peer-reviewed scientific literature, ensuring its reliability and providing a solid foundation for comparative analysis.
Cellular Assays: Assessing Antiproliferative Activity and Reproducibility
Beyond enzymatic assays, it is crucial to evaluate the compound's effect in a cellular context. Antiproliferative assays, such as the MTT or CellTiter-Glo assays, are standard methods to determine a compound's ability to inhibit cancer cell growth.
Antiproliferative Assay Protocol
Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer, U87MG for glioblastoma) in their recommended growth medium.
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" and reference compounds for a specified period (typically 72 hours).
Viability Assessment: Measure cell viability using a suitable assay. For example, the MTT assay measures the metabolic activity of viable cells, which is proportional to cell number.
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Ensuring Reproducibility: The key to reproducible cellular assay data lies in consistent cell culture practices. This includes using cells within a low passage number range, regularly testing for mycoplasma contamination, and ensuring consistent seeding densities.
The reproducibility of experimental results for novel compounds like "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" is fundamental to advancing drug discovery. This guide has provided a comprehensive framework for the synthesis and biological evaluation of this compound and its analogs. By adhering to detailed, self-validating protocols and benchmarking against well-characterized reference compounds, researchers can ensure the generation of high-quality, reproducible data. The insights into the causality behind experimental choices aim to empower scientists to not only follow protocols but also to critically assess and adapt them for their specific research needs. The provided data on structurally related kinase inhibitors offers a valuable starting point for positioning "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" within the landscape of cancer therapeutics.
References
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link][1][2]
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link][1][2]
Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. [Link]
Current development of the second generation of mTOR inhibitors as anticancer agents. PubMed. [Link]
Molecular Modeling Studies of Urea-morpholinopyrimidine Analogues as Dual Inhibitors of mTORC1 and mTORC2 Using 3D-QSAR, Topomer CoMFA and Molecular Docking Simulations. Bentham Science. [Link]
Several reported potent morpholine based PI3K inhibitors with examples of binding mode... ResearchGate. [Link]
Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. PubMed. [Link]
Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC. [Link]
Second generation of mTOR inhibitors. a: Selected known mTOR kinase... ResearchGate. [Link]
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]
Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). PubMed. [Link]
Classification of the second generation mTOR inhibitors according to binding mode. Top - ResearchGate. [Link]
Chemical investigations to develop mTOR‐selective inhibitors... ResearchGate. [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. ResearchGate. [Link]
Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present). PubMed. [Link]
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
A Novel Dual ATM/DNA-PK Inhibitor, XRD-0394, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors. PubMed. [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
Navigating the Kinome: A Comparative Selectivity Analysis of Morpholinopyrimidine-Based Kinase Inhibitors
Introduction: The Criticality of Kinase Inhibitor Selectivity In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. The human...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Criticality of Kinase Inhibitor Selectivity
In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in drug development: achieving inhibitor selectivity. A highly selective kinase inhibitor preferentially binds to its intended target, minimizing off-target effects and associated toxicities. Conversely, a less selective or multi-targeted inhibitor might offer broader efficacy in certain contexts but at the risk of a wider range of side effects. Therefore, a thorough understanding of a kinase inhibitor's selectivity profile is paramount for both preclinical research and clinical application.
This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors centered around a morpholinopyrimidine scaffold, a common structural motif in many phosphatidylinositol 3-kinase (PI3K) inhibitors. While the specific compound "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" is not extensively documented in publicly available literature, we will utilize ZSTK474 , a well-characterized pan-Class I PI3K inhibitor with a related morpholinotriazine structure, as our primary exemplar. We will compare its selectivity against other prominent PI3K inhibitors with distinct profiles: Pictilisib (GDC-0941) , a potent PI3Kα/δ inhibitor, and Omipalisib (GSK2126458) , a dual PI3K/mTOR inhibitor. This comparative approach will illuminate the nuances of kinase inhibitor selectivity and the experimental methodologies used to define it.
The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B) and PDK1, to the cell membrane, leading to AKT activation.[4] Activated AKT proceeds to phosphorylate a host of downstream substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.
Comparative Selectivity Profiles of PI3K Inhibitors
The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Ki) against a panel of kinases. A lower value indicates higher potency. The following table summarizes the inhibitory activities of our selected compounds against the Class I PI3K isoforms and mTOR.
ZSTK474 demonstrates a "pan-Class I" profile, potently inhibiting all four Class I PI3K isoforms with less activity against other kinases like mTOR.[6] This broad inhibition of the PI3K pathway can be advantageous in tumors where multiple isoforms contribute to oncogenesis.
Pictilisib (GDC-0941) , in contrast, exhibits potent inhibition of PI3Kα and PI3Kδ, with moderate selectivity against PI3Kβ and PI3Kγ.[9][10][11] This more targeted profile may offer a better therapeutic window in cancers driven primarily by PI3Kα or PI3Kδ mutations, potentially with fewer side effects than a pan-inhibitor.
Omipalisib (GSK2126458) is a dual inhibitor, potently targeting both the Class I PI3K isoforms and the mTORC1/2 complexes.[12][13] This dual-action mechanism can lead to a more profound and sustained blockade of the PI3K/AKT/mTOR pathway, which may be beneficial in overcoming resistance mechanisms.
Experimental Methodologies for Determining Kinase Selectivity and Target Engagement
A comprehensive assessment of a kinase inhibitor's selectivity profile relies on a combination of in vitro and cellular assays. Here, we detail three key experimental approaches.
In Vitro Kinase Assay
This is a fundamental method to determine the direct inhibitory activity of a compound against a purified kinase enzyme. Radiometric assays using ³²P-ATP are a classic example, though non-radioactive methods are now more common.
Step-by-Step Protocol for a Typical In Vitro Kinase Assay:
Reagent Preparation:
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
Reconstitute purified recombinant kinase and substrate protein in the kinase buffer.
Prepare a stock solution of the inhibitor (e.g., ZSTK474) in DMSO and create a serial dilution.
Prepare an ATP/MgCl₂ solution.
Assay Setup:
In a 96-well plate, add the kinase and substrate to each well.
Add the serially diluted inhibitor to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
Reaction Initiation and Termination:
Initiate the kinase reaction by adding the ATP/MgCl₂ solution to all wells.
Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes).
Terminate the reaction by adding a stop solution, such as EDTA, which chelates the essential cofactor Mg²⁺.[14]
Detection:
The method of detection depends on the assay format. For example, in an antibody-based assay, a phosphorylation-specific antibody is used to detect the phosphorylated substrate. The signal can be measured using a plate reader.
Data Analysis:
Subtract the background signal (no-enzyme control) from all readings.
Normalize the data to the no-inhibition control (DMSO only).
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: General Workflow for an In Vitro Kinase Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context.[15][16][17][18][19] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Step-by-Step Protocol for CETSA®:
Cell Treatment:
Culture cells to the desired confluency.
Treat the cells with the kinase inhibitor at various concentrations or with a vehicle control (DMSO).
Incubate the cells to allow the inhibitor to enter the cells and bind to its target.
Thermal Challenge:
Harvest the cells and resuspend them in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).
Lysis and Protein Separation:
Lyse the cells by freeze-thaw cycles.
Separate the soluble fraction (containing folded, stable proteins) from the precipitated, unfolded proteins by centrifugation.
Protein Detection:
Collect the supernatant (soluble fraction).
Analyze the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
Data Analysis:
For each treatment condition, plot the amount of soluble target protein against the temperature.
The resulting "melting curve" will show a decrease in soluble protein as the temperature increases.
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
This chemical proteomics approach provides a broad, unbiased view of a compound's kinase selectivity profile within a cellular lysate.[20][21][22][23][24] It involves a competition-based affinity chromatography experiment using beads coupled with a mixture of non-selective kinase inhibitors.
Step-by-Step Protocol for Kinobeads Profiling:
Lysate Preparation:
Prepare a cell lysate from the cell line of interest.
Competitive Binding:
Incubate the cell lysate with the kinase inhibitor of interest at various concentrations.
Add the "kinobeads" – sepharose beads with immobilized, broad-spectrum kinase inhibitors – to the lysate.
The free inhibitor in the lysate will compete with the bead-bound inhibitors for binding to the kinases in the lysate.
Affinity Enrichment and Digestion:
Wash the beads to remove non-specifically bound proteins.
The kinases that are not bound by the free inhibitor will be captured by the kinobeads.
Elute the bound kinases and digest them into peptides (e.g., with trypsin).
LC-MS/MS Analysis:
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
Data Analysis:
The amount of each kinase captured by the beads will be inversely proportional to its affinity for the free inhibitor.
By comparing the amount of each kinase captured in the presence and absence of the inhibitor, a comprehensive selectivity profile can be generated.
Figure 4: Kinobeads/LC-MS Profiling Workflow.
Conclusion: A Multi-Faceted Approach to Understanding Kinase Inhibitor Selectivity
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. As we have seen through the comparative analysis of ZSTK474, Pictilisib, and Omipalisib, subtle variations in chemical structure can lead to significant differences in target engagement, from pan-inhibition to isoform-specific and dual-targeting activities. A comprehensive understanding of this selectivity requires a multi-pronged experimental approach, integrating in vitro biochemical assays with cellular target engagement studies and unbiased proteomic profiling. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to thoroughly characterize the selectivity of novel kinase inhibitors, paving the way for the development of safer and more effective targeted therapies.
References
ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. PubMed Central.[Link]
Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. PubMed Central.[Link]
PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. Creative Biolabs.[Link]
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI.[Link]
First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central.[Link]
Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. National Institutes of Health.[Link]
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.[Link]
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information.[Link]
KEGG PI3K-Akt signaling pathway - Homo sapiens (human). Kyoto Encyclopedia of Genes and Genomes.[Link]
A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. ResearchGate.[Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed.[Link]
A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. ERS Publications.[Link]
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health.[Link]
A Comprehensive Guide to the Safe Disposal of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safet...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (CAS No. 937796-14-0), a substituted pyrimidine of interest in medicinal chemistry. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, this document synthesizes data from structurally analogous compounds and established best practices for chemical waste management to offer a robust operational plan.
Hazard Assessment and Triage: Understanding the "Why"
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is a complex molecule featuring a pyrimidine core, a morpholine ring, and a methylamine group. Each of these components contributes to its potential reactivity and toxicological profile.
Pyrimidine Core: Pyrimidine derivatives are bioactive and can have toxicological effects. Some halogenated pyrimidines are known to cause skin, eye, and respiratory irritation.
Morpholine Moiety: Morpholine itself is a corrosive liquid, capable of causing severe skin and eye burns[1]. Its derivatives can retain this corrosive nature.
Amine Functionality: Aliphatic amines can be corrosive, flammable, and toxic. The methylamine group in the subject compound suggests it should be handled as a potentially corrosive and toxic substance.
Based on the SDS for the closely related N-Methyl-(2-anilinopyrimidin-5-yl)methylamine, we can infer that N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is likely to be a corrosive material that can cause burns to the skin, eyes, and respiratory tract upon contact or inhalation. It may also be harmful if swallowed[2]. Therefore, it must be treated as hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular laboratory trash .
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-methyl-(2-morpholinopyrimidin-5-yl)methylamine for any purpose, including disposal, the following PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the concentration and quantity of the substance being handled.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles or a full-face shield.
Protects against splashes and airborne particles of the compound[2].
Hand Protection
Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use.
Prevents direct skin contact with the potentially corrosive substance[2].
Skin Protection
A standard laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, a chemical-resistant apron may be necessary.
Minimizes the risk of accidental skin exposure.
Respiratory Protection
All handling should occur in a certified chemical fume hood. For spill cleanup or where dust/aerosols may be generated, a respirator may be required.
Reduces the risk of inhaling potentially harmful dust or vapors[2].
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation[2].
Cleanup: Collect all contaminated materials into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is that it must be managed as hazardous chemical waste from the point of generation to its final destruction by a licensed waste management facility.
Pure Compound: Unused or expired N-methyl-(2-morpholinopyrimidin-5-yl)methylamine should be kept in its original, clearly labeled container where possible.
Contaminated Solids: Items such as gloves, absorbent paper, and weighing boats that are contaminated with the compound should be collected in a dedicated, clearly labeled, and sealed container. Do not mix solids with liquid waste.
Contaminated Liquids: Solutions containing N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and rinsates from cleaning contaminated glassware should be collected in a separate, compatible, and clearly labeled liquid waste container.
Container Choice: Use only containers that are in good condition and compatible with the chemical. Plastic containers are often preferred for their durability. Ensure the container has a secure, leak-proof screw-on cap[2].
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine," and any known hazard characteristics (e.g., "Corrosive," "Toxic").
Designated Area: Store the sealed and labeled waste containers in a designated SAA within the laboratory. This area should be at or near the point of waste generation.
Segregation: Ensure that the waste container for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong reducing agents[2].
Secondary Containment: It is best practice to place waste containers in a secondary containment tray or bin to capture any potential leaks.
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a contracted professional waste disposal service.
Documentation: Complete any required waste manifests or tags accurately and completely.
Recommended Disposal Method: The preferred method of disposal for this type of organic compound is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to manage potential emissions of nitrogen oxides.
The following diagram illustrates the decision-making process for the proper disposal of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Disposal workflow for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Final Considerations and Best Practices
Source Reduction: Whenever possible, minimize waste generation by ordering the smallest practical quantity of the chemical and reducing the scale of experiments.
Avoid Mixing Wastes: Do not mix different types of chemical waste unless you are certain they are compatible.
Empty Containers: Containers that once held N-methyl-(2-morpholinopyrimidin-5-yl)methylamine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be managed according to your institution's policy for empty chemical containers.
Consult Your EHS Department: This guide provides general best practices. Always consult and adhere to the specific chemical waste management policies of your institution and local regulations.
By adhering to these procedures, you can ensure the safe and compliant disposal of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, protecting yourself, your colleagues, and the environment.
References
Benchchem. (2025). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
Fisher Scientific. (2025). Safety Data Sheet: N-Methyl-(2-anilinopyrimidin-5-yl)methylamine.
Benchchem. (2025). Proper Disposal of 5-Chloro-2-iodopyrimidine: A Guide for Laboratory Professionals.
Sigma-Aldrich. (2025). Safety Data Sheet.
ResearchGate. (2025). The microbial degradation of morpholine.
Essential Protective Measures for Handling N-methyl-(2-morpholinopyrimidin-5-yl)methylamine
A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety....
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-methyl-(2-morpholinopyrimidin-5-yl)methylamine demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure. Our goal is to build a deep, trusting partnership by providing value that extends beyond the product itself, making this your preferred source for laboratory safety intelligence.
While a specific Safety Data Sheet (SDS) for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is not publicly available, a thorough analysis of structurally related substituted pyrimidines and secondary amines allows for a robust and conservative hazard assessment. The guidance herein is predicated on the potential hazards exhibited by these analogous compounds, ensuring a high margin of safety.
Hazard Assessment: Understanding the "Why"
The primary hazards associated with chemical structures similar to N-methyl-(2-morpholinopyrimidin-5-yl)methylamine are significant and direct, necessitating stringent protective measures.
Corrosive to Skin and Eyes: Structurally similar amines and pyrimidines are frequently categorized as corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3][4][5][6] Contact with the eyes can be particularly damaging, potentially leading to irreversible injury.[1][3] Therefore, preventing any direct contact is of paramount importance.
Respiratory Tract Irritation: Inhalation of dust, aerosols, or vapors may cause respiratory irritation.[1][2][7] Some related compounds are classified as toxic if inhaled.[2] Engineering controls are the first and most critical line of defense against this hazard.
Harmful if Swallowed: Ingestion of analogous compounds can cause burns to the gastrointestinal tract.[1][3][5]
These potential hazards form the logical basis for the multi-layered personal protective equipment (PPE) strategy outlined below.
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following represents the minimum required PPE for handling N-methyl-(2-morpholinopyrimidin-5-yl)methylamine in any form.
Eye and Face Protection
Due to the severe risk of eye damage, robust protection is non-negotiable.
Primary Protection: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]
Secondary Protection: When there is a significant risk of splashing or a highly exothermic reaction is anticipated, a full-face shield must be worn in addition to chemical splash goggles.[9][10] Standard safety glasses are insufficient.
Skin and Body Protection
Preventing dermal contact is critical to avoid potential chemical burns and absorption.
Laboratory Coat: A professional laboratory coat must be worn, fully buttoned, with sleeves rolled down. For procedures involving flammable solvents, a flame-retardant coat is required.[2][9]
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for providing short-term protection against incidental contact.[11] For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide to select a material with a documented low breakthrough time for similar chemical classes.
Crucial Practice: Always inspect gloves for any signs of degradation or puncture before use.[7][8][12]
Double Gloving: For tasks with a higher risk of exposure, such as weighing large quantities or handling concentrated solutions, wearing two pairs of gloves is recommended.[13]
Apparel: Always wear long pants and fully enclosed shoes to protect the skin from potential spills.[9]
Respiratory Protection
The primary method for mitigating inhalation risk is through engineering controls.
Chemical Fume Hood: All work with N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, especially when in powdered form or in a volatile solvent, must be performed inside a certified chemical fume hood.[1][5][12] This provides the most effective protection against inhaling hazardous vapors or dust.
Respirator: If engineering controls are not feasible or if an emergency situation (e.g., a large spill) occurs outside of a fume hood, respiratory protection is required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by institutional and national standards like OSHA 29 CFR 1910.134.[9][10][11]
Operational Plan: Protocols for Safe Handling and Disposal
A self-validating safety system relies on rigorous, repeatable procedures. Adherence to the following protocols is essential for minimizing exposure risk.
Experiment Workflow: PPE Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Fig 1. Standardized workflow for donning and doffing PPE.
Disposal Plan
Proper disposal is the final step in the safe handling lifecycle.
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be considered hazardous waste.
Disposal Containers: Place all contaminated items into a designated, clearly labeled, and sealed hazardous waste container.
Regulatory Compliance: Dispose of contents and the container in accordance with all local, regional, and national hazardous waste regulations.[1][12] Never mix waste streams.
High Volume/High Concentration (e.g., weighing powder, large-scale reactions)
Chemical Splash Goggles & Face Shield
Lab Coat, Double Pair Nitrile Gloves
Work within a Chemical Fume Hood
Potential for Aerosol Generation (e.g., vortexing, sonicating)
Chemical Splash Goggles & Face Shield
Lab Coat, Double Pair Nitrile Gloves
Work within a Chemical Fume Hood
Spill Cleanup
Chemical Splash Goggles & Face Shield
Chemical Resistant Apron, Double Pair Nitrile Gloves
NIOSH-approved respirator (as per institutional guidelines)
Logical Workflow: Decision Process for PPE Selection
This diagram illustrates the logical progression for determining the appropriate level of personal protection for any task involving N-methyl-(2-morpholinopyrimidin-5-yl)methylamine.
Fig 2. Decision workflow for selecting appropriate PPE.
By integrating this expert-driven, safety-first approach into your daily operations, you ensure the protection of your most valuable asset—your scientific team—while maintaining the integrity and progress of your research.
References
Material Safety Data Sheet - N-Methylmorpholine . Cole-Parmer. [Link]
Chemical Safety: Personal Protective Equipment . University of California, Santa Cruz. [Link]